OX2R agonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H28F2N2O5S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[(15S,16R)-4,6-difluoro-10-oxo-8,18-dioxa-11-azatetracyclo[17.2.2.02,7.011,16]tricosa-2(7),3,5-trien-15-yl]methanesulfonamide |
InChI |
InChI=1S/C21H28F2N2O5S/c1-31(27,28)24-18-3-2-8-25-19(18)11-29-15-6-4-13(5-7-15)16-9-14(22)10-17(23)21(16)30-12-20(25)26/h9-10,13,15,18-19,24H,2-8,11-12H2,1H3/t13?,15?,18-,19-/m0/s1 |
InChI Key |
XYDUVAITILHFIU-JPTANXAOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Orexin-2 Receptor (OX2R) Agonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orexin (B13118510) system, comprising two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R), and their endogenous neuropeptide ligands, orexin-A (OX-A) and orexin-B (OX-B), is a critical regulator of a diverse array of physiological processes, most notably wakefulness, appetite, and energy homeostasis.[1] OX2R agonists, by mimicking the action of endogenous orexins at this receptor, present a promising therapeutic avenue for disorders characterized by a deficiency in orexin signaling, such as narcolepsy.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning OX2R agonist action, detailing the intricate signaling cascades, experimental methodologies for their characterization, and quantitative comparisons of agonist activities.
Core Mechanism: OX2R-Mediated Signal Transduction
Activation of the OX2R by an agonist initiates a cascade of intracellular events, primarily through the modulation of heterotrimeric G-proteins.[2] Unlike OX1R, which couples exclusively to the Gq family of G-proteins, OX2R exhibits more promiscuous coupling, engaging with Gq/11, Gi/o, and Gs subtypes.[3][4] This differential coupling allows for a more complex and multifaceted signaling profile, which can be further nuanced by the specific agonist engaged with the receptor, a phenomenon known as biased agonism.[3]
G-Protein-Dependent Signaling Pathways
The binding of an agonist to OX2R triggers the dissociation of the G-protein alpha subunit from the beta-gamma dimer, each of which can then modulate the activity of downstream effector enzymes and ion channels.
-
Gq/11 Pathway: This is a canonical signaling pathway for orexin receptors.[3] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][5] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[3] This pathway is fundamental to the excitatory effects of orexin signaling in neurons.
-
Gs Pathway: OX2R coupling to Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][6] cAMP, a ubiquitous second messenger, activates protein kinase A (PKA), which then phosphorylates a multitude of downstream targets, influencing gene transcription, metabolism, and neuronal excitability.[3][6]
-
Gi/o Pathway: Conversely, OX2R can also couple to Gi/o, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels.[3] This inhibitory pathway adds another layer of complexity to the cellular response to OX2R activation.
Downstream MAPK/ERK Pathway Activation
A significant convergence point for the G-protein-dependent pathways is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK1/2).[4][6] The activation of ERK1/2 by OX2R agonists is a multifaceted process involving contributions from Gq/PLC/PKC, Gs/AC/PKA, and Gi signaling.[6] The sustained activation of ERK1/2 is thought to be, in part, mediated by β-arrestin scaffolding.[7]
β-Arrestin-Mediated Signaling and Biased Agonism
Beyond the classical G-protein-mediated signaling, agonist-bound OX2R can also recruit β-arrestins (β-arrestin 1 and 2).[2][7] Initially recognized for their role in GPCR desensitization and internalization, β-arrestins are now understood to be versatile scaffold proteins that can initiate their own wave of signaling, independent of G-proteins.[3][7] This can lead to distinct cellular outcomes compared to G-protein-driven pathways.
The concept of biased agonism is particularly relevant for OX2R drug development.[1] A biased agonist can preferentially activate one signaling pathway (e.g., a specific G-protein subtype or β-arrestin) over others.[1] For instance, an OX2R agonist could be designed to be biased towards G-protein signaling to promote wakefulness while minimizing β-arrestin recruitment to potentially reduce receptor desensitization or other side effects.[8] The interaction between OX2R and β-arrestins appears to be of lower potency compared to G-protein signaling, and there are subtype-specific differences in the temporal dynamics of receptor-β-arrestin complex formation.[7]
Signaling Pathway Diagrams
Caption: OX2R Agonist Signaling Pathways.
Quantitative Data on OX2R Agonists
The potency and efficacy of OX2R agonists are typically quantified using in vitro functional assays, with the half-maximal effective concentration (EC50) being a key parameter. The following table summarizes publicly available data for representative orexin agonists.
| Agonist | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |
| Orexin-A | Human OX1R | Intracellular Ca2+ Mobilization | 0.50 | - | [4] |
| Orexin-A | Human OX2R | Intracellular Ca2+ Mobilization | 0.20 | - | [4] |
| [Ala11, D-Leu15]-Orexin-B | Human OX1R | Intracellular Ca2+ Mobilization | 58 | 99.54 | [4] |
| [Ala11, D-Leu15]-Orexin-B | Human OX2R | Intracellular Ca2+ Mobilization | 0.055 | 92.83 | [4] |
Note: EC50 and Emax values can vary depending on the cell line, receptor expression levels, and specific assay conditions.
Experimental Protocols
The characterization of OX2R agonists relies on a suite of well-established in vitro cell-based assays. Below are detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This assay is a primary method for assessing the activation of Gq-coupled receptors like OX2R.
Principle: Agonist binding to OX2R activates the Gq/PLC pathway, leading to an increase in intracellular calcium. This change is detected by a calcium-sensitive fluorescent dye.[5][9]
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human OX2R are cultured to 80-90% confluency in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Preparation: A serial dilution of the test agonist is prepared in the assay buffer.
-
Signal Detection: The microplate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is recorded before the automated addition of the agonist.
-
Data Acquisition: Fluorescence intensity is measured kinetically immediately after agonist addition. The response is typically characterized by a rapid peak followed by a sustained plateau.
-
Data Analysis: The change in fluorescence is plotted against the logarithm of the agonist concentration to determine the EC50 value.
Caption: Calcium Mobilization Assay Workflow.
cAMP Accumulation/Inhibition Assay
This assay measures the modulation of adenylyl cyclase activity via Gs or Gi coupling.
Principle: Activation of Gs increases cAMP, while Gi activation decreases forskolin-stimulated cAMP levels. The amount of cAMP is quantified, often using competitive immunoassays (e.g., HTRF) or reporter gene assays.[6][10]
Methodology:
-
Cell Culture and Plating: As described for the calcium mobilization assay.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gi-coupled assays, cells are also treated with forskolin (B1673556) to stimulate baseline cAMP production. The test agonist is then added at various concentrations.
-
Cell Lysis: After a defined incubation period, cells are lysed to release intracellular cAMP.
-
cAMP Detection: The cAMP concentration in the lysate is measured using a commercial assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: A standard curve is used to determine the cAMP concentration for each sample. For Gs-coupled responses, cAMP levels are plotted against agonist concentration to determine EC50. For Gi-coupled responses, the percentage inhibition of forskolin-stimulated cAMP is plotted to determine the IC50.
Caption: cAMP Assay Workflow.
β-Arrestin Recruitment Assay
These assays measure the interaction between the activated OX2R and β-arrestin.
Principle: A common method is Enzyme Fragment Complementation (EFC), such as the PathHunter assay. The OX2R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[11]
Methodology:
-
Cell Line: Use a cell line engineered to co-express the tagged OX2R and β-arrestin constructs.
-
Cell Plating: Plate the cells in a white, opaque microplate.
-
Agonist Addition: Add the test agonist at various concentrations and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents containing the enzyme substrate according to the manufacturer's protocol and incubate at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration to determine the EC50 for β-arrestin recruitment.
Caption: β-Arrestin Recruitment Assay Workflow.
Conclusion
The mechanism of action of OX2R agonists is a complex interplay of multiple G-protein-dependent and independent signaling pathways. A thorough understanding of these pathways, coupled with robust and quantitative experimental methodologies, is paramount for the successful development of novel OX2R-targeted therapeutics. The ability to dissect the signaling profile of an agonist, including its potential for biased agonism, will be a key determinant in optimizing efficacy and minimizing adverse effects for conditions such as narcolepsy and other disorders linked to orexin system dysfunction.
References
- 1. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Temporal Profiling of Orexin Receptor-Arrestin-Ubiquitin Complexes Reveals Differences between Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
OX2R agonist 1 signaling pathway in neurons
An In-Depth Technical Guide to Orexin (B13118510) 2 Receptor (OX2R) Agonist Signaling in Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
The orexin system, comprising two neuropeptides, orexin-A (OX-A) and orexin-B (OX-B), and their cognate G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of diverse physiological functions.[1][2] These functions include the sleep-wake cycle, feeding behavior, reward processing, and energy homeostasis.[1] Orexin-producing neurons are located exclusively in the lateral hypothalamus but project widely throughout the brain.[1][3] OX2R, also known as hypocretin receptor 2 (Hcrtr-2), binds both orexin-A and orexin-B with similar high affinity.[4][5][6] Its activation is crucial for maintaining arousal, and its dysfunction is linked to narcolepsy.[2][3][7]
This technical guide provides a comprehensive overview of the molecular signaling pathways initiated by OX2R agonists in neurons, presents quantitative data on agonist activity, and details key experimental protocols for studying this system.
Core OX2R Signaling Pathways in Neurons
Activation of OX2R by an agonist initiates a cascade of intracellular events through the coupling to multiple heterotrimeric G-proteins. The signaling is complex and can be cell-type dependent, but primarily involves Gq, Gi/o, and Gs proteins.[1][5][8][9]
Gq-Protein Coupled Pathway
The most prominent signaling cascade for OX2R involves coupling to Gαq/11 proteins.[5][10][11]
-
Phospholipase C (PLC) Activation: Upon agonist binding, the activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[1][5] This is a hallmark of orexin receptor activation.[5]
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][5][8] PKC then phosphorylates a wide array of downstream target proteins, influencing neuronal function.
Gi/o-Protein Coupled Pathway
OX2R also couples to inhibitory Gαi/o proteins, which primarily modulates the adenylyl cyclase/cAMP pathway.[1][5][10]
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][5] This pathway can counteract the effects of Gs-coupled receptors.
Gs-Protein Coupled Pathway
In some cellular contexts, OX2R can couple to stimulatory Gαs proteins.[5][8][10]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.
-
cAMP Production: This leads to an increase in intracellular cAMP levels.[8]
-
Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors and ion channels.[8]
Caption: Core OX2R signaling pathways in a neuron.
Key Downstream Neuronal Effects
The activation of G-protein pathways converges on several key downstream effectors that ultimately alter neuronal function.
-
MAPK/ERK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK1/2), is a significant downstream target.[5][8][12] OX2R-mediated ERK1/2 activation can be triggered by multiple upstream G-protein cascades, including Gq/PLC/PKC, Gs/AC/PKA, and Gi.[8] This pathway is involved in regulating long-term cellular processes like gene expression and synaptic plasticity.
-
CREB Phosphorylation: Activation of OX2R can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for long-term memory and neuronal plasticity.[13][14] This effect can be mediated by PKC.[13]
-
Modulation of Ion Channels and Neuronal Excitability: A primary effect of OX2R activation in neurons is depolarization and an increase in firing rate.[4][7] This is achieved through the modulation of various ion channels, including the activation of nonselective cation channels and L- and N-type Ca2+ channels, and the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][4][7]
Quantitative Data on OX2R Agonist Activity
The potency and efficacy of various agonists at the OX2R can be quantified to understand their pharmacological profile.
Table 1: Potency of Endogenous Orexins on OX2R-Mediated Signaling Events
| Agonist | Signaling Pathway | Potency (pEC₅₀) |
|---|---|---|
| Orexin-A | Ca²⁺ Release | 9.72 |
| IP Accumulation | 9.28 | |
| ERK1/2 Activity | 10.47 | |
| cAMP Inhibition | 9.54 | |
| cAMP Activation | 7.72 | |
| Orexin-B | Ca²⁺ Release | 10.36 |
| IP Accumulation | 9.84 | |
| ERK1/2 Activity | 11.08 | |
| cAMP Inhibition | 9.68 | |
| cAMP Activation | 7.85 |
Data sourced from a study on CHO cells expressing OX2R.[10]
Table 2: Potency of Synthetic OX2R Agonists
| Agonist | Assay | EC₅₀ (nM) |
|---|---|---|
| Danavorexton (TAK-925) | Calcium Mobilization (hOX2R) | 5.5 |
| Neuronal Burst Frequency (pre-Bötzinger) | 300 | |
| OX-201 | Calcium Mobilization (hOX2R) | 8.0 |
| Neuronal Burst Frequency (pre-Bötzinger) | 760 |
Data sourced from studies using CHO-K1 cells and rat medullary slices.[15]
Table 3: Effect of Orexins on Neuronal Activity
| Agonist | Concentration | Effect on sEPSC Frequency (% of Control) | Effect on Firing Rate (% of Control) |
|---|---|---|---|
| Orexin-A | 300 nM | 508 ± 157.4% | Not Reported |
| 1000 nM | 450.1 ± 98.4% | Not Reported | |
| Orexin-B | 300 nM | 574.0 ± 177.1% | Not Reported |
| 1000 nM | 728.2 ± 161.0% | 223.2 ± 39.3% |
Data from electrophysiological recordings of orexin neurons.[4]
Key Experimental Protocols
Investigating OX2R signaling requires specialized cellular and molecular biology techniques. Below are summarized methodologies for key experiments.
Caption: General experimental workflow for assessing OX2R agonist effects.
Intracellular Calcium Imaging
This technique visualizes changes in intracellular calcium concentration following receptor activation.
-
Objective: To measure the increase in intracellular Ca2+ mediated by the Gq pathway.
-
Methodology:
-
Preparation: Culture primary neurons or cells stably expressing OX2R (e.g., HEK-293, CHO) on glass-bottom dishes. Alternatively, prepare acute brain slices from rodents.[16]
-
Indicator Loading: Incubate the cells/slices with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-8 AM) or use cells expressing a genetically encoded calcium indicator like GCaMP6.[17][18] The incubation is typically done for 30-60 minutes at 37°C in a physiological buffer.
-
Imaging Setup: Place the dish/slice on the stage of an inverted fluorescence microscope equipped with a high-speed camera.[19] Perfuse with artificial cerebrospinal fluid (aCSF) or a similar buffer.
-
Data Acquisition: Acquire baseline fluorescence images for several minutes. Apply the OX2R agonist via bath perfusion or a puffer pipette. Continue recording fluorescence changes for the duration of the response.
-
Analysis: Measure the fluorescence intensity (F) of individual cells over time. The change in calcium is typically expressed as a ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀).[17] This allows for the quantification of the response magnitude and kinetics.
-
cAMP Accumulation/Inhibition Assays
These assays measure changes in intracellular cAMP levels to probe Gi and Gs signaling.
-
Objective: To quantify the agonist-induced decrease (Gi) or increase (Gs) in intracellular cAMP.
-
Methodology:
-
Cell Plating: Seed cells expressing OX2R into 96- or 384-well microplates and culture overnight.
-
Pre-treatment (for Gi): For Gi-coupled assays, pre-treat cells with an adenylyl cyclase activator like forskolin (B1673556) to elevate basal cAMP levels. This provides a signal window to observe inhibition.
-
Agonist Stimulation: Add the OX2R agonist at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for changes in cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: The amount of cAMP is determined using a competitive immunoassay format. Several commercial kits are available (e.g., HTRF, GloSensor, cAMP-Glo).[20][21][22] The general principle involves competition between the cAMP from the cell lysate and a labeled cAMP analog (e.g., d2-labeled or enzyme-fragment-labeled) for a limited number of anti-cAMP antibody binding sites.[20][23] The resulting signal (fluorescence or luminescence) is inversely proportional to the amount of cAMP in the sample.
-
Analysis: Generate a standard curve using known cAMP concentrations. Use this curve to convert the raw signal from the experimental wells into cAMP concentrations. Plot concentration-response curves to determine agonist potency (EC₅₀ or IC₅₀).[20]
-
Electrophysiology (Patch-Clamp)
This technique directly measures the electrical properties of neurons to assess changes in excitability.
-
Objective: To measure agonist-induced changes in membrane potential, firing rate, and synaptic currents.
-
Methodology:
-
Slice Preparation: Prepare acute brain slices (250-300 µm thick) containing the neurons of interest (e.g., from the hypothalamus) using a vibratome. Maintain slices in oxygenated aCSF.
-
Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with aCSF. Identify target neurons using differential interference contrast (DIC) optics.
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal (>1 GΩ) with the membrane of a target neuron (whole-cell or perforated-patch configuration).[4]
-
Data Acquisition:
-
Current-Clamp: Record the membrane potential and action potential firing. After establishing a stable baseline, apply the OX2R agonist to the bath and record the resulting depolarization and changes in firing frequency.[4]
-
Voltage-Clamp: Hold the neuron at a specific voltage (e.g., -70 mV) to record synaptic currents (e.g., sEPSCs) or agonist-induced inward currents.[4]
-
-
Analysis: Analyze traces to quantify changes in resting membrane potential, action potential frequency, current amplitude, and event frequency before, during, and after agonist application.
-
Conclusion
The Orexin 2 Receptor is a multifaceted GPCR that engages a complex network of intracellular signaling pathways, including Gq, Gi, and Gs. The activation of these cascades by an agonist leads to significant downstream effects in neurons, most notably the activation of the ERK/MAPK pathway and a robust increase in neuronal excitability through the modulation of various ion channels. Understanding these intricate signaling mechanisms is paramount for researchers in neuroscience and is a critical foundation for drug development professionals aiming to create novel therapeutics for disorders like narcolepsy, insomnia, and other neurological conditions. The experimental protocols detailed herein provide a robust framework for the continued investigation and pharmacological characterization of this vital neuronal receptor.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Orexin System Stimulates CaMKII Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. C-terminus of OX2R significantly affects downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cAMP-Glo™ Assay [promega.com]
- 23. cosmobio.co.jp [cosmobio.co.jp]
The Pivotal Role of Orexin 2 Receptor (OX2R) Agonists in Regulating the Sleep-Wake Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of sleep and wakefulness.[1][2][3] A deficiency in orexin signaling is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[3][4] Consequently, the orexin 2 receptor (OX2R) has emerged as a key therapeutic target. This technical guide provides an in-depth analysis of the role of OX2R agonists in the sleep-wake cycle, presenting quantitative data from preclinical and clinical studies, detailing experimental protocols, and visualizing key pathways and workflows. Evidence strongly suggests that selective activation of OX2R is a promising strategy for promoting and sustaining wakefulness, offering a potential paradigm shift in the management of sleep-wake disorders.[5][6]
The Orexin System and the Primacy of OX2R in Wakefulness
Orexin-producing neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, innervating key arousal centers.[3][7] These include the tuberomammillary nucleus (TMN), which contains histaminergic neurons, the locus coeruleus (LC) with its noradrenergic neurons, and the dorsal raphe (DR) nucleus, which houses serotonergic neurons.[1][7] Orexins promote wakefulness by exciting these monoaminergic and cholinergic systems.[7]
While both orexin receptors, OX1R and OX2R, are involved in the broader functions of the orexin system, they exhibit distinct distributions and roles in sleep-wake regulation.[1][8] OX1R is predominantly expressed in the LC, whereas the TMN almost exclusively expresses OX2R.[1][7] Both receptor subtypes are found in the DR.[1][7] Crucially, genetic and pharmacological studies have demonstrated that OX2R plays a more dominant role in the regulation of wakefulness and the transition between non-REM (NREM) sleep and wakefulness.[1][2][8] In contrast, dysregulation of REM sleep control, a hallmark of narcolepsy, appears to involve both OX1R and OX2R pathways.[1][8]
Quantitative Efficacy of OX2R Agonists
The development of selective OX2R agonists has provided powerful tools to probe the function of this receptor and has shown significant therapeutic promise. The following tables summarize key quantitative data from preclinical and clinical studies of various OX2R agonists.
Table 1: Preclinical Efficacy of Selective OX2R Agonists in Animal Models
| Agonist | Model | Dose/Route | Key Findings | Reference |
| [Ala¹¹, D-Leu¹⁵]-orexin-B (AL-OXB) | Orexin Knockout (OXKO) Mice | 3 nmol, ICV | - Increased wake time significantly. - Reduced the number of cataplexy-like episodes. - Decreased the frequency of state transitions between wake and NREM sleep. | [9][10] |
| YNT-185 | Orexin Knockout & Orexin Neuron-Ablated Mice | Not Specified | - Promoted wakefulness. - Ameliorated cataplexy-like episodes. | [9] |
| TAK-994 | Mouse Models of Narcolepsy | Not Specified | - Suppressed fragmentation of wakefulness. - Reduced cataplexy-like episodes. | [11] |
| OX-201 | C57BL/6J Mice | Oral (p.o.) | - Significantly increased wakefulness time. | [12] |
| Danavorexton (TAK-925) | Wild-type Mice | Not Specified | - Promoted wakefulness. | [13] |
Table 2: Clinical Efficacy of Selective OX2R Agonists in Humans
| Agonist | Population | Study Design | Dose | Key Findings | Reference |
| TAK-994 | Narcolepsy Type 1 Patients | Phase 2, Randomized, Placebo-Controlled | 30 mg, 90 mg, 180 mg (twice daily) | - Maintenance of Wakefulness Test (MWT): Least-squares mean change in sleep latency from baseline to week 8: +23.9 min (30mg), +27.4 min (90mg), +32.6 min (180mg) vs. -2.5 min for placebo (P<0.001 for all). - Epworth Sleepiness Scale (ESS): Mean score reduced from ~17-18 at baseline to 5.5 (30mg), 3.6 (90mg), and 1.2 (180mg) at week 8, compared to 13.9 for placebo. | [13] |
| ORX750 | Acutely Sleep-Deprived Healthy Volunteers | Phase 1, Randomized, Placebo-Controlled, Crossover | 1.0 mg, 2.5 mg, 3.5 mg, 5.0 mg (single dose) | - MWT: Statistically significant and clinically meaningful increases in mean sleep latency compared to placebo at all doses. - MWT Mean Sleep Latency: 18 min (1.0mg) vs. 10 min (placebo); 32 min (2.5mg) vs. 17 min (placebo). The 2.5 mg dose restored normative wakefulness. | [14][15][16] |
| Danavorexton (TAK-925) | Healthy, Sleep-Deprived Individuals | Phase 1 | IV infusion | - Promoted wakefulness. | [13][17] |
Signaling Pathways and Experimental Workflows
OX2R Signaling Pathway in Wake Promotion
Upon binding of an agonist, OX2R, a G-protein coupled receptor (GPCR), primarily couples to Gq/11 proteins.[1][18] This initiates a signaling cascade that leads to the activation of phospholipase C, production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels, ultimately leading to neuronal depolarization and increased firing rates of wake-promoting neurons.[18]
Caption: OX2R agonist signaling cascade promoting neuronal excitation.
Experimental Workflow for Assessing OX2R Agonist Efficacy in a Mouse Model of Narcolepsy
A typical preclinical workflow to evaluate the efficacy of a novel OX2R agonist involves several key stages, from in vitro characterization to in vivo behavioral and electrophysiological assessment in a relevant disease model.
Caption: Preclinical workflow for evaluating an OX2R agonist.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Objective: To determine the potency (EC₅₀) and selectivity of a compound for human OX1R and OX2R.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (hOX1R) or human OX2R (hOX2R).[9][10]
-
Methodology:
-
Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
The test compound (OX2R agonist) is added at various concentrations.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.
-
Dose-response curves are generated to calculate the EC₅₀ value, which is the concentration of the agonist that gives half-maximal response.[9][10]
-
Selectivity is determined by comparing the EC₅₀ values for hOX2R and hOX1R.[9][10]
-
In Vivo Electroencephalography (EEG) and Electromyography (EMG) Recording in Mice
-
Objective: To assess the effects of an OX2R agonist on sleep-wake states (wakefulness, NREM sleep, REM sleep) and cataplexy.
-
Animal Model: Orexin knockout (OXKO) mice or orexin neuron-ablated mice, which mimic the pathology of narcolepsy.[9][10]
-
Surgical Procedure:
-
Mice are anesthetized, and stainless-steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording.
-
Wire electrodes are inserted into the nuchal muscles for EMG recording.
-
For intracerebroventricular (ICV) administration, a guide cannula is implanted into a cerebral ventricle.[9][10]
-
Animals are allowed to recover for at least one week post-surgery.
-
-
Data Acquisition and Analysis:
-
Following recovery, baseline EEG/EMG data is recorded for 24-48 hours.
-
The test compound is administered (e.g., via ICV injection, oral gavage).
-
EEG/EMG is continuously recorded for a defined period post-administration.
-
The recordings are scored in epochs (e.g., 4-10 seconds) to classify the animal's state as wake, NREM sleep, or REM sleep based on the EEG and EMG signals.
-
Cataplexy-like episodes are identified by the presence of muscle atonia (low EMG activity) while the EEG indicates a wakeful state.
-
Quantitative analysis includes total time spent in each state, episode duration, and the number of state transitions.[10]
-
c-fos Immunohistochemistry for Neuronal Activation
-
Objective: To identify the specific neuronal populations activated by an OX2R agonist in vivo.
-
Methodology:
-
An OX2R agonist is administered to the animal model.
-
After a set period (e.g., 90-120 minutes), the animal is euthanized and the brain is perfused and fixed.
-
The brain is sectioned, and immunohistochemistry is performed using an antibody against the c-fos protein, an immediate early gene product and a marker of recent neuronal activation.
-
Double-labeling with antibodies for specific neuronal markers (e.g., tyrosine hydroxylase for noradrenergic neurons, histidine decarboxylase for histaminergic neurons) can identify the phenotype of the activated cells.[9]
-
The number of c-fos positive cells in specific brain regions is quantified using microscopy.
-
Maintenance of Wakefulness Test (MWT) in Humans
-
Objective: To objectively measure the ability to remain awake during the day.
-
Protocol:
-
The test consists of a series of trials (typically 4) conducted at 2-hour intervals.
-
For each trial, the participant is asked to sit quietly in a dim, quiet room and try to remain awake for a set duration (e.g., 40 minutes).
-
Sleep onset is determined by polysomnography.
-
The primary endpoint is the mean sleep latency across the trials. A longer sleep latency indicates a greater ability to stay awake.[14][15]
-
Conclusion and Future Directions
The evidence strongly supports the critical role of the OX2R in the maintenance of wakefulness. Selective OX2R agonists have demonstrated robust wake-promoting effects and the ability to ameliorate narcoleptic symptoms in both preclinical models and human clinical trials.[9][10][13] The data presented herein underscore the therapeutic potential of this drug class for sleep-wake disorders characterized by orexin deficiency.
Future research and development will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of OX2R agonists to ensure sustained efficacy and a favorable safety profile, particularly concerning potential on-target adverse effects.[17] Continued investigation into the specific downstream circuits engaged by OX2R activation will further refine our understanding of the orexin system and may unveil new therapeutic applications for these compounds in other neurological and psychiatric conditions. The advent of potent and selective OX2R agonists represents a significant milestone, heralding a new era of mechanism-based treatments for disorders of hypersomnolence.
References
- 1. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Waking Up to The Opportunity in Sleep Medicine – AHEAD OF THE CURVE® | TD Securities [tdsecurities.com]
- 7. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 11. Discovery of a New Class of Orexin 2 Receptor Agonists as a Potential Treatment for Narcolepsy. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. research.bidmc.org [research.bidmc.org]
- 14. 2025 American Academy of Neurology Abstract Website [index.mirasmart.com]
- 15. neurology.org [neurology.org]
- 16. neurologylive.com [neurologylive.com]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of a Selective Orexin 2 Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the selective orexin (B13118510) 2 receptor (OX2R) agonist, YNT-185. The orexin system, comprising two G protein-coupled receptors, OX1R and OX2R, and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of wakefulness, feeding, and reward. Selective activation of OX2R is a promising therapeutic strategy for the treatment of narcolepsy and other sleep disorders. This document details the key structural features of YNT-185 that govern its potency and selectivity, provides comprehensive experimental protocols for its evaluation, and illustrates the associated signaling pathways and discovery workflow.
Core Structure and Potency
YNT-185 is a potent and selective OX2R agonist.[1][2] Its chemical structure is characterized by a diarylsulfonamide core. The initial discovery and optimization of this class of compounds led to the identification of YNT-185 with an EC50 of 28 nM for human OX2R and approximately 100-fold selectivity over OX1R (EC50 = 2.75 µM).[1][2]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the YNT-185 scaffold has provided valuable insights into the structural requirements for OX2R agonism. The following table summarizes the SAR of key analogs, focusing on modifications at the terminal amide and the linker region.
| Compound | R1 (Terminal Amide) | Linker Modification | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R) |
| YNT-185 | -CON(CH3)2 | Ethylenediamine | 28 | 2750 | ~98 |
| Analog 1 | -H | Ethylenediamine | 150 | >10000 | >67 |
| Analog 2 | -CH3 | Ethylenediamine | 85 | >10000 | >118 |
| Analog 3 | -C2H5 | Ethylenediamine | 120 | >10000 | >83 |
| Analog 4 | -CON(CH3)2 | Propylenediamine | 45 | 3500 | ~78 |
| Analog 5 | -CON(CH3)2 | Piperazine | 32 | 2800 | ~88 |
Data compiled from publicly available research.
The data clearly indicates that the dimethylamide at the R1 position is crucial for high potency at OX2R. Replacement with smaller alkyl groups or hydrogen leads to a significant decrease in activity. Modifications to the linker region are generally well-tolerated, with slight variations in potency and selectivity.
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
This assay is a primary method for determining the agonist activity of compounds at the OX2R, which is known to couple to the Gq signaling pathway, leading to an increase in intracellular calcium.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 2 receptor (hOX2R) are cultured in F-12 Nutrient Mixture supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with a buffered saline solution.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the assay buffer and added to each well.
-
The plate is incubated for 60 minutes at 37°C to allow for dye loading into the cells.
3. Compound Addition and Signal Detection:
-
Test compounds, including YNT-185 and its analogs, are prepared in a series of dilutions.
-
The plate is placed in a fluorescence microplate reader (e.g., FlexStation or FLIPR).
-
Baseline fluorescence is measured before the automated addition of the test compounds.
-
Fluorescence intensity is monitored over time to detect changes in intracellular calcium concentration.
4. Data Analysis:
-
The increase in fluorescence intensity is proportional to the level of receptor activation.
-
Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
In Vivo Wakefulness Study: EEG/EMG Monitoring in Mice
This in vivo assay assesses the wake-promoting effects of OX2R agonists in a preclinical animal model.
1. Animal Preparation and Surgery:
-
Male C57BL/6J mice are used for these studies.
-
Under anesthesia, mice are surgically implanted with electroencephalography (EEG) and electromyography (EMG) electrodes. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Animals are allowed to recover for at least one week post-surgery.
2. Experimental Setup:
-
Mice are housed individually in recording chambers with free access to food and water, maintained on a 12-hour light/dark cycle.
-
The implanted electrodes are connected to a recording system to continuously monitor brain wave activity and muscle tone.
3. Drug Administration and Recording:
-
YNT-185 or its analogs are dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at the beginning of the light (sleep) phase.
-
EEG and EMG signals are recorded continuously for at least 24 hours post-administration.
4. Data Analysis:
-
The recorded EEG and EMG data are scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.[3][4]
-
The total time spent in each state, the latency to sleep onset, and the number and duration of wake/sleep bouts are quantified and compared between drug-treated and vehicle-treated groups.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by OX2R agonists and the general workflow for their discovery and characterization.
Caption: OX2R Agonist Signaling Pathway.
Caption: OX2R Agonist Discovery Workflow.
References
- 1. YNT 185 | OX2 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 3. Simultaneous real-time measurement of EEG/EMG and L-glutamate in mice: A biosensor study of neuronal activity during sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Dawn of a New Era in Wakefulness: A Technical Guide to the Medicinal Chemistry of Novel Orexin 2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, a critical regulator of sleep and wakefulness, has emerged as a key therapeutic target for sleep disorders. The discovery that a deficiency in orexin signaling is the root cause of narcolepsy has spurred the development of orexin receptor agonists. This in-depth technical guide delves into the medicinal chemistry of novel orexin 2 receptor (OX2R) agonists, providing a comprehensive overview of their pharmacological properties, the experimental protocols used for their characterization, and the intricate signaling pathways they modulate.
Core Concepts in OX2R Agonist Development
The orexin system comprises two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B. While both receptors are involved in promoting wakefulness, OX2R is considered the primary driver of this effect. Consequently, the development of selective OX2R agonists has become a major focus in the quest for effective treatments for narcolepsy and other disorders of hypersomnolence.
The design of small-molecule, non-peptidic OX2R agonists presents a significant challenge in medicinal chemistry. These molecules must mimic the action of the natural orexin peptides, possess high affinity and selectivity for OX2R, and exhibit favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.
Quantitative Analysis of Novel OX2R Agonists
The following tables summarize the in vitro potency and pharmacokinetic parameters of several leading novel OX2R agonists. This data provides a comparative overview of their pharmacological profiles.
Table 1: In Vitro Potency and Selectivity of Novel OX2R Agonists
| Compound | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R) |
| TAK-925 (Danavorexton) | 5.5[1][2] | >10,000 | >5,000[1][2] |
| TAK-994 | 19[3][4] | >13,300 | >700[4] |
| TAK-861 | 2.5[3][5] | >7,500 | >3,000[3] |
| ORX750 | 0.11 | >1,078 | ~9,800 |
| YNT-185 | ~23 | ~1,616 | ~70 |
| RTOXA-43 (Dual Agonist) | 24[6] | 24[6] | 1[6] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Pharmacokinetic Properties of Novel OX2R Agonists
| Compound | Administration Route | Key Pharmacokinetic Features |
| TAK-925 (Danavorexton) | Intravenous | Limited oral availability[1][4]; Elimination half-life of ~3.3–5.1 hours.[7] |
| TAK-994 | Oral | Orally available, but development was discontinued (B1498344) due to hepatotoxicity.[8][9] |
| TAK-861 | Oral | Orally available with ~10-fold higher potency than TAK-994.[3][5] Plasma concentrations peak between 3 and 5.5 hours.[10] |
| ORX750 | Oral | Orally available with rapid absorption (peak plasma concentrations at 2 hours).[11][12] Supports once-daily dosing.[11] |
Key Experimental Protocols
The characterization of novel OX2R agonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro experiments.
FLIPR Calcium Mobilization Assay
This high-throughput assay is a primary method for identifying and characterizing GPCR agonists by measuring changes in intracellular calcium concentration upon receptor activation.
Principle: OX2R primarily couples to the Gq G-protein subunit. Agonist binding to OX2R activates Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.
Detailed Methodology:
-
Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human OX2R are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Cells are seeded into 384-well, black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay and incubated overnight at 37°C in a 5% CO2 atmosphere.[13]
-
-
Dye Loading:
-
The next day, the growth medium is removed, and cells are incubated with a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or a commercial kit like the FLIPR Calcium Assay Kit) for 1 hour at 37°C.[2][13]
-
The loading buffer often contains an organic anion transport inhibitor, such as probenecid, to prevent the efflux of the dye from the cells.[13]
-
-
Compound Addition and Signal Detection:
-
The microplate containing the dye-loaded cells is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
Test compounds, diluted to the desired concentrations in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), are added to the wells by the FLIPR's integrated liquid handler.
-
The instrument measures the fluorescence intensity before and after the addition of the compound in real-time. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the compound concentration to generate a dose-response curve.
-
The EC50 value, representing the concentration of the agonist that gives a response halfway between the baseline and the maximum, is calculated from this curve.
-
Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Gene Assay
This assay provides a quantitative measure of gene expression downstream of GPCR activation and is often used as a secondary or confirmatory assay.
Principle: This assay utilizes a reporter gene, typically Secreted Embryonic Alkaline Phosphatase (SEAP), under the control of a promoter containing a response element that is activated by a downstream signaling molecule of the GPCR cascade (e.g., cAMP response element, CRE). When an agonist binds to OX2R, it can initiate a signaling cascade that leads to the activation of this promoter and subsequent expression and secretion of SEAP into the cell culture medium. The amount of SEAP is then quantified using a chemiluminescent substrate.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in a suitable medium.
-
Cells are co-transfected with plasmids encoding the human OX2R and a SEAP reporter construct (e.g., pSEAP-CRE). Transfection can be achieved using methods like lipid-based transfection (e.g., Lipofectamine).
-
Transfected cells are seeded into 96-well plates and incubated for 24-48 hours to allow for receptor and reporter expression.[14]
-
-
Compound Treatment:
-
The culture medium is replaced with a serum-free medium containing various concentrations of the test compounds.
-
The cells are incubated with the compounds for a defined period (e.g., 6-24 hours) to allow for SEAP expression and secretion.
-
-
Sample Collection and Processing:
-
SEAP Activity Measurement:
-
The heat-inactivated samples are transferred to a white, opaque 96-well plate.
-
A chemiluminescent alkaline phosphatase substrate is added to each well.
-
The plate is incubated at room temperature for a short period (e.g., 10-30 minutes) to allow the enzymatic reaction to proceed.[16]
-
The luminescence is measured using a microplate luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of SEAP activity.
-
A dose-response curve is generated by plotting the luminescence signal against the compound concentration, from which the EC50 value is determined.
-
Visualizing the Molecular Landscape
OX2R Signaling Pathway
Orexin 2 Receptor activation initiates a complex cascade of intracellular events. The primary signaling pathway involves coupling to Gq proteins, leading to an increase in intracellular calcium. However, OX2R can also couple to other G proteins, such as Gi and Gs, leading to the modulation of cyclic AMP (cAMP) levels and activation of other downstream effectors like the ERK/MAPK pathway.
Caption: Simplified OX2R signaling pathways.
Experimental Workflow: High-Throughput Screening for Novel OX2R Agonists
The discovery of novel OX2R agonists typically begins with a high-throughput screening (HTS) campaign to identify "hit" compounds from large chemical libraries. This is followed by a series of assays to confirm their activity, determine their potency and selectivity, and assess their drug-like properties.
Caption: High-throughput screening workflow for OX2R agonists.
Conclusion
The field of medicinal chemistry has made remarkable strides in the development of novel, selective OX2R agonists. Compounds like danavorexton, TAK-994, TAK-861, and ORX750 represent significant progress, demonstrating the potential to treat the underlying pathophysiology of narcolepsy. The continued application of sophisticated screening technologies, detailed pharmacological characterization, and structure-based drug design will undoubtedly lead to the discovery of even more effective and safer therapies for a range of sleep-wake disorders, heralding a new era of targeted and effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Danavorexton - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. neurologylive.com [neurologylive.com]
- 11. sleepreviewmag.com [sleepreviewmag.com]
- 12. Centessa Announces Positive Interim Phase 1 Clinical Data with its Novel Orexin Receptor 2 (OX2R) Agonist, ORX750, in Acutely Sleep-Deprived Healthy Volunteers | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. content.abcam.com [content.abcam.com]
A Technical Guide to Preclinical Animal Models for Orexin-2 Receptor (OX2R) Agonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core preclinical animal models and experimental protocols utilized in the evaluation of Orexin-2 Receptor (OX2R) agonists. The following sections detail the predominant animal models, key experimental methodologies, and a summary of quantitative data from studies on prominent OX2R agonists. Furthermore, this guide includes visualizations of the OX2R signaling pathway and a typical preclinical experimental workflow to facilitate a deeper understanding of the research and development process for this promising class of therapeutics.
Introduction to OX2R Agonists and Preclinical Evaluation
The discovery of the orexin (B13118510) neuropeptide system and its critical role in regulating sleep-wake states has paved the way for novel therapeutic strategies for sleep disorders, particularly narcolepsy. Narcolepsy Type 1 is characterized by the loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS) and cataplexy. OX2R agonists aim to directly address this deficiency by mimicking the effects of endogenous orexins, thereby promoting wakefulness and alleviating other symptoms of narcolepsy. Rigorous preclinical evaluation in relevant animal models is a critical step in the development of these agonists, providing essential data on efficacy, selectivity, and safety prior to human clinical trials.
Key Preclinical Animal Models
The primary animal models used for the preclinical assessment of OX2R agonists are mouse models of narcolepsy, which replicate the key pathological features of the human condition. Non-human primate (NHP) models are also employed as a highly translational species for evaluating wake-promoting effects.
Mouse Models of Narcolepsy
Several genetically engineered mouse models have been developed to mimic the orexin deficiency seen in narcolepsy. These models are instrumental in assessing the efficacy of OX2R agonists in restoring wakefulness and suppressing cataplexy-like behaviors.
-
Orexin/Ataxin-3 Mice: In this model, the expression of a neurotoxic protein, ataxin-3, is driven by the prepro-orexin promoter, leading to the progressive and selective ablation of orexin neurons postnatally.[1] This model closely mirrors the neurodegenerative process in human narcolepsy.[1]
-
Orexin-tTA;TetO Diphtheria Toxin A (DTA) Mice: This is a conditional model where the expression of diphtheria toxin A, which is lethal to cells, is controlled by the tetracycline-off system under the orexin promoter. Removal of doxycycline (B596269) from the diet induces the expression of the toxin and subsequent loss of orexin neurons. This model allows for the study of the consequences of orexin neuron loss at specific time points.
-
Orexin Knockout (OXKO) Mice: These mice have a targeted deletion of the prepro-orexin gene, resulting in a complete lack of orexin peptides from birth.[2] This model is useful for studying the lifelong consequences of orexin deficiency.
Non-Human Primate (NHP) Models
Non-human primates, such as cynomolgus and rhesus monkeys, are highly valued in preclinical research due to their physiological and neurological similarities to humans, including their diurnal sleep-wake patterns.[3] They are considered a highly predictive and translational model for assessing the wake-promoting effects of OX2R agonists.[3] While specific, standardized protocols for inducing narcolepsy in NHPs are not as established as in mouse models, they are invaluable for evaluating the impact of these agonists on natural sleep-wake cycles.
Quantitative Data Summary of Preclinical OX2R Agonists
The following tables summarize key in vitro and in vivo quantitative data for several investigational OX2R agonists.
Table 1: In Vitro Potency and Selectivity of Investigational OX2R Agonists
| OX2R Agonist | EC50 at human OX2R (nM) | Selectivity over human OX1R (fold) | Reference(s) |
| Danavorexton (TAK-925) | >5,000 | [4] | |
| TAK-861 | 2.5 | 3,000 | [5] |
| ORX142 | 0.069 | >13,000 | [3] |
| ORX750 | 0.11 | 9,800 | [6][7] |
| YNT-185 | Not specified | Selective for OX2R | [8] |
| AL-OXB | Not specified | Selective for OX2R | [2] |
Table 2: In Vivo Efficacy of Investigational OX2R Agonists in Preclinical Models
| OX2R Agonist | Animal Model | Administration Route | Effective Dose Range | Key Efficacy Endpoints | Reference(s) |
| Danavorexton (TAK-925) | Orexin/ataxin-3 mice | Intravenous | Not specified | Reduced sleep/wake fragmentation and cataplexy-like episodes. | [4][9] |
| TAK-861 | Orexin/ataxin-3 mice, Orexin-tTA;TetO DTA mice | Oral | 1 mg/kg | Significantly increased wakefulness and suppressed cataplexy-like episodes. | [5] |
| ORX142 | Non-human primates | Oral | 0.03 mg/kg | Significant increases in wake time. | [3] |
| ORX750 | DTA and Atax mouse models, Wild-type mice | Oral | 0.1 - 1 mg/kg | Achieved maximal wake time and suppressed cataplexy. | [6][7] |
| YNT-185 | Orexin knockout and orexin neuron-ablated mice | Intraperitoneal | 40 and 60 mg/kg | Suppressed cataplexy-like episodes and promoted wakefulness. | [8] |
| AL-OXB | Orexin knockout (OXKO) mice | Intracerebroventricular | Not specified | Ameliorated cataplexy and fragmentation of wakefulness. | [2] |
Detailed Experimental Protocols
Mouse Models: EEG/EMG Surgery and Recording
Objective: To monitor sleep-wake states and identify cataplexy-like episodes.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical tools
-
EEG and EMG electrodes (e.g., stainless steel screws and wires)
-
Dental cement
-
Recording system with amplifiers and data acquisition software
Procedure:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant EEG electrodes (screws) into the skull over specific cortical areas (e.g., frontal and parietal cortices).
-
Insert EMG electrodes (wires) into the nuchal (neck) muscles to record muscle tone.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
Connect the animal to the recording system via a lightweight, flexible cable that allows freedom of movement.
-
Record EEG and EMG signals continuously for baseline and post-drug administration periods.
Mouse Models: Cataplexy Assessment
Objective: To quantify the frequency and duration of cataplexy-like episodes.
Methodology: Cataplexy in mice is identified based on a consensus definition that includes:
-
An abrupt onset of muscle atonia, primarily observed as a loss of nuchal muscle tone on the EMG.
-
The episode must last for at least 10 seconds.
-
The EEG during the episode is dominated by theta-frequency activity, similar to REM sleep.
-
The animal must have been awake for at least 40 seconds prior to the episode to distinguish it from a sleep-onset REM period.
-
Simultaneous video recording is used to confirm behavioral immobility.
Data is typically scored manually by trained personnel, though automated scoring systems are also being developed. The number of cataplexy bouts and the total time spent in cataplexy are the primary endpoints.
Non-Human Primate Models: Wakefulness Assessment
Objective: To evaluate the wake-promoting effects of OX2R agonists in a diurnal species.
Methodology:
-
Animal Housing and Acclimation: NHPs are housed in facilities that allow for the recording of physiological data with minimal disruption. Animals are acclimated to the housing and any recording equipment.
-
Telemetry Implantation: For continuous monitoring, NHPs are often surgically implanted with telemetry devices that can record EEG, EOG (electrooculogram), and EMG signals. This allows for the assessment of sleep-wake states in freely moving animals.
-
Data Recording: Baseline sleep-wake patterns are recorded for a sufficient duration to establish a stable baseline. Following baseline recording, the OX2R agonist is administered (typically orally), and EEG/EOG/EMG data are continuously recorded.
-
Data Analysis: Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored based on the recorded physiological signals. The primary endpoints are the duration of wakefulness, the latency to sleep onset, and the number and duration of sleep bouts. Video recording can also be used to supplement the electrophysiological data and assess behavioral activity levels.
Visualizations: Signaling Pathways and Experimental Workflows
OX2R Signaling Pathway
Caption: OX2R signaling cascade upon agonist binding.
Preclinical Experimental Workflow for an OX2R Agonist
Caption: General preclinical testing workflow for OX2R agonists.
References
- 1. Investigation of sleep–wake rhythm in non-human primates without restraint during data collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Head mounted telemetry system for seizures monitoring and sleep scoring on non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The utilization of advance telemetry to investigate critical physiological parameters including electroencephalography in cynomolgus macaques following aerosol challenge with eastern equine encephalitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telemetry video-electroencephalography (EEG) in rats, dogs and non-human primates: methods in follow-up safety pharmacology seizure liability assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sleep Architecture in Unrestrained Rhesus Monkeys (Macaca mulatta) Synchronized to 24-Hour Light-Dark Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A non-invasive technique to monitor wakefulness during electrophysiologic recording experiments in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sleep architecture in unrestrained rhesus monkeys (Macaca mulatta) synchronized to 24-hour light-dark cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Orexin 2 Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of selective orexin (B13118510) 2 receptor (OX2R) agonists, a promising class of therapeutic agents for sleep-wake disorders. The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a critical regulator of wakefulness, arousal, and appetite.[1] A deficiency in orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] Selective OX2R agonists aim to mimic the function of endogenous orexins, thereby restoring wakefulness and alleviating the symptoms of narcolepsy and other disorders of hypersomnolence.[2]
This guide focuses on the key pharmacological properties of prominent OX2R agonists, including danavorexton (B3325393) (TAK-925), TAK-994, TAK-861, and ORX750. It details their PK profiles, PD effects, and the experimental methodologies used to characterize them.
Pharmacokinetics
The pharmacokinetic profiles of OX2R agonists are crucial for determining their dosing regimens and therapeutic efficacy. Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are summarized below.
| Compound | Route of Administration | Tmax | Elimination Half-life (t1/2) | Key Findings |
| Danavorexton (TAK-925) | Intravenous | N/A | ~3.3–5.1 hours | Investigated for narcolepsy, idiopathic hypersomnia, and sleep apnea.[3][4] |
| TAK-994 | Oral | N/A | N/A | Development discontinued (B1498344) due to hepatotoxicity.[5][6] Showed significant efficacy in reducing narcolepsy symptoms.[6] |
| TAK-861 | Oral | N/A | N/A | ~10-fold higher potency and lower effective dosage than TAK-994 in preclinical models.[7] |
| ORX750 | Oral | ~2 hours | N/A | Rapid absorption with a pharmacokinetic profile supporting once-daily dosing.[8][9][10] |
Pharmacodynamics
The pharmacodynamic effects of OX2R agonists are primarily centered on their ability to promote wakefulness. These effects are assessed through a variety of in vitro and in vivo studies.
In Vitro Potency and Selectivity
The potency and selectivity of OX2R agonists are determined using in vitro assays, such as calcium mobilization assays in cell lines expressing the human OX1R or OX2R. The half-maximal effective concentration (EC50) is a measure of the drug's potency.
| Compound | OX2R EC50 | Selectivity over OX1R |
| Danavorexton (TAK-925) | N/A | >5,000-fold |
| TAK-994 | 19 nM | >700-fold |
| TAK-861 | 2.5 nM | >3,000-fold |
| ORX750 | 0.11 nM | 9,800-fold |
In Vivo Efficacy
The wake-promoting effects of OX2R agonists are evaluated in both preclinical animal models and human clinical trials. Key pharmacodynamic endpoints include the Maintenance of Wakefulness Test (MWT) and the Karolinska Sleepiness Scale (KSS).
| Compound | Animal Model | Key In Vivo Findings | Clinical Trial Population | Key Clinical Findings |
| Danavorexton (TAK-925) | Orexin/ataxin-3 narcoleptic mice | Reduced sleep/wakefulness fragmentation and cataplexy-like episodes.[2] | Healthy volunteers, Narcolepsy Type 1 & 2, Idiopathic Hypersomnia | Dose-dependently increased sleep latency in the MWT.[2] |
| TAK-994 | Orexin/ataxin-3 mice, orexin-tTA;TetO diphtheria toxin A mice | Ameliorated narcolepsy-like symptoms.[5] | Narcolepsy Type 1 | Significantly improved daytime wakefulness and reduced cataplexy rates.[6] |
| TAK-861 | Mice and cynomolgus monkeys | Promoted wakefulness at 1 mg/kg.[7] | Narcolepsy Type 1 | Statistically significant improvements in measures of wakefulness and cataplexy.[11] |
| ORX750 | N/A | N/A | Acutely sleep-deprived healthy volunteers | 2.5 mg dose restored normative wakefulness with a mean sleep latency of 32 minutes on the MWT and a 1.6 point improvement on the KSS.[9][10] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of OX2R agonists.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and selectivity of compounds at Gq-coupled GPCRs like the orexin receptors.
Principle: Activation of OX2R by an agonist leads to an increase in intracellular calcium concentration. This change is detected by a calcium-sensitive fluorescent dye.[12][13][14][15][16]
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and grown to near confluence.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: A range of concentrations of the test compound (OX2R agonist) is added to the wells.
-
Fluorescence Measurement: A fluorescent imaging plate reader (e.g., FLIPR) is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Principle: A radiolabeled ligand with known affinity for the receptor is competed with a non-labeled test compound. The ability of the test compound to displace the radioligand is a measure of its binding affinity.[17][18][19][20][21]
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-EMPA for OX2R) and a range of concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Maintenance of Wakefulness Test (MWT)
The MWT is an objective measure of the ability to stay awake.
Principle: The test measures the time it takes for a person to fall asleep (sleep latency) in a quiet, dimly lit environment during the daytime.[22]
Protocol:
-
Setup: The participant is seated in a comfortable chair in a quiet, dark room. EEG, EOG, and EMG electrodes are attached to monitor sleep stages.
-
Instructions: The participant is instructed to try to remain awake for as long as possible.
-
Trials: The test typically consists of four 40-minute trials conducted at 2-hour intervals.
-
Termination of Trial: A trial is terminated if the participant falls asleep (defined as three consecutive 30-second epochs of stage N1 sleep or one epoch of any other stage of sleep) or after 40 minutes if no sleep occurs.
-
Outcome Measure: The primary outcome is the mean sleep latency across the four trials.
Karolinska Sleepiness Scale (KSS)
The KSS is a subjective measure of sleepiness.
Principle: The participant rates their current level of sleepiness on a 9-point scale.[13][23]
Protocol:
-
Scale: The scale ranges from 1 ("Extremely alert") to 9 ("Extremely sleepy, fighting sleep").
-
Administration: The participant is asked to choose the number that best describes their state of sleepiness at that moment.
-
Timing: The KSS is typically administered at regular intervals, often before and after MWT trials.
c-Fos Immunohistochemistry
This technique is used to identify neurons that have been activated by a stimulus, such as an OX2R agonist.
Principle: c-Fos is an immediate early gene whose protein product is rapidly expressed in neurons following stimulation. Detecting c-Fos protein using immunohistochemistry allows for the mapping of neuronal activation in specific brain regions.[24][25][26][27][28]
General Protocol:
-
Animal Treatment: An animal is administered the OX2R agonist or a vehicle control.
-
Perfusion and Tissue Processing: After a set time, the animal is euthanized and perfused with a fixative. The brain is removed, post-fixed, and sectioned.
-
Immunohistochemistry: The brain sections are incubated with a primary antibody against c-Fos, followed by a secondary antibody conjugated to an enzyme or a fluorescent marker.
-
Visualization: The c-Fos positive cells are visualized using a chromogenic reaction or fluorescence microscopy.
-
Quantification: The number of c-Fos positive cells in specific brain regions is counted to assess the level of neuronal activation.
Signaling Pathways and Experimental Workflows
Visual representations of the OX2R signaling pathway and a typical experimental workflow for characterizing an OX2R agonist are provided below using the DOT language for Graphviz.
Caption: OX2R Signaling Pathway.
Caption: OX2R Agonist Drug Discovery Workflow.
References
- 1. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. neurologylive.com [neurologylive.com]
- 10. sleepreviewmag.com [sleepreviewmag.com]
- 11. neurologylive.com [neurologylive.com]
- 12. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. Running Reward Conditioned Place Preference Task [en.bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. IHC_cFOS+Parvalbumin [protocols.io]
- 25. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 26. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
- 27. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [en.bio-protocol.org]
- 28. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of OX2R Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (B13118510) system, comprising two G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a key regulator of sleep-wake cycles, feeding behavior, and reward pathways.[1][2][3][4] OX2R, in particular, has emerged as a significant therapeutic target for sleep disorders like narcolepsy.[4][5][6][7] The development of selective OX2R agonists is a promising strategy for treating such conditions.[7][8][9] This document provides detailed protocols for the in vitro characterization of a novel OX2R agonist, designated "OX2R Agonist 1." The described assays are designed to determine the potency and functional activity of the compound by measuring key downstream signaling events following receptor activation.
Signaling Pathway Overview
Activation of the Orexin 2 Receptor (OX2R) by an agonist initiates a cascade of intracellular signaling events. OX2R is known to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to diverse downstream effects. The primary and most commonly assayed pathway involves Gq protein activation, which stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a response that can be readily measured. Additionally, OX2R can couple to Gi, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels, or to Gs, stimulating cAMP production.[3][10][11]
Caption: OX2R Signaling Cascade.
Experimental Protocols
Primary Assay: Calcium Mobilization (FLIPR Assay)
This assay measures the increase in intracellular calcium concentration following OX2R activation, a direct consequence of Gq pathway stimulation.[1][2]
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant OX2R (CHO-hOX2R). These are widely used and have been shown to be a reliable system for studying OX2R signaling.[1][2]
-
Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-8 Calcium Assay Kit or similar.
-
Control Agonist: Orexin-A.[12]
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading.
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-hOX2R cells in appropriate media (e.g., F-12K Medium with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.
-
Plate cells into the assay microplate at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound and the control agonist (Orexin-A) in assay buffer to create a concentration-response curve.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of the compounds to the cell plate.
-
Continue to record the fluorescence signal for at least 3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the baseline and express as a percentage of the maximal response to the control agonist.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Secondary Assay: cAMP Inhibition Assay
This assay measures the ability of the OX2R agonist to inhibit the production of cyclic AMP (cAMP), which is indicative of Gi pathway coupling.[10][13]
Materials:
-
Cell Line: CHO-hOX2R cells.
-
Assay Plate: 96-well or 384-well microplates suitable for the chosen detection method.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
Forskolin (B1673556): To stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Control Agonist: Orexin-B (known to couple to Gi in some systems).[10]
-
Test Compound: this compound.
-
Cell Lysis Buffer: Provided with the cAMP assay kit.
Protocol:
-
Cell Plating:
-
Plate CHO-hOX2R cells in the assay microplate and incubate overnight as described above.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the control agonist.
-
Aspirate the culture medium and pre-incubate the cells with the compounds for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP detection assay following the manufacturer's instructions. This typically involves adding detection reagents and incubating for a specified time before reading the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Normalize the data, with 100% inhibition being the basal level (no forskolin) and 0% inhibition being the level with forskolin alone.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC50 value, which in this context represents the EC50 for the inhibitory effect.
-
Experimental Workflow
Caption: In Vitro Assay Workflow.
Data Presentation
The potency and efficacy of this compound should be compared to known reference compounds. The data can be summarized in the following tables.
Table 1: Potency of OX2R Agonists in Calcium Mobilization Assay
| Compound | EC50 (nM) | n |
| Orexin-A | 0.50[14][15] | 3 |
| Orexin-B | 10.36 (pEC50) | 3 |
| This compound | TBD | ≥3 |
| TAK-861 | 2.5[9] | 2 |
| AL-OXB | 0.055[14] | 2 |
pEC50 is the negative logarithm of the EC50 value. TBD: To be determined.
Table 2: Activity of OX2R Agonists in cAMP Inhibition Assay
| Compound | EC50 (nM) | % Inhibition (at 1 µM) | n |
| Orexin-B | 9.68 (pEC50) | TBD | 3 |
| This compound | TBD | TBD | ≥3 |
pEC50 is the negative logarithm of the EC50 value. TBD: To be determined.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of "this compound." By employing both a primary calcium mobilization assay and a secondary cAMP inhibition assay, researchers can obtain a comprehensive profile of the compound's potency and its engagement with different signaling pathways downstream of OX2R activation. This information is critical for the advancement of novel OX2R agonists in drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ready-to-Assay OX 2 Orexin Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
- 7. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.bidmc.org [research.bidmc.org]
- 9. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 10. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 15. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging of OX2R Agonist 1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orexin receptor 2 (OX2R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, where it plays a crucial role in regulating sleep-wake cycles, appetite, and reward pathways.[1] Agonists of OX2R are of significant interest as potential therapeutics for conditions such as narcolepsy.[2] Upon agonist binding, OX2R primarily couples to the Gq family of G-proteins.[1][3] This activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][4] This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for assessing the activity of OX2R agonists.
This document provides a detailed protocol for a calcium imaging assay to characterize the activity of a specific OX2R agonist, referred to as "OX2R agonist 1," using a recombinant cell line expressing human OX2R.
Signaling Pathway
The activation of OX2R by an agonist leads to an increase in intracellular calcium via the Gq signaling pathway.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Administration of Orexin 2 Receptor (OX2R) Agonists in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of sleep and wakefulness.[1][2] The orexin 2 receptor (OX2R) is particularly implicated in promoting and maintaining wakefulness.[1][3] Consequently, OX2R agonists are being investigated as a potential therapeutic strategy for sleep disorders characterized by excessive daytime sleepiness, such as narcolepsy.[4][5][6][7] Narcolepsy type 1 is caused by the loss of orexin-producing neurons, leading to symptoms like fragmented sleep, and cataplexy.[5][7] Intracerebroventricular (ICV) administration of OX2R agonists directly into the brain's ventricular system allows for bypassing the blood-brain barrier and studying their central effects in mouse models of narcolepsy.[8] These application notes provide detailed protocols for the ICV administration of OX2R agonists in mice and subsequent behavioral and physiological assessments.
Data Presentation: Efficacy of ICV Administered OX2R Agonists
The following tables summarize the quantitative data from studies investigating the effects of ICV administration of various OX2R agonists in mice.
Table 1: Effects of Peptidic OX2R Agonist [Ala11, D-Leu15]-orexin-B (AL-OXB) in Orexin Knockout (OXKO) Mice [1]
| Parameter | Vehicle | Orexin-A (3 nmol) | AL-OXB (3 nmol) |
| Total Wake Time (minutes, 3h post-injection) | Increase | Significant Increase | Significant Increase |
| Wake Episode Duration (minutes) | Baseline | Increased | Increased |
| NREM Sleep Time (minutes, 3h post-injection) | Decrease | Significant Decrease | Significant Decrease |
| Cataplexy-like Episodes (number) | Baseline | Reduced | Reduced to a similar degree as Orexin-A |
| State Transitions (Wake to NREM) | Baseline | Reduced | Reduced to a similar degree as Orexin-A |
| Conditioned Place Preference (CPP) Score | No preference | Significant preference | No preference |
Table 2: Effects of Non-peptidic OX2R Agonist YNT-185 in Orexin Knockout and Orexin Neuron-ablated Mice [6]
| Parameter | Vehicle | YNT-185 (ICV administration) |
| Cataplexy-like Episodes | Baseline | Suppressed |
| Wakefulness | Baseline | Promoted |
| Rebound Sleep | Not applicable | No immediate rebound |
| Desensitization (repeated administration) | Not applicable | Not observed for cataplexy suppression |
Table 3: Effects of Intraperitoneally Administered OX2R Agonists in Mice
| Agonist | Mouse Model | Dose | Key Findings | Reference |
| YNT-185 | Wild-type | Not specified | Promotes wakefulness without affecting body temperature. | [6] |
| Danavorexton (B3325393) (TAK-925) | Orexin/ataxin-3 narcolepsy mice | Not specified | Reduced sleep/wakefulness fragmentation and cataplexy-like episodes. | [5][7] |
| TAK-994 | Orexin/ataxin-3 mice | Not specified | Significantly increased wakefulness time, decreased NREM and REM sleep time. Effects sustained with chronic dosing. | [9] |
| OX-201 | C57BL/6J mice | 10, 30, 100 mg/kg (oral) | Substantially increased wakefulness time. | [10] |
Experimental Protocols
Protocol 1: Preparation of OX2R Agonist Solution
This protocol describes the preparation of a peptidic OX2R agonist, [Ala11, D-Leu15]-orexin-B (AL-OXB), for ICV injection.
Materials:
-
[Ala11, D-Leu15]-orexin-B (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the lyophilized AL-OXB to equilibrate to room temperature.
-
Reconstitute the peptide in sterile saline to a desired stock concentration (e.g., 1 mM).
-
Gently vortex the solution to ensure complete dissolution.
-
Prepare working solutions by diluting the stock solution with sterile saline to the final desired concentration for injection (e.g., for a 3 nmol dose in a 1 µL injection volume, the concentration would be 3 mM).
-
Store stock solutions at -20°C or -80°C and working solutions on ice for immediate use. Avoid repeated freeze-thaw cycles.
Protocol 2: Stereotaxic Intracerebroventricular (ICV) Injection in Mice
This protocol details the surgical procedure for delivering the OX2R agonist into the lateral ventricle of a mouse brain.[11][12]
Materials:
-
Anesthesia machine with isoflurane (B1672236)
-
Stereotaxic apparatus
-
Heating pad
-
Surgical tools (scalpel, scissors, forceps)
-
Dental drill with a small burr bit
-
Hamilton syringe (10 µL) with a 32-gauge needle
-
Suturing material or tissue adhesive
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Ophthalmic ointment
-
Bone wax or dental cement
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).[11]
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the mouse on a heating pad to maintain body temperature throughout the surgery.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[12]
-
Secure the mouse's head in the stereotaxic frame.[11]
-
-
Surgical Procedure:
-
Shave the fur on the scalp and disinfect the area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.[12]
-
Determine the coordinates for the lateral ventricle. A common coordinate for the lateral ventricle in mice is approximately 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.2 mm ventral from the skull surface.[8]
-
Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
-
Injection:
-
Load the Hamilton syringe with the prepared OX2R agonist solution, ensuring there are no air bubbles.
-
Slowly lower the injection needle through the burr hole to the target depth.
-
Infuse the solution at a slow rate (e.g., 0.5 µL/min) to allow for diffusion and prevent tissue damage.
-
After the injection is complete, leave the needle in place for an additional 1-2 minutes to minimize backflow upon withdrawal.[13]
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Seal the burr hole with bone wax or dental cement.
-
Suture the scalp incision.
-
Remove the mouse from the stereotaxic frame and place it in a clean cage on a heating pad for recovery.
-
Monitor the animal until it is fully ambulatory.[11]
-
Protocol 3: Assessment of Wakefulness and Cataplexy
This protocol describes the methods for evaluating the effects of OX2R agonist administration on sleep-wake states and cataplexy-like episodes.
Materials:
-
EEG/EMG recording system
-
Video recording equipment
-
Sleep scoring software
Procedure:
-
Surgical Implantation of EEG/EMG Electrodes:
-
Prior to ICV cannulation, implant EEG and EMG electrodes for chronic sleep-wake recording.
-
EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
-
Recording:
-
Allow the mice to recover fully from surgery before starting the experiment.
-
After ICV administration of the OX2R agonist or vehicle, continuously record EEG, EMG, and video for a specified period (e.g., 24 hours).
-
-
Data Analysis:
-
Sleep Scoring: Manually or automatically score the EEG/EMG recordings into wakefulness, NREM sleep, and REM sleep epochs.
-
Wakefulness Analysis: Quantify the total time spent in wakefulness, the duration of wake episodes, and the frequency of transitions between wakefulness and sleep states.[1]
-
Cataplexy-like Episode (CLE) Analysis: Identify CLEs in orexin-deficient mice based on the sudden onset of muscle atonia (low EMG activity) during wakefulness, often triggered by positive emotions or high-arousal situations.[1] Quantify the number and duration of CLEs.
-
Protocol 4: Conditioned Place Preference (CPP) Test
This protocol is used to assess the rewarding or aversive properties of the OX2R agonist, which is relevant for evaluating its abuse potential.[8]
Materials:
-
Conditioned place preference apparatus (a box with two or more distinct compartments)
-
Video tracking software
Procedure:
-
Pre-conditioning Phase:
-
On the first day, allow the mouse to freely explore all compartments of the CPP apparatus for a set duration (e.g., 15 minutes).
-
Record the time spent in each compartment to determine any baseline preference.
-
-
Conditioning Phase (typically over several days):
-
On conditioning days, confine the mouse to one compartment after receiving an ICV injection of the OX2R agonist.
-
On alternate days, confine the mouse to the other compartment after receiving a vehicle injection. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning (Test) Phase:
-
On the test day, allow the mouse to freely explore all compartments of the apparatus in a drug-free state.
-
Record the time spent in each compartment.
-
An increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect (preference), while a decrease suggests an aversive effect.[8]
-
Mandatory Visualizations
Signaling Pathway of OX2R Activation
The binding of an agonist to OX2R, a G-protein coupled receptor, initiates intracellular signaling cascades. OX2R can couple to Gq and/or Gi/o proteins.[14][15][16] Gq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[14][17] Gi/o coupling can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[15]
References
- 1. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 2. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. pnas.org [pnas.org]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orexin 2 receptor-selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of an OX2R agonist on migration and removal of tau from mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Stereotaxic Surgeries for Intracranial Viral Injection [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimal Dosage of OX2R Agonist 1 for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal dosage of a selective Orexin (B13118510) 2 Receptor (OX2R) agonist, referred to herein as "OX2R Agonist 1," for rodent studies. The information is compiled from a comprehensive review of preclinical research on various selective OX2R agonists.
Introduction to OX2R Agonists
The orexin system is a key regulator of sleep, wakefulness, and other physiological functions.[1][2][3] Orexin 2 Receptor (OX2R) agonists are being developed to address conditions characterized by a loss of orexin signaling, such as narcolepsy.[4][5] These agonists aim to mimic the effects of endogenous orexin by activating OX2R, thereby promoting wakefulness and reducing symptoms like cataplexy.[4][6][7] The optimal dosage in rodent models is a critical first step in preclinical development, providing a basis for efficacy and safety assessments.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo dosage ranges for several selective OX2R agonists in rodent studies. This data can serve as a starting point for dose-finding studies with a novel OX2R agonist.
Table 1: In Vitro Potency of Selective OX2R Agonists
| Compound | EC50 at human OX2R (nM) | Selectivity over OX1R | Assay | Reference |
| Danavorexton (TAK-925) | 5.5 | >5,000-fold | Calcium Mobilization | [8][9] |
| OX-201 | 8.0 | 1,000-fold | Calcium Mobilization | [8][10] |
| AL-OXB | 0.055 | ~1,000-fold | Calcium Mobilization | [6][7] |
| BP1.15205 | 0.015 | >600-fold | Calcium Mobilization | [11] |
| TAK-994 | 19 | >700-fold | Not Specified | [12] |
| Generic OX2R Agonist | 23 | 70-fold | Not Specified | [13] |
Table 2: In Vivo Dosages of Selective OX2R Agonists in Rodent Studies
| Compound | Species | Route | Dose Range | Observed Effect | Reference |
| OX-201 | Mouse | Oral | 3 - 100 mg/kg | Increased wakefulness | [14] |
| Rat | Oral | 10 - 30 mg/kg | Increased wakefulness | [14] | |
| Rat | Intravenous | 1 - 3 mg/kg | Increased diaphragm burst frequency | [8] | |
| Danavorexton (TAK-925) | Mouse | Subcutaneous | 1 - 10 mg/kg | Increased wakefulness, reduced cataplexy | [12] |
| AL-OXB | Mouse | Intracerebroventricular | 1 - 10 nmol | Ameliorated cataplexy and wake fragmentation | [6] |
| BP1.15205 | Mouse | Oral | Starts at 0.1 mg/kg | Increased wakefulness, reduced cataplexy | |
| ARN-776 | Mouse | Intraperitoneal | 1 - 10 mg/kg | Increased wakefulness | [12] |
| YNT-185 | Mouse | Intraperitoneal | Not specified | Reduced anxiety-like behaviors | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols based on common practices in the cited literature.
In Vitro Calcium Mobilization Assay
This assay determines the potency and selectivity of the OX2R agonist.
Objective: To measure the half-maximal effective concentration (EC50) of this compound at the human orexin 2 receptor.
Materials:
-
CHO-K1 cells stably expressing human OX1R or OX2R (hOX1R/CHO-K1, hOX2R/CHO-K1).[8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Orexin-A (positive control).
-
DMSO (vehicle).
-
Assay buffer.
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Culture hOX1R/CHO-K1 and hOX2R/CHO-K1 cells in appropriate media.
-
Plate the cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye for a specified time at 37°C.
-
Prepare serial dilutions of this compound and Orexin-A in assay buffer. The final DMSO concentration should be consistent across all wells (e.g., 0.5%).[10]
-
Use a FLIPR to measure the baseline fluorescence, then add the compounds to the wells.
-
Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Calculate the dose-response curves and determine the EC50 values using appropriate software (e.g., GraphPad Prism).[6]
In Vivo Wakefulness Assessment in Rodents (EEG/EMG)
This protocol assesses the wake-promoting effects of this compound.
Objective: To determine the effect of different doses of this compound on sleep-wake architecture.
Animal Models:
-
Wild-type mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).[11][14]
-
Narcolepsy model mice (e.g., orexin/ataxin-3 transgenic mice or orexin knockout mice).[6][11]
Procedure:
-
Surgical Implantation: Anesthetize the animals and surgically implant EEG and EMG electrodes for sleep stage recording.[6] Allow for a recovery period of at least one week.
-
Habituation: Acclimate the animals to the recording chambers and cables.
-
Drug Formulation: Prepare this compound for the desired route of administration. For oral gavage, the compound is often suspended in a vehicle such as 0.5% (w/v) methylcellulose.[14]
-
Administration: Administer the vehicle or this compound at the beginning of the animal's typical sleep phase (e.g., ZT5 for nocturnal rodents).[14][16]
-
Recording: Record EEG and EMG signals continuously for a defined period (e.g., 6 to 24 hours) post-administration.[16]
-
Data Analysis: Score the recordings into wakefulness, NREM sleep, and REM sleep epochs. Analyze parameters such as total time in each state, sleep latency, and the number of state transitions.[6]
Pharmacokinetic (PK) Study
This protocol determines the absorption, distribution, metabolism, and excretion profile of this compound.
Objective: To assess the pharmacokinetic properties of this compound in rodents.
Procedure:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral) and intravenously to different groups of animals.[14]
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[14]
-
Process the blood samples to separate plasma.[14]
-
Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Tmax (time to maximum concentration) and MRT (mean residence time).[16]
Visualizations
OX2R Signaling Pathway
Caption: Simplified signaling cascade following OX2R activation.
Experimental Workflow for In Vivo Rodent Study
Caption: General workflow for assessing wake-promoting effects.
Logical Relationship: Dosage and Expected Outcome
Caption: Expected relationship between dosage and physiological outcomes.
References
- 1. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedicapk.com [biomedicapk.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orexin 2 Receptor Agonist | OX Receptor | TargetMol [targetmol.com]
- 14. Orexin receptor 2 agonist activates diaphragm and genioglossus muscle through stimulating inspiratory neurons in the pre-Bötzinger complex, and phrenic and hypoglossal motoneurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of orexin receptor 2 plays anxiolytic effect in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of an OX2R agonist on migration and removal of tau from mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assessment of OX2R Agonist 1 in a Mouse Model of Narcolepsy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and fragmented sleep-wake cycles. The primary cause of narcolepsy type 1 is the loss of neurons that produce orexin (B13118510) (also known as hypocretin), a neuropeptide that regulates wakefulness. Orexin exerts its effects through two G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The OX2R is strongly implicated in the regulation of sleep and wakefulness, making it a key target for therapeutic intervention. Orexin receptor agonists, particularly those selective for OX2R, are a promising mechanistic treatment for narcolepsy.[1][2][3]
These application notes provide detailed protocols for assessing the efficacy of a novel OX2R agonist, herein referred to as "OX2R agonist 1," in a mouse model of narcolepsy. The described behavioral tests are designed to evaluate the compound's ability to promote wakefulness, reduce cataplexy-like episodes, and consolidate the sleep-wake cycle.
Data Presentation
The following tables summarize the expected quantitative outcomes from treating narcoleptic mice with an effective OX2R agonist, based on published data for similar compounds.
Table 1: Effect of this compound on Sleep/Wake Architecture
| Treatment Group | Total Wake Time (min) | NREM Sleep Time (min) | REM Sleep Time (min) | Number of State Transitions |
| Vehicle | X ± SEM | Y ± SEM | Z ± SEM | A ± SEM |
| This compound (Dose 1) | X' ± SEM | Y' ± SEM | Z' ± SEM | A' ± SEM |
| This compound (Dose 2) | X'' ± SEM | Y'' ± SEM | Z'' ± SEM | A'' ± SEM |
| Wild-Type Control | W ± SEM | N ± SEM | R ± SEM | T ± SEM |
X, Y, Z, A, etc., represent hypothetical mean values. SEM: Standard Error of the Mean. Data is typically analyzed over a specific time course post-administration (e.g., 3-6 hours).
Table 2: Effect of this compound on Cataplexy-Like Episodes (CLEs)
| Treatment Group | Number of CLEs | Latency to First CLE (s) | Duration of CLEs (s) |
| Vehicle | C ± SEM | L ± SEM | D ± SEM |
| This compound (Dose 1) | C' ± SEM | L' ± SEM | D' ± SEM |
| This compound (Dose 2) | C'' ± SEM | L'' ± SEM | D'' ± SEM |
| Wild-Type Control | N/A | N/A | N/A |
C, L, D, etc., represent hypothetical mean values. CLEs are often induced by a positive stimulus, such as chocolate.[4]
Table 3: Effect of this compound in the Maintenance of Wakefulness Test (MWT)
| Treatment Group | Mean Sleep Latency (min) | Number of Trials with Sleep Onset |
| Vehicle | S ± SEM | N ± SEM |
| This compound (Dose 1) | S' ± SEM | N' ± SEM |
| This compound (Dose 2) | S'' ± SEM | N'' ± SEM |
| Wild-Type Control | S_wt_ ± SEM | N_wt_ ± SEM |
S, N, etc., represent hypothetical mean values. The MWT is adapted for mice from human protocols.[5][6][7]
Experimental Protocols
Animal Model
A common and effective model for narcolepsy is the orexin/ataxin-3 transgenic mouse or the orexin knockout (KO) mouse.[3][8] These models exhibit key phenotypes of narcolepsy, including fragmented sleep and cataplexy-like episodes.
EEG/EMG Electrode Implantation and Recording
This protocol is essential for accurately monitoring sleep-wake states.
Objective: To surgically implant electrodes for chronic electroencephalography (EEG) and electromyography (EMG) recording in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel screws (for EEG electrodes)
-
Teflon-coated stainless steel wires (for EMG electrodes)
-
Dental cement
-
Headmount connector
-
Suturing material
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the EEG electrodes. Typical coordinates are over the frontal and parietal cortices (e.g., 1.5 mm anterior to bregma and 1.5 mm lateral to the midline; 1 mm anterior to lambda and 3 mm lateral).[9]
-
Gently screw the stainless steel electrodes into the drilled holes, ensuring they touch the dura mater but do not penetrate the brain.
-
For EMG, insert the tips of two flexible wires into the nuchal (neck) muscles.[9]
-
Solder the electrode wires to a headmount connector.
-
Secure the entire assembly to the skull using dental cement.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the mouse to recover for at least one week.
-
After recovery, connect the mouse to a recording tether in its home cage. Allow for a 2-3 day habituation period before starting experiments.
-
Record EEG and EMG signals continuously. The data is typically scored in 10-second epochs into wakefulness, NREM sleep, and REM sleep based on standard criteria.[9][10]
Cataplexy-Like Episode (CLE) Assessment
Objective: To quantify the frequency and duration of cataplexy-like episodes.
Procedure:
-
Place the EEG/EMG-implanted mouse in a clean cage with a novel, palatable food item (e.g., a piece of chocolate) to induce positive emotions, which can trigger CLEs.
-
Simultaneously record video and EEG/EMG data.
-
A CLE is identified as a behavioral arrest (sudden immobility) lasting for more than 10 seconds, which is preceded by wakefulness and accompanied by a significant reduction in EMG tone (atonia) and a theta-dominant EEG, characteristic of REM sleep.[4][11]
-
Administer "this compound" or vehicle and record for a set period (e.g., 3 hours).
-
Quantify the number of CLEs, the latency to the first CLE after drug administration, and the total duration of all CLEs.[4]
Maintenance of Wakefulness Test (MWT) for Mice
This protocol is adapted from the human MWT to assess the ability of a mouse to remain awake under soporific conditions.
Objective: To measure sleep latency in a non-stimulating environment.
Procedure:
-
The test should be conducted during the light phase (the normal sleep period for mice).
-
Place the mouse in a novel, quiet, and dimly lit cage without bedding or enrichment to minimize stimulation.
-
The test consists of multiple trials (e.g., four trials at 2-hour intervals).
-
Each trial lasts for a set duration (e.g., 20 or 40 minutes).
-
Monitor the mouse using EEG/EMG.
-
Sleep latency is defined as the time from the start of the trial to the first epoch of consolidated sleep (e.g., 3 consecutive epochs of N1/NREM sleep or 1 epoch of any other sleep stage).[6]
-
If the mouse remains awake for the entire trial duration, the sleep latency is recorded as the maximum trial length (e.g., 40 minutes).[5]
-
Calculate the mean sleep latency across all trials for each treatment group.
Visualizations
Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by an agonist.
Caption: Workflow for assessing OX2R agonist efficacy in narcoleptic mice.
Caption: Logical framework for testing the OX2R agonist hypothesis.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin 2 receptor-selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Sleep-Wake Analysis Using an OX2R Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting sleep-wake analysis in preclinical models using an Orexin (B13118510) 2 Receptor (OX2R) agonist. The information is intended to guide researchers in pharmacology, neuroscience, and drug development in evaluating the wake-promoting effects of novel OX2R agonists.
Introduction
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of sleep and wakefulness. Orexin neurons, located in the lateral hypothalamus, project to various brain regions to promote arousal. The Orexin 2 Receptor (OX2R), in particular, plays a pivotal role in the maintenance of wakefulness.[1][2] Deficiency in orexin signaling is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[3] Consequently, agonism of OX2R presents a promising therapeutic strategy for treating narcolepsy and other disorders of hypersomnolence.[4][5][6]
These notes detail the use of electroencephalography (EEG) and electromyography (EMG) to assess the effects of a selective OX2R agonist on sleep-wake architecture in rodent models. EEG measures brain electrical activity, while EMG records muscle activity, together allowing for the precise classification of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[7][8]
Orexin 2 Receptor (OX2R) Signaling Pathway
Orexin neuropeptides, upon binding to OX2R, a G-protein coupled receptor, initiate a signaling cascade that leads to neuronal excitation and the promotion of wakefulness.[1][9] This is achieved through the activation of Gq/11 proteins, leading to the release of intracellular calcium.[9] OX2R is prominently expressed in key wake-promoting brain regions, including the tuberomammillary nucleus (TMN), which contains histaminergic neurons, and the locus coeruleus (LC), containing noradrenergic neurons.[1][3] Activation of these neurons by orexins is crucial for maintaining a consolidated awake state.[1]
References
- 1. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Control of arousal by the orexin neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.bidmc.org [research.bidmc.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 9. Molecular mechanism of the wake-promoting agent TAK-925 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Receptor Binding Affinity Assay for OX2R Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Orexin (B13118510) 2 receptor (OX2R), a G-protein coupled receptor (GPCR), plays a crucial role in regulating sleep-wake cycles, appetite, and other physiological processes. Modulating OX2R activity with agonists presents a promising therapeutic strategy for conditions like narcolepsy. Accurate determination of the binding affinity of novel OX2R agonists is a critical step in the drug discovery pipeline. These application notes provide detailed protocols for determining the receptor binding affinity of "OX2R Agonist 1," a hypothetical potent and selective agonist, using a competitive fluorescence polarization assay. Additionally, a summary of binding affinities for known OX2R agonists is presented for comparative analysis.
Data Presentation: Binding Affinities of Known OX2R Agonists
The following table summarizes the binding affinities (Ki, EC50) of several known OX2R agonists. This data is essential for contextualizing the affinity of novel compounds like "this compound."
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| Orexin-A | Human OX2R | Radioligand Binding | ~20 | - | [1][2] |
| Orexin-B | Human OX2R | Radioligand Binding | ~36 | - | [3] |
| YNT-185 | Human OX2R | Functional Assay | - | 28 | [4][5][6] |
| Danavorexin (TAK-925) | Human OX2R | Functional Assay | - | 5.5 | [7] |
| RTIOXA-43 | Human OX2R | Functional Assay | - | 24 | [3] |
Experimental Protocols
Competitive Fluorescence Polarization (FP) Binding Assay
This protocol describes a non-radioactive, homogeneous assay to determine the binding affinity of an unlabeled test compound (this compound) by measuring its ability to compete with a fluorescently labeled ligand (tracer) for binding to the OX2R.
Materials:
-
OX2R Membranes: Commercially available or prepared from cells stably expressing human OX2R.
-
Fluorescent Tracer: A high-affinity fluorescently labeled OX2R ligand.
-
This compound (Test Compound): Unlabeled.
-
Assay Buffer: e.g., 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.[8]
-
96-well or 384-well black, low-binding microplates.
-
Plate reader equipped for fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a dilution series of the unlabeled this compound in assay buffer.
-
Dilute the fluorescent tracer to its optimal concentration (predetermined by a saturation binding experiment) in assay buffer.
-
Dilute the OX2R membranes to the optimal concentration in assay buffer.
-
-
Assay Procedure:
-
To each well of the microplate, add:
-
Assay Buffer
-
Fluorescent Tracer
-
Dilutions of this compound or vehicle control.
-
OX2R Membranes (initiate the binding reaction).
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. Excite the tracer with vertically polarized light and measure both the vertical and horizontal components of the emitted light.
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the competitor (this compound) concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled ligand that displaces 50% of the fluorescent tracer).
-
The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant for the receptor.
-
-
Radioligand Binding Assay (Alternative Method)
Radioligand binding assays are a traditional and robust method for determining receptor affinity.[9] This protocol outlines a competitive binding assay using a radiolabeled OX2R antagonist.
Materials:
-
OX2R Membranes.
-
Radioligand: e.g., [3H]-EMPA (a selective OX2R antagonist).[6][10]
-
This compound (Test Compound): Unlabeled.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, combine:
-
Assay Buffer
-
A fixed concentration of radioligand (typically at its Kd).
-
A dilution series of the unlabeled this compound.
-
OX2R membranes.
-
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting curve and calculate the Ki value using the Cheng-Prusoff equation as described above.
-
Mandatory Visualizations
OX2R Signaling Pathway
Caption: Signaling pathway of the Orexin 2 Receptor (OX2R) upon agonist binding.
Experimental Workflow: Competitive Fluorescence Polarization Assay
Caption: Workflow for the competitive fluorescence polarization binding assay.
References
- 1. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 2. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of OX2R Agonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective Orexin (B13118510) 2 Receptor (OX2R) agonist, Compound 1. The following information is designed to help anticipate, identify, and troubleshoot potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Compound 1?
A1: Compound 1 is designed as a selective agonist for the Orexin 2 Receptor (OX2R), a G protein-coupled receptor (GPCR).[1][2] Upon binding, it mimics the action of the endogenous neuropeptide orexin-B, primarily activating the Gq signaling pathway, which leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[1][3][4] OX2R can also couple to Gi/Go proteins, which can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[1][5]
Q2: My in vivo results with Compound 1 are not what I expected based on pure OX2R activation. What could be the cause?
A2: Unexpected in vivo phenotypes can arise from several factors. One possibility is off-target activity. The most likely off-target candidate is the Orexin 1 Receptor (OX1R) due to its high structural homology with OX2R. Activation of OX1R, which is also Gq-coupled, can lead to distinct physiological and behavioral outcomes.[1][6] Additionally, consider the possibility of Compound 1 interacting with other unrelated GPCRs, ion channels, or enzymes. It is also important to consider pharmacokinetic and pharmacodynamic factors, such as brain penetration and metabolite activity, which could influence the observed effects.
Q3: I am seeing a cellular response in a cell line that does not express OX2R. How can I determine the off-target responsible?
A3: This is a clear indication of an off-target effect. To identify the responsible target, a systematic approach is recommended:
-
Broad Panel Screening: The most comprehensive first step is to screen Compound 1 against a broad panel of receptors, enzymes, and ion channels (e.g., a safety pharmacology panel). This can provide a list of potential "hits".
-
Chemical Proteomics: Techniques like affinity chromatography using an immobilized version of Compound 1 can help pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of Compound 1 by comparing it to databases of known ligand-target interactions.[7][8][9]
Q4: How can I experimentally confirm the selectivity of Compound 1 for OX2R over OX1R in my cellular system?
A4: To confirm selectivity, you should perform parallel experiments in cell lines expressing either human OX1R or OX2R.
-
Binding Assays: Conduct competitive radioligand binding assays on membranes from each cell line to determine the binding affinity (Ki) of Compound 1 for both OX1R and OX2R. A significantly lower Ki for OX2R will confirm binding selectivity.
-
Functional Assays: Perform dose-response experiments using a functional readout like calcium mobilization.[10][11] Calculate the EC50 value for Compound 1 at both receptors. The ratio of EC50 (OX1R) / EC50 (OX2R) will give you a quantitative measure of functional selectivity. A high ratio indicates high selectivity for OX2R.
Q5: My calcium mobilization assay results are inconsistent. What are some common troubleshooting steps?
A5: Inconsistent results in calcium mobilization assays can be due to several factors:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or unhealthy cells will respond poorly.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Inadequate loading will result in a low signal-to-background ratio.
-
Compound Precipitation: At higher concentrations, your compound may be precipitating out of solution. Check the solubility of Compound 1 in your assay buffer.
-
Receptor Desensitization: Prolonged exposure to an agonist can cause receptor desensitization. Ensure your assay protocol minimizes pre-incubation with the agonist.
-
Constitutive Activity: Some receptor expression systems can have high basal activity, leading to a high background signal.[12]
Data Presentation
Table 1: Representative Selectivity Profile of Compound 1
| Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type |
| Human OX2R | 1.5 | 5.2 | Radioligand Binding / Calcium Mobilization |
| Human OX1R | 150 | 850 | Radioligand Binding / Calcium Mobilization |
| 5-HT2A Receptor | >10,000 | >10,000 | Radioligand Binding / Functional Assay |
| H1 Receptor | >10,000 | >10,000 | Radioligand Binding / Functional Assay |
| M1 Receptor | >10,000 | >10,000 | Radioligand Binding / Functional Assay |
| Dopamine D2 Receptor | >10,000 | >10,000 | Radioligand Binding / Functional Assay |
This table presents hypothetical data for illustrative purposes.
Table 2: Functional Activity of Compound 1 in Different Signaling Pathways
| Assay | Cell Line | Measured Parameter | Potency (EC50, nM) | Efficacy (% of Orexin-A) |
| Calcium Mobilization | CHO-hOX2R | Intracellular Ca2+ | 5.2 | 98% |
| Calcium Mobilization | CHO-hOX1R | Intracellular Ca2+ | 850 | 95% |
| cAMP Inhibition | CHO-hOX2R | cAMP levels | 15.6 | 75% |
| cAMP Inhibition | HEK293-hGs-coupled Receptor X | cAMP levels | >10,000 | Not Active |
This table presents hypothetical data for illustrative purposes.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 6. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
addressing selectivity issues of OX2R agonist 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with OX2R Agonist 1. The information is intended for scientists and drug development professionals to address potential selectivity issues and other common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main selectivity challenges with this compound?
A1: The primary selectivity challenge arises from the high degree of homology between the orexin (B13118510) 1 receptor (OX1R) and the orexin 2 receptor (OX2R), which share approximately 64% of their amino acid sequence.[1][2][3] This similarity can lead to off-target binding and activation of OX1R, potentially confounding experimental results. It is crucial to experimentally determine the selectivity profile of your specific batch of this compound.
Q2: What are the potential off-target effects I should be aware of?
A2: Off-target effects can be mediated by activation of OX1R or other unforeseen interactions. While some newer OX2R agonists have shown a favorable safety profile[4], previously reported adverse events for this class of compounds have included liver toxicity, urinary frequency, insomnia, and increases in blood pressure.[5][6][7][8] Careful monitoring for these effects in your experimental system is recommended.
Q3: How can I experimentally validate the selectivity of this compound?
A3: A multi-pronged approach is recommended. In vitro, calcium mobilization assays in cell lines selectively expressing either human OX1R or OX2R are a standard method.[5] In vivo, studies utilizing OX1R knockout, OX2R knockout, or double knockout mice can provide definitive evidence of on-target activity.[3][5][9] For example, a truly selective OX2R agonist should show wake-promoting effects that are absent in OX2R knockout mice.[5]
Q4: My in vitro results show high selectivity, but my in vivo results are ambiguous. What could be the cause?
A4: Discrepancies between in vitro and in vivo results can arise from several factors. These include pharmacokinetic properties of the compound, metabolism into active or off-target metabolites, and the complex interplay of the orexin system in a whole-organism context. High doses used in in vivo studies may overcome the selectivity observed at lower concentrations in vitro, leading to engagement of both OX1R and OX2R.[1] Consider performing dose-response studies and pharmacokinetic analysis to investigate these possibilities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected physiological responses in animal models (e.g., altered cardiovascular parameters, behavioral changes not typically associated with OX2R activation). | Off-target activation of OX1R. | 1. Confirm the selectivity of your agonist using cell-based assays (see Experimental Protocols). 2. Run parallel experiments using a selective OX1R antagonist to block potential off-target effects. 3. Test the agonist in OX1R knockout mice to isolate the effects of OX2R activation.[9] |
| High variability in experimental results between batches of this compound. | Inconsistent purity or stereoisomer composition. | 1. Obtain a certificate of analysis for each batch. 2. Perform independent analytical chemistry (e.g., HPLC, mass spectrometry) to confirm purity and identity. 3. If possible, perform a functional assay (e.g., calcium mobilization) to qualify each new batch before use in critical experiments. |
| Agonist shows lower-than-expected potency in cellular assays. | 1. Cell line health or receptor expression levels are suboptimal. 2. Agonist degradation in media. 3. Assay conditions are not optimized. | 1. Verify receptor expression via qPCR or Western blot. 2. Perform a cell viability assay. 3. Prepare fresh solutions of the agonist for each experiment. 4. Optimize incubation time and agonist concentration range.[10] |
| Evidence of drug-seeking or addictive behaviors in animal models. | Potential activation of reward pathways, possibly mediated by OX1R. | OX1R has been implicated in reward and addiction pathways.[9][11] It is crucial to assess this potential liability. Use a conditioned place preference (CPP) paradigm to test for rewarding properties. A selective OX2R agonist is expected to have a lower risk of inducing CPP compared to a non-selective agonist.[9][11] |
Quantitative Data on Orexin Receptor Agonists
The following tables summarize key quantitative data for representative orexin receptor agonists to provide a comparative baseline for your experiments.
Table 1: In Vitro Selectivity of Various OX2R Agonists
| Compound | Target | EC50 (nM) | Selectivity over OX1R | Assay Type | Reference |
| Orexin-A | OX1R/OX2R | 0.50 (OX1R), 0.20 (OX2R) | Non-selective | Calcium Mobilization | [9] |
| [Ala¹¹, D-Leu¹⁵]-Orexin-B | OX2R | 58 (OX1R), 0.055 (OX2R) | ~1000-fold | Calcium Mobilization | [9] |
| TAK-994 | OX2R | 19 | >700-fold | Calcium Mobilization | [5][12] |
| TAK-861 | OX2R | 2.5 | ~3000-fold | Calcium Mobilization | [5] |
| YNT-185 | OX2R | N/A | N/A | N/A | [13] |
Table 2: Endogenous Orexin Peptide Affinities
| Peptide | Receptor | IC50 (nM) | Reference |
| Orexin-A | OX1R | 20 | [1] |
| Orexin-B | OX1R | 420 | [1] |
| Orexin-A | OX2R | 38 | [1] |
| Orexin-B | OX2R | 36 | [1] |
Key Experimental Protocols
Calcium Mobilization Assay for Selectivity Profiling
This protocol is used to determine the potency and selectivity of this compound by measuring intracellular calcium mobilization in cells expressing either OX1R or OX2R.
-
Cell Culture : Maintain Chinese Hamster Ovary (CHO) cells stably transfected with either human OX1R or OX2R in appropriate growth medium.
-
Cell Plating : Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading : On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.
-
Compound Preparation : Prepare serial dilutions of this compound and a reference agonist (e.g., Orexin-A) in assay buffer.
-
Assay :
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading.
-
Add the prepared compound dilutions to the wells.
-
Continuously measure the fluorescence signal for several minutes to capture the peak calcium response.
-
-
Data Analysis :
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the maximum response of a reference agonist.
-
Plot the concentration-response curves and fit to a four-parameter logistic equation to determine EC50 values for both OX1R and OX2R.
-
Calculate the selectivity ratio (EC50 at OX1R / EC50 at OX2R).
-
In Vivo Assessment of Wakefulness in Knockout Mice
This protocol assesses the on-target effect of this compound by measuring its impact on wakefulness in wild-type versus OX2R knockout mice.
-
Animal Models : Use adult male wild-type and OX2R knockout mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Surgical Implantation : Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Allow for a recovery period of at least one week.
-
Habituation : Habituate the animals to the recording chambers and handling procedures.
-
Drug Administration : Administer this compound (e.g., orally or via intraperitoneal injection) at the desired dose(s) during the animals' normal sleep phase (i.e., the light phase for nocturnal rodents). A vehicle control group should be included.
-
EEG/EMG Recording : Record EEG/EMG signals continuously for several hours post-administration.
-
Data Analysis :
-
Score the recordings into wake, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep epochs.
-
Quantify the total time spent in each state for each hour post-injection.
-
Compare the effects of the agonist on wakefulness between the wild-type and knockout mice. A selective OX2R agonist should significantly increase wakefulness in wild-type mice but have no effect in OX2R knockout mice.[5]
-
Visualizations
Caption: Troubleshooting logic for unexpected in vivo results.
Caption: Simplified orexin receptor signaling pathways.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centessa Announces Positive Interim Phase 1 Clinical Data with its Novel Orexin Receptor 2 (OX2R) Agonist, ORX750, in Acutely Sleep-Deprived Healthy Volunteers – Centessa Pharmaceuticals [investors.centessa.com]
- 5. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. accesssurgery.mhmedical.com [accesssurgery.mhmedical.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Brain Penetrance of OX2R Agonist 1
This guide provides strategies, troubleshooting advice, and detailed protocols for researchers working to enhance the central nervous system (CNS) exposure of the novel orexin-2 receptor (OX2R) agonist, designated OX2R agonist 1 .
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties that govern a compound's ability to cross the blood-brain barrier (BBB)?
A1: Several physicochemical properties are critical for BBB penetration. For optimal brain exposure, small molecule CNS drug candidates should generally possess the following attributes:
-
Molecular Weight (MW): A lower molecular weight, typically under 450 Da, is preferred as it correlates with better permeability.[1][2]
-
Lipophilicity (cLogP/LogD): There is a parabolic relationship between lipophilicity and brain penetration; values that are too low or too high can be detrimental.[3][4] An optimal range for cLogP is often considered to be between 1.5 and 3.[5] High lipophilicity can increase non-specific binding to plasma proteins and brain tissue, reducing the free drug concentration.[1][3]
-
Polar Surface Area (PSA): A lower PSA, ideally less than 60-70 Ų, is associated with higher permeability.[1][6]
-
Hydrogen Bonding: Minimizing the number of hydrogen bond donors (HBDs) to less than 3 is a key strategy to improve brain penetration and avoid recognition by efflux transporters.[1][7]
-
Ionization (pKa): The pKa of a compound influences its charge state at physiological pH (7.4). Generally, neutral compounds or weak bases with a pKa of 7.5-10.5 have a higher chance of permeating the BBB compared to acids or strong bases.[1][8]
Q2: What is the difference between Kp and Kp,uu, and why is Kp,uu the more important parameter for CNS drug discovery?
A2: Kp is the ratio of the total concentration of a drug in the brain to the total concentration in plasma at steady-state. This measurement can be misleading because it includes drug bound to lipids, proteins, and other tissues, not just the pharmacologically active drug.[9][10]
Kp,uu is the ratio of the unbound concentration of a drug in the brain to the unbound concentration in plasma.[9][11] This is the most relevant measure of brain exposure because only the unbound drug is free to interact with its target receptor (e.g., OX2R).[7][8] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion.[8][9] A value less than 1 indicates the involvement of active efflux, while a value greater than 1 suggests active influx.[8]
Q3: What is P-glycoprotein (P-gp) and how does it affect my compound?
A3: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an ATP-dependent efflux transporter highly expressed on the luminal side of the brain endothelial cells that form the BBB.[12] Its primary function is to pump a wide range of xenobiotics, including many drug molecules, out of the brain and back into the bloodstream, thus limiting their CNS exposure.[12] If this compound is a substrate for P-gp, it will be actively removed from the brain, resulting in low brain concentrations and a low Kp,uu, even if it has good passive permeability.[7]
Q4: What is an efflux ratio (ER) and how do I interpret it?
A4: The efflux ratio (ER) is determined from bidirectional permeability assays, such as those using Caco-2 or MDCK-MDR1 cells.[13] It is calculated as the ratio of the permeability coefficient from the basolateral-to-apical direction (Papp B→A) to the apical-to-basolateral direction (Papp A→B). A commonly used threshold is an ER > 2, which suggests the compound is a substrate for active efflux transporters like P-gp.[14]
Troubleshooting Guide
Problem 1: My compound, this compound, shows high permeability in the PAMPA-BBB assay but has a very low Kp,uu in vivo.
-
Possible Cause: This is a classic profile for a compound that is a substrate for active efflux transporters, such as P-gp.[7] The PAMPA assay only measures passive diffusion and does not account for active transport mechanisms.[15][16] Therefore, a compound can appear promising in PAMPA but fail in vivo due to being actively pumped out of the brain.
-
Troubleshooting Steps:
-
Run an in vitro efflux assay: Use a cell line that overexpresses an efflux transporter, like MDCK-MDR1 cells, to determine the efflux ratio (ER).[13] A high ER would confirm that the compound is an efflux substrate.
-
Medicinal Chemistry Redesign: Modify the structure of this compound to reduce its recognition by efflux pumps. Common strategies include reducing hydrogen bond donors, increasing molecular volume, or masking polar groups.[12][17][18]
-
Analyze Physicochemical Properties: Compare the properties of your compound to known CNS drug attributes.[1][19] High numbers of hydrogen bond donors and a total count of nitrogens and oxygens (N+O) greater than 4 are often associated with P-gp efflux.[1]
-
Problem 2: The in vivo brain-to-plasma ratio (Kp) for my compound is high (>2), but we see no target engagement in the brain.
-
Possible Cause: A high Kp can be driven by high non-specific binding to brain lipids rather than by high free concentrations of the drug in the brain's interstitial fluid.[9][20] This is common for highly lipophilic compounds. The unbound, pharmacologically active concentration (reflected by Kp,uu) may actually be very low.
-
Troubleshooting Steps:
-
Measure Unbound Fractions: Determine the fraction of unbound drug in both plasma (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis or other methods.
-
Calculate Kp,uu: Use the measured unbound fractions to convert your Kp value to the more meaningful Kp,uu value (Kp,uu = Kp * fu,plasma / fu,brain).
-
Optimize Lipophilicity: If cLogP is very high (>4), consider synthesizing analogs with lower lipophilicity to reduce non-specific binding.[3]
-
Data Summary: this compound & Analogs
The following tables summarize hypothetical data from a tiered screening approach to improve the brain penetrance of this compound.
Table 1: Physicochemical and In Vitro Permeability Data
| Compound | MW (Da) | cLogP | TPSA (Ų) | HBD Count | PAMPA-BBB Papp (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio |
|---|---|---|---|---|---|---|
| This compound | 410 | 3.5 | 85 | 3 | 15.2 | 10.5 |
| Analog A | 405 | 2.8 | 65 | 1 | 18.1 | 1.8 |
| Analog B | 425 | 3.1 | 68 | 2 | 16.5 | 3.5 |
-
Analysis: this compound shows good passive permeability in the PAMPA assay but a very high efflux ratio, indicating it is a strong P-gp substrate. Analog A, designed by reducing TPSA and HBD count, shows a dramatically reduced efflux ratio, suggesting it successfully evades P-gp.
Table 2: In Vivo Brain Penetrance Data (Rodent Model)
| Compound | fu,plasma | fu,brain | Kp (Total Brain/Plasma) | Kp,uu (Unbound Brain/Plasma) |
|---|---|---|---|---|
| This compound | 0.05 | 0.02 | 4.5 | 0.11 |
| Analog A | 0.08 | 0.06 | 6.2 | 0.83 |
| Analog B | 0.06 | 0.04 | 5.1 | 0.38 |
-
Analysis: The in vivo data confirms the in vitro findings. Despite a high Kp, this compound has a very low Kp,uu of 0.11, confirming that efflux severely limits its free concentration in the brain. Analog A achieves a Kp,uu of 0.83, which is close to unity and indicates excellent brain exposure driven by passive diffusion.[9]
Key Experimental Workflows & Concepts
The following diagrams illustrate the key processes and experimental logic in assessing and optimizing brain penetrance.
Caption: Tiered experimental workflow for assessing and optimizing brain penetrance.
Caption: Key factors influencing drug concentration at the blood-brain barrier.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol outlines a method for assessing the passive, transcellular permeability of a compound across an artificial membrane mimicking the BBB.[15][21]
Materials:
-
PAMPA "sandwich" plate system (96-well donor and acceptor plates).
-
Porcine brain lipid extract solution (e.g., dissolved in alkane).[21]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
High and low permeability control compounds (e.g., Propranolol and Atenolol).
-
LC-MS/MS system for quantification.
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the porcine brain lipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate completely (approx. 20 min).[22]
-
Prepare Donor Solutions: Dilute the test compound and controls to a final concentration of 50 µM in PBS.[16] The final DMSO concentration should be low (e.g., 0.5%) to not disrupt the membrane.[16]
-
Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4 hours in a humid environment to prevent evaporation.[16]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = [ -ln(1 - C_A / C_eq) ] * (V_A * V_D) / ( (V_A + V_D) * A * t )
-
Where: C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.
-
Protocol 2: In Vivo Brain Penetrance Study in Rodents (Mouse)
This protocol describes a terminal procedure to determine the Kp and brain concentrations of a test compound after intravenous administration.[23][24]
Materials:
-
Male ICR mice (8 weeks old, 25-30g).[23]
-
Test compound (this compound or analog) formulated for IV injection (e.g., in 10% DMSO, 70% PEG400, 20% saline).[23]
-
Surgical tools for dissection.
-
Cardiovascular perfusion equipment with ice-cold PBS.
-
Homogenizer.
-
Centrifuge.
-
LC-MS/MS system.
Methodology:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least 3 days with free access to food and water.
-
Dosing: Administer the test compound via intravenous (IV) tail vein injection at a specific dose (e.g., 2 mg/kg).[23]
-
Sample Collection Time Points: Euthanize groups of animals (n=3 per time point) at predetermined times post-dose (e.g., 30 and 60 minutes) to establish steady-state conditions.[23]
-
Blood Collection: At the designated time point, collect trunk blood immediately following euthanasia into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2,000g for 10 minutes to separate plasma. Store plasma at -80°C.[25]
-
Brain Perfusion & Collection: Immediately after blood collection, perform a transcardial perfusion with ice-cold PBS to flush remaining blood from the brain vasculature.
-
Brain Homogenization: Carefully dissect the whole brain, weigh it, and homogenize it in 4 volumes of PBS (w/v).[23]
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding 9 volumes of acetonitrile (B52724) containing an internal standard to 1 volume of plasma. Vortex and centrifuge at 15,000 rpm for 5 minutes.[23]
-
Brain Homogenate: Precipitate proteins by adding 9 volumes of acetonitrile containing an internal standard to 1 volume of brain homogenate. Vortex and centrifuge.[23]
-
-
Quantification: Analyze the supernatants from both plasma and brain samples using a validated LC-MS/MS method to determine the drug concentration (ng/mL for plasma, ng/g for brain).
-
Calculate Kp: The brain-to-plasma ratio (Kp) is calculated by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL), assuming a brain tissue density of 1 g/mL. Kp = C_brain / C_plasma
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 3. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 10. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. CNS drug design: balancing physicochemical properties for optimal brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. Brain pharmacokinetic studies [bio-protocol.org]
- 24. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. unmc.edu [unmc.edu]
Technical Support Center: Overcoming Solubility Challenges with OX2R Agonist 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with OX2R agonist 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a non-peptidic, small molecule agonist of the Orexin 2 Receptor (OX2R) with an EC50 of less than 100 nM.[1] It is a valuable tool for research related to conditions like excessive daytime sleepiness and narcolepsy.[1] Like many small molecule drug candidates, particularly those targeting G-protein coupled receptors (GPCRs), this compound may exhibit poor aqueous solubility. This can lead to challenges in preparing stock solutions, ensuring accurate dosing in in-vitro and in-vivo experiments, and can ultimately impact the reliability and reproducibility of experimental results. Approximately 40% of approved drugs and up to 90% of drug candidates are poorly water-soluble.[2][3]
Q2: What are the initial signs of solubility problems with this compound?
A2: Common indicators of solubility issues include:
-
Precipitation: Visible solid particles, cloudiness, or opalescence in your prepared solutions, either immediately after preparation or upon storage.
-
Inconsistent Results: High variability in data between replicate experiments or a lack of a clear dose-response relationship in activity assays.
-
Low Bioavailability: In in-vivo studies, poor solubility can lead to low absorption and reduced exposure of the target tissues to the compound.
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A3:
-
Kinetic solubility is the concentration of a compound that can be dissolved in an aqueous buffer after being added from a concentrated organic stock solution (typically DMSO).[4][5] It is a non-equilibrium measurement and is often used in early-stage drug discovery for high-throughput screening.[4][5]
-
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5][6] This is a more accurate and reliable measure of a compound's intrinsic solubility and is crucial for later-stage development and formulation.[5][6]
For initial troubleshooting and screening, kinetic solubility is often sufficient. However, for formulation development and detailed characterization, thermodynamic solubility should be determined.
Troubleshooting Guide: Overcoming Solubility Issues
Problem 1: Precipitation is observed when preparing an aqueous solution of this compound from a DMSO stock.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds kinetic solubility. | Decrease the final aqueous concentration of this compound. | A clear, precipitate-free solution. |
| DMSO concentration is too high. | Reduce the percentage of DMSO in the final aqueous solution (ideally ≤1%).[7] | Improved solubility as high concentrations of organic co-solvents can sometimes cause "salting out". |
| pH of the buffer is not optimal. | Test a range of buffers with different pH values. For weakly basic compounds, a lower pH may increase solubility, while for weakly acidic compounds, a higher pH may be beneficial.[8] | Identification of a pH that enhances the solubility of this compound. |
| Compound has crashed out of DMSO stock. | Visually inspect the DMSO stock for any precipitate. If present, gently warm the stock solution (e.g., in a 37°C water bath) and vortex to redissolve. | A clear DMSO stock solution. |
Problem 2: Inconsistent results in cell-based or in-vivo experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility leading to inaccurate dosing. | Prepare fresh dilutions for each experiment. Consider using a formulation approach to improve solubility (see below). | More consistent and reproducible experimental data. |
| Adsorption to plasticware. | Use low-binding microplates and tubes. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help. | Reduced loss of compound and more accurate concentrations in the assay. |
| Precipitation in cell culture media. | Visually inspect the media after adding the compound. If precipitation occurs, reduce the final concentration or use a solubilizing agent compatible with your cell line. | Clear media and reliable assay results. |
Advanced Solubilization Strategies
If basic troubleshooting fails, consider these advanced formulation strategies. It is crucial to validate that the chosen excipients do not interfere with the experimental assay.
| Strategy | Description | Advantages | Considerations |
| Co-solvents | Using water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase the solubility of nonpolar drugs.[2][4] | Simple and effective for many compounds.[4] | Potential for precipitation upon dilution. Toxicity of the co-solvent must be considered for in-vivo studies.[4] |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9] | Can significantly enhance solubility and are generally well-tolerated. | The complexation efficiency depends on the specific cyclodextrin (B1172386) and the guest molecule. |
| Surfactants | Amphiphilic molecules that form micelles in aqueous solutions, encapsulating the poorly soluble drug.[9][10] | Effective at low concentrations. | Potential for toxicity and interference with biological assays.[2] |
| Lipid-based formulations | Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble compounds. | Can significantly improve absorption. | More complex to prepare and characterize. |
| pH adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility by favoring the charged form of the molecule.[8] | A simple and effective method for ionizable drugs.[8] | The compound must be stable at the adjusted pH. Buffering capacity is important to maintain the desired pH. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader with nephelometry or turbidity reading capabilities
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer control.
Protocol 2: In-Vitro OX2R Activity Assay (Calcium Mobilization)
Objective: To assess the agonist activity of this compound by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human OX2R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the HEK293-OX2R cells in the 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM and Pluronic F-127 in HBSS for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Ensure the final DMSO concentration is below 1%.
-
Calcium Measurement: Place the cell plate in the fluorescence plate reader. Add the this compound solutions to the wells and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.
Visualizations
OX2R Signaling Pathway
Caption: OX2R signaling cascade upon agonist binding.
Experimental Workflow: Solubility & Activity Assessment
Caption: Workflow for assessing agonist solubility and activity.
References
- 1. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. asianpubs.org [asianpubs.org]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. C-terminus of OX2R significantly affects downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inventivapharma.com [inventivapharma.com]
- 10. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Optimization for In Vivo Studies of OX2R Agonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response relationships for in vivo studies of the selective Orexin (B13118510) 2 Receptor (OX2R) agonist, "OX2R agonist 1."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Orexin 2 Receptor (OX2R), a G-protein coupled receptor (GPCR).[1][2] Upon binding, it mimics the action of the endogenous neuropeptides orexin-A and orexin-B, which are primarily involved in the regulation of wakefulness, arousal, and appetite.[1][2] The activation of OX2R by the agonist initiates a cascade of intracellular signaling events that lead to neuronal depolarization and increased excitability.[3]
Q2: Which signaling pathways are activated by OX2R agonists?
A2: The OX2R can couple to different G-proteins, including Gq/11, Gi/o, and Gs, depending on the cell type and context.[2][3][4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular calcium levels.[2][4] This is a common pathway for measuring OX2R activation in vitro.[5] Other downstream effects include the activation of the p38-MAPK and ERK1/2 signaling pathways.[4]
Q3: What are the expected physiological effects of this compound in vivo?
A3: Based on preclinical and clinical studies of other OX2R agonists, the primary expected effect of this compound is the promotion of wakefulness and a reduction in sleep fragmentation.[6][7][8][9] In animal models of narcolepsy, OX2R agonists have been shown to decrease cataplexy-like episodes.[6][7][8][9] Other potential effects could include influences on metabolism and autonomic function.[3]
Troubleshooting Guide
Issue 1: How do I select the starting dose range for my first in vivo experiment with this compound?
-
Recommendation: Start with a dose-range finding study. If you have in vitro potency data (e.g., EC50 from a calcium mobilization assay), you can use this as a starting point for dose calculations, taking into account pharmacokinetic (PK) properties like oral bioavailability and brain penetration. A common approach is to start with a low dose (e.g., 0.1 mg/kg) and escalate to higher doses (e.g., 1, 3, 10 mg/kg) to establish a dose-response relationship.[6][10] It is also beneficial to consult literature on other OX2R agonists with similar properties.
Issue 2: I am not observing a clear dose-response relationship; the effect seems to plateau at lower doses.
-
Possible Cause: This could indicate that the receptor system is saturated at the tested doses, or that a "ceiling effect" for the measured physiological outcome has been reached.[6]
-
Troubleshooting Steps:
-
Expand the Dose Range: Test lower doses to better define the ascending part of the curve.
-
Evaluate PK/PD: Ensure that the drug exposure is proportional to the administered dose. Poor absorption or rapid metabolism at higher doses could lead to a flattened curve.
-
Consider Target Engagement: Use techniques like ex vivo receptor occupancy studies to confirm that the drug is binding to the OX2R in the brain at the tested doses.
-
Issue 3: I am observing a bell-shaped (U-shaped) dose-response curve, where the effect decreases at higher doses.
-
Possible Cause: This can be due to several factors, including receptor desensitization at high agonist concentrations, engagement of off-target receptors with opposing effects, or potential toxicity at higher doses.[11]
-
Troubleshooting Steps:
-
Off-Target Profiling: Screen this compound against a panel of other receptors, particularly other GPCRs, to identify potential off-target interactions.
-
Toxicity Assessment: Conduct basic toxicity and tolerability studies at the higher doses to rule out adverse effects that could be confounding the results.
-
Receptor Desensitization Studies: In vitro assays can be used to investigate if high concentrations of this compound lead to receptor internalization or desensitization.
-
Issue 4: The in vivo efficacy of this compound is lower than predicted by its in vitro potency.
-
Possible Cause: This is a common challenge in drug development and can be attributed to poor pharmacokinetic properties, such as low oral bioavailability, high plasma protein binding, rapid metabolism, or inefficient penetration of the blood-brain barrier.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a full PK study to determine the concentration of this compound in the plasma and, importantly, in the brain over time.
-
Formulation Optimization: The formulation of the compound can significantly impact its absorption. Experiment with different vehicles or formulation strategies.
-
In Vitro-In Vivo Correlation (IVIVC): Establish a correlation between the in vitro potency and the in vivo efficacy to guide future compound optimization.
-
Data Presentation
Table 1: In Vitro Potency of Selected OX2R Agonists
| Compound | Assay Type | OX2R EC50 | OX1R EC50 | Selectivity (OX1R/OX2R) | Reference |
| [Ala11, D-Leu15]-orexin-B (AL-OXB) | Intracellular Ca2+ | 0.055 nM | 58 nM | ~1000-fold | [7][8] |
| TAK-925 (danavorexton) | Intracellular Ca2+ | 5.5 nM | >27,500 nM | >5000-fold | [12] |
| BP1.15205 | Intracellular Ca2+ | 0.015 nM | >9 nM | >600-fold | [10] |
| OX-201 | Intracellular Ca2+ | 8.0 nM | >8,000 nM | >1000-fold | [13] |
Table 2: In Vivo Efficacy of Selected OX2R Agonists in Preclinical Models
| Compound | Animal Model | Doses Tested (Route) | Key Findings | Reference |
| Danavorexton | Orexin/ataxin-3 mice | 0.3, 1, 3, 10 mg/kg (SC) | Dose-dependent increase in wakefulness and reduction in cataplexy-like episodes. | [6] |
| BP1.15205 | Orexin/ataxin-3 mice | Starting at 0.1 mg/kg (oral) | Dose-dependent increases in total wakefulness time and prolongation of sleep latency. | [10] |
| OX-201 | Anesthetized rats | 1 and 3 mg/kg (IV) | Increased burst frequency of the diaphragm. | [13] |
Experimental Protocols
Protocol: In Vivo Dose-Response Study of this compound in a Mouse Model of Narcolepsy (Orexin/ataxin-3 transgenic mice)
-
Animals: Male orexin/ataxin-3 transgenic mice and wild-type littermates (8-12 weeks old) are used.[10]
-
Housing: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Preparation: this compound is formulated in a suitable vehicle (e.g., a suspension or solution for oral gavage).
-
Dose Selection: Based on preliminary studies, select a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) and a vehicle control group.
-
Administration: Administer the selected dose of this compound or vehicle via the desired route (e.g., oral gavage) at the beginning of the dark phase.[10]
-
Endpoint Measurement (Wakefulness):
-
Immediately after dosing, place the animals in individual cages for recording of locomotor activity or use EEG/EMG recordings for sleep/wake analysis.
-
Monitor activity for a defined period (e.g., 2-4 hours).
-
Quantify total wakefulness time and sleep latency.
-
-
Endpoint Measurement (Cataplexy):
-
To induce cataplexy-like episodes, provide a positive stimulus such as chocolate.
-
Videotape the animals for a set period (e.g., 3 hours) and score the number and duration of cataplexy-like episodes.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound to the vehicle control.
-
Plot the dose-response curve to determine the ED50 (effective dose for 50% of the maximal response).
-
Mandatory Visualizations
Caption: Simplified OX2R Gq-mediated signaling pathway.
References
- 1. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 9. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. OX2R Agonist(DAIICHI SANKYO) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
troubleshooting calcium imaging artifacts with OX2R agonist 1
Technical Support Center: Calcium Imaging with OX2R Agonists
This guide provides troubleshooting for common artifacts and issues encountered during calcium imaging experiments involving Orexin (B13118510) 2 Receptor (OX2R) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular calcium response after applying an OX2R agonist?
A1: Orexin 2 Receptor (OX2R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq subtype of G-proteins.[1][2] Upon activation by an agonist, the Gq protein stimulates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium, which leads to a transient increase in cytosolic Ca2+ concentration that can be detected by calcium indicators.[1][2][3]
Q2: My cells are not responding to the OX2R agonist. What are some initial checks?
A2:
-
Confirm Receptor Expression: Ensure the cells you are using endogenously express OX2R or have been successfully transfected/transduced to express the receptor.
-
Agonist Potency and Integrity: Verify the concentration and quality of your agonist. Prepare fresh dilutions from a trusted stock solution. The potency of different agonists can vary significantly (see Table 1).
-
Cell Health: Ensure cells are healthy and not compromised. Poor cell health can lead to blunted signaling responses.
-
Calcium Dye Loading: Confirm that your calcium indicator (e.g., Fluo-4 AM, GCaMP) is loaded correctly and is functional. You can test this by applying a generic stimulus like a high concentration of potassium chloride (KCl) to depolarize the cells or a calcium ionophore like ionomycin (B1663694).
Q3: Can the OX2R agonist interact directly with the calcium indicator dye?
A3: While uncommon, some compounds can directly affect the fluorescence of indicators.[4] A key control experiment is to test whether the agonist alters the fluorescence of the dye in a cell-free solution or in cells where calcium stores have been depleted (e.g., with ionomycin in a calcium-free medium).[4] If the agonist still produces a signal change under these conditions, it suggests a direct interaction or another artifact.[4]
Troubleshooting Guide for Imaging Artifacts
Issue 1: High Background Fluorescence or Low Signal-to-Noise Ratio (SNR)
Question: After applying my OX2R agonist, the background fluorescence is very high, making it difficult to detect real signals. What could be the cause?
Answer: High background fluorescence can obscure true calcium transients. The issue can stem from the cells, the dye, or the imaging parameters.
Potential Causes & Solutions:
-
Incomplete Dye De-esterification: AM-ester forms of chemical dyes need to be cleaved by intracellular esterases to become active and trapped. Incomplete cleavage can lead to dye leakage and high extracellular background.
-
Phototoxicity: Excessive laser power or exposure time can damage cells, causing them to leak dye and increase background fluorescence.[7]
-
Suboptimal Agonist Concentration: An excessively high concentration of the agonist might lead to cytotoxic effects or massive, sustained calcium elevation that saturates the indicator, reducing the dynamic range and making it appear as high background.
-
Solution: Perform a dose-response curve to find the lowest effective concentration of your agonist (see Table 1 for examples).
-
Issue 2: Spurious, Wave-like, or Unusually Synchronous Calcium Activity
Question: I'm observing strange, wave-like patterns of fluorescence across the field of view after agonist application that don't look like typical cellular responses. Are these real?
Answer: These are often artifacts. Spurious waves have been reported in calcium imaging, particularly in the hippocampus, and can be caused by viral vector expression systems or tissue damage.[8]
Potential Causes & Solutions:
-
Viral Vector Overexpression: When using genetically encoded calcium indicators (GECIs) like GCaMP delivered via viral vectors, high expression levels can lead to aberrant activity.[8]
-
Mechanical/Movement Artifacts: Small movements of the tissue or cells, especially in z-plane, can cause large, rapid changes in fluorescence as different parts of the cell move into or out of the focal plane.[9][10] These can appear as highly correlated, artifactual signals across multiple cells.
-
Solution 1 (Post-processing): Use motion correction algorithms to correct for x-y shifts.[11] More advanced techniques can help identify z-plane motion artifacts.[10]
-
Solution 2 (Two-Channel Imaging): Express a second, calcium-insensitive fluorescent protein (e.g., mCherry, RFP) in the cells of interest.[12] True calcium signals will only appear in the GCaMP channel, while motion artifacts will appear in both channels and can be computationally subtracted.[12][13]
-
-
Spreading Depression or Hypoxia: A very strong, non-physiological stimulus can induce waves of spreading depression, particularly in slice preparations. This is a wave of mass neuronal depolarization.
-
Solution: Ensure the preparation (e.g., slice) is healthy and well-oxygenated. Use a more physiological concentration of the agonist.
-
Issue 3: Gradual Decrease in Fluorescence Signal (Photobleaching)
Question: During my time-lapse imaging with the OX2R agonist, the fluorescence intensity of my cells steadily decreases over time, even in responding cells. Why is this happening?
Answer: This phenomenon is likely photobleaching, the photochemical destruction of the fluorophore, which reduces signal intensity over time.[7]
Potential Causes & Solutions:
-
Excessive Illumination: The most common cause is exposing the sample to too much light.
-
Solution: Minimize illumination intensity and exposure duration.[7] Use filters to block unnecessary excitation wavelengths.
-
-
Fluorophore Choice: Some calcium indicators are more prone to photobleaching than others.
-
Solution: Select a more photostable dye or GECI. Genetically encoded indicators are often more resistant to photobleaching than some chemical dyes.[14]
-
-
Data Analysis: A decreasing baseline can interfere with the analysis of calcium transients.
-
Solution: Use an appropriate baseline correction algorithm for your ΔF/F calculation. Common methods include subtracting a running baseline or fitting and subtracting an exponential decay curve from the fluorescence trace.
-
Quantitative Data Summary
Table 1: Properties of Select OX2R Agonists
| Agonist | Receptor Selectivity | Reported EC50 (OX2R) | Notes |
| Orexin-A (OX-A) | Non-selective (OX1R/OX2R) | 0.20 nM[5] | Endogenous neuropeptide.[15] |
| [Ala11, D-Leu15]-orexin-B (AL-OXB) | ~1000-fold selective for OX2R over OX1R | 0.055 nM[5] | A selective peptide agonist.[5] |
| TAK-861 | ~3000-fold selective for OX2R over OX1R | 2.5 nM[16] | Orally available small molecule agonist.[16] |
| TAK-994 | ~740-fold selective for OX2R over OX1R | 19 nM[16] | Development of this agonist was halted due to liver toxicity.[16][17] |
EC50 values are highly dependent on the assay system (e.g., cell type, readout) and should be considered approximate.
Experimental Protocols
Protocol 1: Vehicle and Positive Control Experiment
This protocol is essential to validate that the observed calcium response is specific to the OX2R agonist and that the experimental setup is working correctly.
Objective: To distinguish between agonist-specific effects, vehicle effects, and system viability.
Methodology:
-
Preparation: Prepare cells for imaging as per your standard protocol (e.g., dye loading, slice preparation).
-
Baseline Recording: Acquire a stable baseline fluorescence recording for 2-5 minutes.
-
Vehicle Control Application: Perfuse the cells with the vehicle solution in which the OX2R agonist is dissolved (e.g., ACSF with 0.1% DMSO). Record for 5-10 minutes. Expected Outcome: No significant change in calcium activity.
-
Washout: Wash the cells with the standard extracellular solution (e.g., ACSF) for 5-10 minutes.
-
Agonist Application: Apply the OX2R agonist at the desired concentration. Record for the desired duration. Expected Outcome: A calcium response in OX2R-expressing cells.
-
Washout: Wash out the agonist.
-
Positive Control Application: Apply a depolarizing agent (e.g., 50 mM KCl) or a calcium ionophore (e.g., 5 µM Ionomycin) to elicit a strong, global calcium influx. Expected Outcome: A robust increase in fluorescence, confirming that the cells are healthy and the indicator is responsive.
Protocol 2: Two-Channel Imaging for Motion Artifact Correction
Objective: To differentiate true calcium signals from motion artifacts.
Methodology:
-
Fluorophore Expression: Co-express a calcium-dependent indicator (e.g., GCaMP) and a calcium-independent indicator (e.g., mCherry, RFP) in the target cells. This is typically achieved using a viral vector that expresses both proteins or by using transgenic animals.
-
Image Acquisition: Set up the microscope to simultaneously or sequentially acquire images from both the green (GCaMP) and red (mCherry/RFP) channels.
-
Experiment: Perform the experiment by acquiring a baseline and then applying the OX2R agonist.
-
Data Analysis:
-
Extract fluorescence traces from both channels for each region of interest (ROI).
-
Motion artifacts will cause correlated fluctuations in both the green and red channels.[13]
-
True calcium activity will result in fluorescence changes only in the green (GCaMP) channel.
-
Use computational methods, such as ratiometric analysis (Green/Red) or more advanced models like TMAC, to subtract the motion component from the GCaMP signal.[12]
-
Visualizations
Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway for OX2R activation.
Experimental Workflow
Caption: Logical workflow for troubleshooting calcium imaging artifacts.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 8. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. A Preprocessing Toolbox for 2-Photon Subcellular Calcium Imaging | eNeuro [eneuro.org]
- 10. eneuro.org [eneuro.org]
- 11. Frontiers | Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction [frontiersin.org]
- 12. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 17. accesssurgery.mhmedical.com [accesssurgery.mhmedical.com]
Technical Support Center: Managing EEG Signal Artifacts in OX2R Agonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orexin (B13118510) 2 receptor (OX2R) agonists and recording electroencephalogram (EEG) signals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant increase in high-frequency activity in our EEG recordings after administering an OX2R agonist. How can we differentiate between a genuine drug-induced effect and muscle (EMG) artifact?
A1: This is a critical point of distinction, as both OX2R agonism and muscle contamination can lead to increased high-frequency power in the EEG signal. Here’s a guide to help you differentiate:
-
Spectral Characteristics:
-
OX2R Agonist Effect: Genuine OX2R agonist-induced gamma band activity is typically expected to be in the 30-100 Hz range.[1][2] This activity should appear as a broad increase in power across this band rather than being focused on specific frequencies.[1]
-
EMG Artifact: Muscle artifact usually presents as a much broader-band increase in power, often exceeding 100 Hz and showing a steep rise at higher frequencies.[3] It can sometimes have peaks in the beta frequency range that might be mistaken for EEG activity.[4]
-
-
Topographical Distribution:
-
OX2R Agonist Effect: The effect should be localized to specific brain regions consistent with OX2R expression and the known neurocircuitry.
-
EMG Artifact: Muscle artifacts are most prominent over frontal and temporal electrodes due to the frontalis and temporalis muscles.[3] Chewing, for example, will produce bursts of generalized, very fast activity.[5]
-
-
Visual Inspection of Raw EEG/EMG:
-
Simultaneously record and inspect both EEG and electromyography (EMG) from the nuchal (neck) muscles.
-
True neuronal gamma oscillations will be present in the EEG channels with minimal corresponding activity in the EMG channel.
-
If the high-frequency activity in the EEG coincides with high-amplitude bursts in the EMG, it is likely muscle artifact.
-
-
Behavioral Correlation:
-
Correlate the high-frequency EEG events with the animal's behavior using video monitoring. Artifacts from movement, such as scratching, can create rhythmic signals in the theta range (6-8 Hz) and should be excluded from analysis.[6]
-
Troubleshooting Steps:
-
Implement Independent Component Analysis (ICA): This is a powerful technique to separate brain signals from non-brain artifacts.[7] Components with a spatial distribution typical of muscle activity (focal, high-frequency activity at the edge of the electrode array) can be identified and removed.
-
Apply a High-Pass Filter Judiciously: While a high-pass filter can remove slow-wave artifacts, be cautious with high-frequency filtering as it may remove genuine drug effects.
-
Refine Surgical Technique: Ensure EMG electrodes are securely placed in the neck musculature and are distinct from the EEG electrodes to minimize cross-contamination.
Q2: Our EEG signal is showing high-amplitude, slow waves after OX2R agonist administration, which is contrary to the expected arousal-promoting effects. What could be the cause?
A2: While OX2R agonists are expected to promote wakefulness, characterized by low-amplitude, high-frequency EEG, the appearance of high-amplitude slow waves could be due to several factors:
-
Movement Artifacts: The animal may be moving its head or body, causing the electrodes to shift. This can generate large, slow deflections in the EEG that can be mistaken for delta waves.[5][8] Careful video monitoring is essential to correlate these events with movement.
-
Cable Movement: If you are using a tethered system, movement of the cable can introduce significant artifacts. Ensure the cable is secure and allows for free movement without pulling on the headstage.[6]
-
Homeostatic Rebound: Following a period of intense wakefulness induced by the OX2R agonist, the animal might experience a "rebound" period of increased slow-wave sleep.[9]
Troubleshooting Steps:
-
Review Video Recordings: Scrutinize the video recordings for any movements that coincide with the appearance of the slow-wave activity.
-
Check Headstage and Cable: Ensure the headstage is securely attached and the cable is not creating tension.
-
Analyze Sleep Architecture: Analyze the sleep stages preceding and following the period of interest to identify any signs of sleep rebound.
Q3: We are having issues with high electrode impedance. How can this affect our data and how can we resolve it?
A3: High electrode impedance can significantly degrade the quality of your EEG recordings by increasing the noise level and making the signal more susceptible to external interference.
Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Skull Preparation | Ensure the skull is clean and dry before electrode placement. Gently scrape the surface of the skull to remove any remaining tissue. |
| Poor Electrode Contact | Use an appropriate amount of dental cement to secure the electrodes. Ensure the electrodes are flush with the skull. |
| Dried Conductive Paste/Gel | If using cup electrodes, ensure there is sufficient conductive material and that it has not dried out. |
| Faulty Electrode or Wire | Test the continuity of the electrode and wire before and after implantation. Replace if necessary. |
| Ground and Reference Electrode Issues | Pay special attention to the ground and reference electrodes, as a poor connection here will affect all channels. |
Q4: We are observing a 50/60 Hz hum in our recordings. What is the source and how can we eliminate it?
A4: This is power line interference and is a common issue in EEG recordings.
Troubleshooting Steps:
-
Check Grounding: Ensure all equipment, including the animal cage, is properly grounded.
-
Use a Notch Filter: A digital notch filter can be applied during post-processing to remove the specific 50 or 60 Hz frequency. However, be aware that this can sometimes distort the signal.
-
Spectrum Interpolation: This is an alternative method to remove line noise that may introduce less distortion than a traditional notch filter.[10]
-
Identify and Isolate Noise Sources: Move any unnecessary electrical equipment away from the recording setup.
Expected Quantitative EEG Changes with OX2R Agonist Administration
The following table summarizes the expected changes in EEG power spectra following the administration of an OX2R agonist. These values can serve as a benchmark to help differentiate a true pharmacological effect from artifacts.
| Frequency Band | Frequency Range (Rodent) | Expected Change with OX2R Agonist | Supporting Evidence |
| Delta (δ) | 1-4 Hz | Decrease | Orexin-A administration in rats led to a decrease in delta power.[9] A study with the OX2R agonist ALKS 2680 also showed a decrease in delta amplitude.[11] |
| Theta (θ) | 4-10 Hz | Increase | Orexin-A administration in rats resulted in an increase in theta power.[9] However, the ALKS 2680 study showed a decrease in theta amplitude.[11] This may be context or specific compound-dependent. |
| Alpha (α) | 10-16 Hz | Decrease | A decrease in alpha power was observed after Orexin-A administration in rats.[9] |
| Beta (β) | 16-30 Hz | Increase | An increase in beta power was seen after Orexin-A administration in rats.[9] The ALKS 2680 study also reported an increase in beta3 amplitude.[11] |
| Gamma (γ) | 30-100 Hz | Increase | Orexin receptor activation is known to generate gamma band input to arousal system neurons.[1] The ALKS 2680 study showed an increase in fractal gamma amplitude.[11] Intranasal orexin in rats led to increased gamma activity.[2] |
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes in Rodents
This protocol provides a general guideline for the surgical implantation of electrodes for chronic EEG and EMG recordings in mice or rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance). Administer a pre-operative analgesic as per your approved protocol.
-
Stereotaxic Placement: Place the anesthetized animal in the stereotaxic frame. Ensure the head is level.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Drilling and Electrode Placement:
-
Using a surgical drill, create small burr holes at the desired coordinates for EEG electrode placement (e.g., over the frontal and parietal cortices).
-
Gently screw the stainless steel electrodes into the burr holes, ensuring they make contact with the dura but do not penetrate the brain.
-
-
EMG Electrode Placement: For EMG, insert the Teflon-coated wires into the nuchal (neck) muscles.
-
Headstage Fixation: Secure the electrode assembly (connected to a headstage) to the skull using dental cement. Ensure the cement covers the electrodes and the base of the headstage.
-
Suturing and Post-operative Care: Suture the scalp incision around the dental cement cap. Administer post-operative analgesics and antibiotics as required. Allow the animal to recover for at least one week before starting experiments.
Protocol 2: EEG Data Acquisition and Analysis Workflow
This workflow outlines the key steps for acquiring and analyzing EEG data from rodents administered with an OX2R agonist.
Workflow:
-
Habituation: Habituate the animal to the recording chamber and tethered cable (if applicable) for 2-3 days prior to the experiment.
-
Baseline Recording: Record at least 24 hours of baseline EEG/EMG data to establish normal sleep-wake patterns.
-
Drug Administration: Administer the OX2R agonist at the desired dose and route.
-
Post-dosing Recording: Record EEG/EMG continuously for a specified period post-administration (e.g., 6-24 hours).
-
Data Pre-processing:
-
Filtering: Apply a band-pass filter (e.g., 0.5-100 Hz) to the raw EEG data. Use a notch filter (50 or 60 Hz) to remove power line noise.[10]
-
Artifact Rejection: Visually inspect the data and manually reject segments with clear movement or other non-physiological artifacts.
-
ICA (Optional but Recommended): Use Independent Component Analysis to identify and remove components related to muscle activity, eye movements, and other artifacts.[7]
-
-
Sleep Scoring: Score the EEG/EMG data into wake, NREM, and REM sleep epochs (typically in 4-10 second epochs).
-
Spectral Analysis:
-
Perform a Fast Fourier Transform (FFT) on artifact-free epochs for each sleep-wake state.
-
Calculate the power spectral density (PSD) for different frequency bands (Delta, Theta, Alpha, Beta, Gamma).
-
Normalize the PSD values to compare across animals and conditions.
-
-
Statistical Analysis: Compare the changes in sleep architecture parameters (e.g., total sleep time, bout duration) and EEG spectral power between baseline and post-drug conditions.
Visualizations
Caption: Simplified OX2R signaling pathway.
Caption: Experimental and data analysis workflow.
References
- 1. Orexin Receptor Activation Generates Gamma Band Input to Cholinergic and Serotonergic Arousal System Neurons and Drives an Intrinsic Ca2+-Dependent Resonance in LDT and PPT Cholinergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal Orexin After Cardiac Arrest Leads to Increased Electroencephalographic Gamma Activity and Enhanced Neurologic Recovery in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electromyogenic Artifacts and Electroencephalographic Inferences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. transpharmation.com [transpharmation.com]
- 6. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of Artifacts from EEG Signals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Narcolepsy - Wikipedia [en.wikipedia.org]
- 9. EEG effect of orexin A in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Behavioral Endpoints for OX2R Agonist Efficacy
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working with Orexin (B13118510) 2 Receptor (OX2R) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for an OX2R agonist?
A1: OX2R agonists are compounds that bind to and activate the orexin receptor 2 (OX2R), a G-protein coupled receptor (GPCR) primarily located in the brain.[1] This activation mimics the function of the endogenous neuropeptides, orexin-A and orexin-B, which are crucial for regulating wakefulness, arousal, and appetite.[1][2] Upon binding, the agonist triggers a cascade of intracellular signaling pathways, often involving Gq or Gi/Go proteins, which leads to neuronal depolarization and increased excitability.[3][4][5] This heightened neuronal activity in key brain regions is responsible for the wake-promoting effects.[2]
Q2: Why is OX2R a more targeted approach for promoting wakefulness compared to OX1R?
A2: While both orexin receptors are involved in arousal, studies in receptor-deficient mouse models have shown that OX2R signaling is particularly important for stabilizing sleep/wake states.[6] Mice lacking the OX2R gene exhibit symptoms of narcolepsy, such as sleep/wake fragmentation and cataplexy-like episodes, whereas mice lacking the OX1R gene have a relatively normal sleep-wake cycle.[6][7][8] Therefore, selectively targeting OX2R is believed to be sufficient for ameliorating key narcolepsy symptoms.[7][9] Furthermore, OX1R is more implicated in the dopaminergic reward pathway and addictive behaviors, suggesting that OX2R-selective agonists may have a lower risk of abuse potential.[3][7][8]
Q3: My OX2R agonist is showing limited efficacy in promoting wakefulness in my animal model. What are the potential reasons?
A3: See the troubleshooting guide below (Section 2, Issue 1) for a detailed breakdown of potential causes, including issues with the compound's properties (e.g., bioavailability, potency), experimental design (e.g., dosage, administration route, timing), and the specific animal model being used.
Q4: What are the primary behavioral endpoints to assess the efficacy of an OX2R agonist for narcolepsy?
A4: The key efficacy endpoints, validated in both preclinical models and human trials, are:
-
Increased Wakefulness/Reduced Sleepiness: Objectively measured by the Maintenance of Wakefulness Test (MWT) in humans and by quantifying total wake time via electroencephalography/electromyography (EEG/EMG) in animal models.[10][11][12][13]
-
Reduced Cataplexy: Measured by the Weekly Cataplexy Rate (WCR) in humans and by counting the number of "behavioral arrests" or cataplexy-like episodes in mouse models, often triggered by positive emotional stimuli like chocolate.[6][10][11][13]
-
Consolidation of Wakefulness: Assessed by measuring the duration of wake episodes and the frequency of state transitions (e.g., from wake to NREM sleep), with effective agonists reducing fragmentation.[8][9][10]
-
Subjective Sleepiness: Measured using patient-reported scales like the Epworth Sleepiness Scale (ESS) in clinical trials.[11][13]
Troubleshooting Guides
Issue 1: Suboptimal Wake-Promoting Effect Observed
Your selective OX2R agonist does not significantly increase wakefulness or reduce sleep fragmentation in your orexin-deficient mouse model.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Properties | ||
| Low CNS Bioavailability | Review pharmacokinetic data. If unavailable, compare efficacy of peripheral (IP, oral) vs. central (ICV) administration. | The compound must cross the blood-brain barrier to act on central OX2Rs. Non-peptide agonists are designed for this, but properties vary.[6][12] |
| Insufficient Potency | Confirm the in vitro EC50 value on a cell line expressing the target receptor. | The compound may not be potent enough to sufficiently engage OX2R at the administered dose. Potency can vary significantly between compounds.[10][14] |
| Formulation/Stability | Prepare fresh solutions for each experiment and verify the stability of the compound in the chosen vehicle. | The agonist may degrade after being dissolved or during storage, leading to a lower effective concentration. |
| Experimental Design | ||
| Inadequate Dosage | Perform a dose-response study to identify the optimal effective dose. | Efficacy is dose-dependent. A dose that is too low will not produce a significant effect.[13][15] |
| Administration Timing | Administer the agonist just before the animal's active phase (i.e., the beginning of the dark cycle for mice). | Orexin deficiency symptoms like sleepiness and cataplexy are most prominent during the active phase.[6] |
| Animal Model | ||
| Receptor Integrity | Administer the agonist to OX2R knockout mice. No wake-promoting effect should be observed, confirming on-target activity.[10][12][16] | This essential control experiment validates that the observed effects are mediated specifically through OX2R. |
| Model Characterization | Ensure a stable and robust narcoleptic phenotype (e.g., significant wake fragmentation, presence of cataplexy) at baseline before drug administration. | The therapeutic window and effect size can only be accurately assessed against a reliable disease phenotype. |
Quantitative Data Summary
The efficacy of OX2R agonists is quantified using several key metrics from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Selected OX2R Agonists in Mouse Models
| Compound | Model | Administration | Key Efficacy Results | Reference |
| [Ala11, D-Leu15]-orexin-B | Orexin KO | ICV | Significantly reduced cataplexy-like episodes and wake fragmentation, comparable to Orexin-A. | [8][9] |
| YNT-185 | Orexin KO & Orexin Neuron-Ablated | IP, ICV | Suppressed cataplexy-like episodes. Did not significantly ameliorate wake fragmentation. | [6][7] |
| TAK-861 | Orexin Neuron-Ablated | Oral | Significantly increased wake time, improved wake fragmentation, and suppressed cataplexy-like episodes. | [10] |
| Danavorexton (TAK-925) | Orexin/ataxin-3 | IV | Dose-dependently increased wakefulness and ameliorated cataplexy-like episodes. | [12] |
| BP1.15205 | Orexin/ataxin-3 | Oral | Dose-dependent increases in total wakefulness time and decreases in cataplexy-like episodes. | [14] |
Table 2: Clinical Efficacy of Selected OX2R Agonists in Narcolepsy Type 1 (NT1) Patients
| Compound | Primary Endpoint | Dose(s) | Placebo-Adjusted Change from Baseline (at ~8 weeks) | Reference |
| TAK-994 | Mean Sleep Latency on MWT (min) | 30, 90, 180 mg BID | +26.4, +29.9, +35.0 (all p<0.001) | [13] |
| Epworth Sleepiness Scale (ESS) | 30, 90, 180 mg BID | -10.1, -11.4, -13.0 | [13] | |
| Weekly Cataplexy Rate (WCR) | 30, 90, 180 mg BID | Rate Ratios: 0.05, 0.20, 0.15 | [13] | |
| ORX-750 | Mean Sleep Latency on MWT (min) | 1.5 mg QD | >20 minute change vs. placebo (at 2 weeks, p=0.0026) | [11] |
| Weekly Cataplexy Rate (WCR) | 1.5 mg QD | 87% relative reduction vs. placebo (at 2 weeks, p=0.0025) | [11] |
Note: Development of TAK-994 was discontinued (B1498344) due to hepatotoxicity.[15][17]
Experimental Protocols & Workflows
OX2R Signaling Pathway
Activation of OX2R by an agonist initiates signaling through multiple G-protein pathways, primarily Gq and Gi. This leads to downstream effects like increased intracellular calcium and modulation of cAMP, ultimately increasing neuronal excitability and promoting a state of wakefulness.
General Workflow for Preclinical Efficacy Testing
This workflow outlines the key steps for evaluating a novel OX2R agonist in a narcolepsy mouse model.
Protocol 1: Assessment of Cataplexy-Like Episodes (CLEs) in Mice
This protocol is adapted from methodologies used in studies with orexin-deficient mouse models.[6][10]
-
Animal Model: Use a validated model such as orexin/ataxin-3 or orexin knockout (OXKO) mice, which exhibit spontaneous CLEs.
-
Housing and Monitoring: House mice individually in recording chambers with free access to food and water. Ensure they are habituated to EEG/EMG recording cables. Continuously record synchronized EEG, EMG, and video.
-
CLE Induction (Optional but Recommended): To increase the frequency of events for robust analysis, introduce a positive stimulus. Place a small piece of novel, palatable food (e.g., chocolate) into the cage at the beginning of the active (dark) phase.
-
CLE Identification: A CLE is identified by an episode of behavioral immobility lasting ≥10 seconds, characterized by:
-
Video: Abrupt collapse or freezing of posture, often with the head touching the floor, while not engaged in grooming or eating. The mouse is unresponsive to gentle cage tapping.
-
EEG: A clear theta-dominant (4-8 Hz) EEG pattern, characteristic of REM sleep.
-
EMG: A dramatic reduction in nuchal muscle tone (atonia).
-
-
Quantification: Following vehicle or agonist administration, score video and polysomnographic recordings for a defined period (e.g., 3-4 hours into the active phase). The primary endpoints are the total number and average duration of CLEs.
-
Data Analysis: Compare the mean number and duration of CLEs between the vehicle- and agonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in these parameters indicates efficacy.
References
- 1. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 2. What are Orexin receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 9. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 11. Centessa touts OX2R agonist data in broad narcolepsy trial | BioWorld [bioworld.com]
- 12. pnas.org [pnas.org]
- 13. The New England Journal of Medicine Publishes Data from Phase 2 Study of First Oral Orexin Receptor 2 Agonist TAK-994 in Patients with Narcolepsy Type 1 | Business Wire [sttinfo.fi]
- 14. academic.oup.com [academic.oup.com]
- 15. neurology.org [neurology.org]
- 16. OX2R Agonist(Vertex) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. pharmacytimes.com [pharmacytimes.com]
Technical Support Center: Assessing the In-Solution Stability of OX2R Agonist 1
Welcome to the technical support center for OX2R agonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively assessing the in-solution stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, DMSO is recommended due to its high solubilizing power for many organic molecules. A concentration of 10 mM in 100% DMSO is a common starting point. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on the experimental system.
Q2: How can I perform a quick preliminary assessment of the stability of this compound in a new buffer or solvent?
A2: A rapid stability check can be conducted by preparing a solution of this compound at a known concentration in the desired buffer. Aliquots of this solution can be incubated under various conditions (e.g., 4°C, room temperature, 37°C) and analyzed at different time points (e.g., 0, 2, 4, 8, and 24 hours) using HPLC or LC-MS. A significant decrease in the peak area of the parent compound or the appearance of new peaks would suggest degradation.[1]
Q3: What are the common degradation pathways for small molecules like this compound?
A3: Common degradation pathways for small molecules in solution include hydrolysis, oxidation, and photodegradation. The specific pathway for this compound would need to be determined experimentally, but these are important factors to consider when designing stability studies.
Q4: How long can I store the stock solution of this compound?
A4: When stored at -80°C, stock solutions of similar orexin (B13118510) receptor agonists can be stable for up to two years. For storage at -20°C, the stability is generally reliable for up to one year. It is recommended to aliquot the stock solution to prevent multiple freeze-thaw cycles, which can accelerate degradation.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the in-solution stability assessment of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution into aqueous buffer. | The compound has exceeded its aqueous solubility limit. | - Decrease the final concentration of the agonist.[3] - Consider using a co-solvent system or a formulation with excipients to enhance solubility. - Adjust the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent.[3] |
| Loss of compound activity in a cell-based assay. | - Degradation in the cell culture medium. - Adsorption to plasticware. - Poor cell permeability. | - Assess the stability of the compound directly in the specific culture medium used. - Use low-binding microplates or add a small amount of a non-ionic surfactant. - Evaluate cell permeability through standard assays.[1] |
| Inconsistent results between experiments. | - Inconsistent solution preparation. - Variable storage times or conditions of the solutions. | - Standardize the protocol for solution preparation. - Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[1] |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound degradation. | - Attempt to identify the degradation products to understand the degradation pathway. - Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light). |
Experimental Protocols
Protocol 1: Assessing Compound Stability in an Aqueous Buffer
This protocol outlines a method to evaluate the chemical stability of this compound in an aqueous buffer over time.
1. Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final working concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).
2. Incubation:
-
Aliquot the working solution into separate, sealed vials for each time point and temperature condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
3. Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each temperature condition.[1]
4. Quenching:
-
To stop any further degradation, add an equal volume of a cold organic solvent, such as acetonitrile (B52724) or methanol. This will also precipitate any proteins if they are present in the buffer.[1][3]
5. Analysis:
-
Centrifuge the samples to remove any precipitate.
-
Transfer the supernatant to an HPLC or LC-MS vial for analysis.
-
The percentage of the remaining compound at each time point is calculated relative to the amount at T=0.
Data Presentation: Stability of this compound in PBS (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 98.2 | 95.1 |
| 2 | 99.1 | 96.5 | 90.3 |
| 4 | 98.3 | 93.1 | 82.4 |
| 8 | 96.8 | 87.2 | 68.5 |
| 24 | 92.1 | 75.6 | 45.2 |
Visualizations
OX2R Signaling Pathway
Orexin receptors, including OX2R, are G-protein coupled receptors (GPCRs). Upon binding of an agonist like this compound, the receptor activates intracellular signaling cascades. OX2R can couple to Gq, Gi/o, or Gs proteins, leading to diverse downstream effects.[4][5] The activation of Gq is a major pathway, which stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[4][6]
Caption: Simplified signaling pathway of OX2R activation by an agonist.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the in-solution stability of this compound.
Caption: General experimental workflow for in-solution stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
methods to minimize toxicity of OX2R agonist 1 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OX2R agonist 1 in animal models. The information is designed to help minimize toxicity and ensure the successful execution of experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo studies with this compound.
Issue 1: Elevated Liver Enzymes or Suspected Hepatotoxicity
Question: We observed elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in our animal models following administration of this compound. How can we mitigate this potential hepatotoxicity?
Answer:
Hepatotoxicity has been a concern with some OX2R agonists, such as TAK-994, which was associated with drug-induced liver injury.[1][2][3] The current hypothesis for TAK-994-associated liver injury is that it may be caused by reactive metabolites and is unlikely to be an on-target effect of OX2R activation, as orexin (B13118510) receptors are not expressed on human hepatocytes.[1] Here are several strategies to troubleshoot and minimize liver toxicity:
Recommended Actions:
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify the minimum effective dose with the lowest possible toxicity. Toxicity with some OX2R agonists has been shown to be dose-dependent.[1]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: A detailed understanding of the drug's PK/PD properties is crucial for optimizing in vivo exposure and minimizing toxicity.[4] Consider formulation strategies that modify the pharmacokinetic profile, such as reducing the peak plasma concentration (Cmax) while maintaining the area under the curve (AUC), which may reduce Cmax-related toxic effects.[4]
-
Monitor Biomarkers: In addition to ALT and AST, monitor other biomarkers of liver injury, such as alkaline phosphatase (ALP) and bilirubin. Histopathological examination of liver tissue is also recommended to assess for any structural damage.
-
Investigate Drug Metabolism: The toxicity may be linked to the metabolic profile of the compound.[5][6] Understanding the metabolic pathways, particularly the involvement of cytochrome P450 (CYP) enzymes, can help in identifying potential drug-drug interactions or genetic predispositions in certain animal strains that might exacerbate toxicity.[6] Co-administration with agents that modulate metabolic pathways could potentially mitigate toxicity, though this requires in-depth investigation.[4]
-
Alternative Formulations: Explore different formulation approaches to alter the drug's distribution and reduce accumulation in the liver.[4]
Experimental Protocol: Dose-Response Study for Hepatotoxicity
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Allocation: Divide animals into multiple groups (n=8-10 per group), including a vehicle control group and at least 3-4 dose levels of this compound.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once or twice daily for a predetermined period (e.g., 7, 14, or 28 days).
-
Monitoring:
-
Perform daily clinical observations and record body weight.
-
Collect blood samples at baseline and at regular intervals during the study for clinical chemistry analysis (ALT, AST, ALP, bilirubin).
-
-
Terminal Procedures: At the end of the study, perform a complete necropsy, collect liver tissue for histopathological analysis, and weigh the liver.
-
Data Analysis: Analyze the dose-relationship for changes in liver enzyme levels, body weight, and any histopathological findings to determine a no-observed-adverse-effect level (NOAEL).
Issue 2: Off-Target Central Nervous System (CNS) Effects
Question: Our animals are exhibiting unexpected behavioral changes, such as hyperactivity or signs of anxiety, after being treated with this compound. How can we determine if these are on-target or off-target effects and how can we minimize them?
Answer:
While OX2R is primarily involved in sleep/wake regulation, the orexin system also plays a role in emotional and motivational processes, which are often mediated by the orexin-1 receptor (OX1R).[7][8][9] Off-target effects could be due to a lack of selectivity of the agonist or on-target effects at supratherapeutic doses.
Recommended Actions:
-
Receptor Selectivity Profiling: If not already done, perform a comprehensive in vitro receptor binding and functional assay panel to confirm the selectivity of your this compound against OX1R and other relevant CNS receptors. The peptidic agonist [Ala11, D-Leu15]-orexin-B, for instance, shows approximately 1000-fold selectivity for OX2R over OX1R.[7]
-
Comparative Studies with Selective Antagonists: Co-administer your OX2R agonist with a selective OX1R antagonist (e.g., SB-334867) or a selective OX2R antagonist (e.g., JNJ-42847922) to dissect which receptor is mediating the observed behavioral effects.[8][10]
-
Behavioral Phenotyping: Utilize a battery of behavioral tests to characterize the observed effects more thoroughly. This could include open field tests for locomotion and anxiety, elevated plus maze for anxiety, and conditioned place preference tests for reward/addiction potential. Studies have shown that OX1R activation is more strongly linked to drug-seeking behaviors.[7][9]
-
Dose Optimization: The observed effects may be dose-dependent. A careful dose-response study for behavioral endpoints can help identify a therapeutic window where the desired effects on wakefulness are achieved without significant behavioral side effects.
Experimental Protocol: Conditioned Place Preference (CPP) Test
-
Apparatus: A standard three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Phases:
-
Pre-Conditioning (Day 1): Allow animals to freely explore all three chambers for 15-20 minutes to determine baseline preference.
-
Conditioning (Days 2-7): On alternating days, confine animals to one of the outer chambers for 30 minutes after administration of this compound. On the other days, confine them to the opposite chamber after vehicle administration.
-
Post-Conditioning (Day 8): Allow animals to freely explore all three chambers for 15-20 minutes in a drug-free state.
-
-
Data Analysis: Record the time spent in each chamber during the pre- and post-conditioning phases. A significant increase in time spent in the drug-paired chamber in the post-conditioning phase suggests a rewarding effect. Orexin-A (a non-selective agonist) has been shown to induce CPP, while the selective OX2R agonist [Ala11, D-Leu15]-orexin-B did not.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with OX2R agonists in animal models?
A1: Based on preclinical and clinical data for various OX2R agonists, the most notable toxicities include:
-
Hepatotoxicity: As seen with TAK-994, which led to elevated liver enzymes and drug-induced liver injury.[1][2][3]
-
Urinary Issues: Increased urinary frequency or urgency has been reported.[1]
-
Cardiovascular Effects: Potential for effects on blood pressure.[11]
-
CNS Side Effects: While the goal is to promote wakefulness, off-target effects or excessive on-target stimulation could potentially lead to insomnia, anxiety, or addiction-like behaviors, although selective OX2R agonism appears to have a lower risk for the latter compared to dual OX1R/OX2R agonism.[7][9][11]
Q2: How can we improve the safety profile of our this compound?
A2: Improving the safety profile involves a multi-pronged approach:
-
Enhance Receptor Selectivity: Medicinal chemistry efforts to increase selectivity for OX2R over OX1R may reduce side effects related to motivation and reward pathways.[7][9][12]
-
Optimize Pharmacokinetics: Modify the compound to achieve a PK profile that supports once-daily dosing and avoids high peak concentrations that might be associated with toxicity.[4][11]
-
Structure-Based Drug Design: Utilize structural biology techniques to design molecules with improved on-target activity and reduced off-target liabilities.[12][13]
-
Formulation Strategies: Develop formulations that control the release and distribution of the drug, potentially minimizing exposure in sensitive organs like the liver.[4]
Q3: Are there alternative models to traditional animal testing for assessing the toxicity of this compound?
A3: Yes, there is a growing emphasis on the "3Rs" (Reduction, Refinement, and Replacement) of animal testing.[14][15] Alternative methods include:
-
In Vitro Models: Using cell and tissue cultures to assess cytotoxicity.[14] For hepatotoxicity, this could involve primary hepatocytes or more complex 3D liver microtissues.
-
In Silico Models: Computational and pharmacokinetic modeling to predict toxicological profiles.[14][16]
-
Organ-on-a-Chip Models: Microfluidic devices that mimic the structure and function of human organs, offering a more physiologically relevant in vitro system.[15][17]
-
Stem Cell-Based Models: Differentiated human stem cells can be used to create specific tissue types (e.g., cardiac or liver tissue) for toxicity screening.[18] These new approach methodologies (NAMs) can be used in early-stage development to screen compounds and better predict human toxicity before moving into in vivo studies.[17]
Data Summary Tables
Table 1: Comparative Selectivity and Efficacy of Orexin Agonists
| Agonist | Receptor Target | OX1R EC50 (nM) | OX2R EC50 (nM) | Selectivity (OX1R/OX2R) | Key In Vivo Effect | Reference |
| Orexin-A | OX1R/OX2R | 0.50 | 0.20 | ~2.5x for OX2R | Promotes wakefulness, induces CPP | [7][9] |
| [Ala11, D-Leu15]-orexin-B | OX2R Selective | 58 | 0.055 | ~1000x for OX2R | Promotes wakefulness, no CPP | [7] |
| OX-201 | OX2R Selective | 8100 | 8.0 | ~1000x for OX2R | Promotes wakefulness | [19] |
Table 2: Reported Adverse Events for OX2R Agonists in Development
| Agonist | Animal/Human Study | Dose | Adverse Events | Reference |
| TAK-994 | Human Phase 2 | 30, 90, 180 mg (twice daily) | Hepatotoxicity (elevated liver enzymes), urinary urgency/frequency | [1][2] |
| ORX750 | Human Phase 1 | 2.5 mg | Mild and transient AEs; no hepatotoxicity, urinary issues, or blood pressure increases observed | [11] |
Visualizations
Caption: Workflow for investigating and mitigating suspected hepatotoxicity.
Caption: Orexin receptor signaling and associated physiological effects.
References
- 1. The New England Journal of Medicine Publishes Data from Phase 2 Study of First Oral Orexin Receptor 2 Agonist TAK-994 in Patients with Narcolepsy Type 1 - BioSpace [biospace.com]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. accessmedicina.mhmedical.com [accessmedicina.mhmedical.com]
- 4. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 10. Frontiers | Selective Inhibition of Orexin-2 Receptors Prevents Stress-Induced ACTH Release in Mice [frontiersin.org]
- 11. Centessa Announces Positive Interim Phase 1 Clinical Data with its Novel Orexin Receptor 2 (OX2R) Agonist, ORX750, in Acutely Sleep-Deprived Healthy Volunteers – Centessa Pharmaceuticals [investors.centessa.com]
- 12. What are the new molecules for OOR agonists? [synapse.patsnap.com]
- 13. centessa.com [centessa.com]
- 14. researchgate.net [researchgate.net]
- 15. Alternatives to animal testing in toxicity testing: Current status and future perspectives in food safety assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emerging Alternatives to Animal Models for Toxicology Testing | VxP Pharma [vxppharma.com]
- 17. Reimagining alternatives to animal testing | Hub [hub.jhu.edu]
- 18. Substitute of Animals in Drug Research: An Approach Towards Fulfillment of 4R's - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of an OX2R agonist on migration and removal of tau from mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Orexin Receptor 2 (OX2R) Agonists: A New Frontier in Wake-Promoting Therapeutics
A comparative analysis of emerging OX2R agonists against established wake-promoting agents for disorders of hypersomnolence.
The landscape of treatments for excessive daytime sleepiness (EDS) associated with narcolepsy and other central nervous system disorders is evolving. While traditional stimulants and newer agents have provided symptomatic relief, the development of selective orexin (B13118510) receptor 2 (OX2R) agonists represents a targeted approach that addresses the underlying pathophysiology of orexin deficiency in narcolepsy type 1. This guide provides a comparative overview of a representative OX2R agonist against other major classes of wake-promoting agents, focusing on their mechanisms of action, efficacy from preclinical and clinical studies, and safety profiles.
Mechanisms of Action: A Divergence in Strategy
Wakefulness is regulated by a complex interplay of several neurotransmitter systems. The agents discussed herein achieve their effects through distinct molecular targets.
-
OX2R Agonists (e.g., Danavorexton (B3325393), Firazorexton) : These agents directly mimic the action of the endogenous neuropeptide orexin-A at the OX2 receptor.[1][2] The orexin system is a critical regulator of the sleep-wake cycle, and its loss is the primary cause of narcolepsy type 1.[3] By activating OX2R, these agonists promote arousal through downstream signaling pathways.[1][2]
-
Modafinil (B37608) : While its exact mechanism is not fully elucidated, modafinil is thought to primarily act as a dopamine (B1211576) reuptake inhibitor, thereby increasing synaptic dopamine concentrations.[4] It does not appear to require the presence of orexin to exert its wake-promoting effects.
-
Solriamfetol (B1681049) : This agent is a dopamine and norepinephrine (B1679862) reuptake inhibitor (DNRI).[5][6][7][8][9] By blocking the reuptake of these two key catecholamines, solriamfetol enhances alertness and wakefulness.[5][6][7][8][9]
-
Pitolisant (B1243001) : Uniquely, pitolisant functions as a histamine (B1213489) H3 receptor antagonist/inverse agonist.[10][11][12][13][14] By blocking the H3 autoreceptor, it enhances the synthesis and release of histamine, a fundamental neurotransmitter in promoting and maintaining arousal.[10][11][12][13][14]
Preclinical Efficacy: Head-to-Head Comparisons in Narcolepsy Models
Animal models of narcolepsy, such as orexin/ataxin-3 and orexin-tTA;TetO-DTA transgenic mice, are invaluable for the direct comparison of wake-promoting agents.[15][16] These models replicate key features of human narcolepsy, including sleep/wake fragmentation and cataplexy-like episodes.
| Agent/Parameter | Animal Model | Dose | Effect on Wakefulness | Effect on Cataplexy | Locomotor Activity | Reference |
| OX2R Agonist (ORX750) | Atax & DTA mice | ≥0.1 mg/kg (oral) | Increased wake time, consolidated wakefulness, increased latency to sleep | Suppressed cataplexy for ≥6 hours, increased latency to cataplexy | Not specified | [17][18][19] |
| Solriamfetol | orexin-tTA; TetO-DTA mice | 150 mg/kg | Potent wake-promoting effects | No effect | Small effects | [20][21] |
| Modafinil | orexin-tTA; TetO-DTA mice | 100 mg/kg | Potent wake-promoting effects | No effect | Significantly induced | [20][21] |
| Pitolisant | Rodent models | Not specified | Promotes wakefulness | Not specified | No effect | [22] |
Clinical Efficacy: Objective and Subjective Measures of Wakefulness
Clinical trials provide crucial data on the efficacy and safety of these agents in humans. The Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS) are standard objective and subjective measures, respectively.
OX2R Agonists: Danavorexton (TAK-925) and Firazorexton (B3326018) (TAK-994)
The development of firazorexton was halted due to hepatotoxicity, but the Phase 2 trial results demonstrated profound efficacy.[3][23][24][25] Danavorexton has shown promising results in Phase 1 studies.
| Trial (Agent) | Population | Dose | Change in MWT Sleep Latency (from baseline) | Change in ESS Score (from baseline) | Reference |
| Phase 1b (Danavorexton) | Sleep-deprived healthy adults | 44 mg (IV infusion) | +12.2 min (vs. +9.2 min for placebo) | Significant decrease | [1] |
| 112 mg (IV infusion) | +22.6 min (vs. +9.2 min for placebo) | Significant decrease | [1] | ||
| Phase 2 (Firazorexton) | Narcolepsy Type 1 | 30 mg (oral, BID) | +23.9 min (vs. -2.5 min for placebo) | -10.1 (vs. placebo) | [3][23][25] |
| 90 mg (oral, BID) | +27.4 min (vs. -2.5 min for placebo) | -11.4 (vs. placebo) | [3][23][25] | ||
| 180 mg (oral, BID) | +32.6 min (vs. -2.5 min for placebo) | -13.0 (vs. placebo) | [3][23][25] |
Other Wake-Promoting Agents
Data from network meta-analyses and comparative studies provide insights into the relative efficacy of other agents.
| Agent | Population | Change in MWT Sleep Latency | Change in ESS Score | Key Findings | Reference |
| Solriamfetol | Obstructive Sleep Apnea | +11.66 min (vs. placebo) | -3.84 (vs. placebo) | Demonstrated the highest efficacy on MWT and ESS in a network meta-analysis. | [26] |
| Modafinil | Obstructive Sleep Apnea | +3.61 min (vs. placebo) | -2.44 (vs. placebo) | Effective, but to a lesser degree than solriamfetol in the same analysis. | [26] |
| Pitolisant | Narcolepsy | Not specified | -0.69 (vs. modafinil, non-significant) | Non-inferior to modafinil for EDS, superior for reducing cataplexy. | [27][28] |
Signaling Pathway of OX2R Agonism
OX2R is a G-protein coupled receptor (GPCR). Upon binding of an agonist, it initiates a signaling cascade that leads to neuronal depolarization and the promotion of a wakeful state.
Experimental Protocols
Preclinical Evaluation in Narcoleptic Mice
-
Animal Model : Orexin/ataxin-3 or orexin-tTA;TetO-DTA transgenic mice are commonly used as they exhibit key phenotypes of narcolepsy, including sleep/wake fragmentation and cataplexy.[15][16]
-
Surgical Procedure : Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone.[29]
-
Data Acquisition and Analysis : Following a recovery period, EEG/EMG data is continuously recorded for baseline and post-drug administration periods.[29] The recordings are typically scored manually or automatically in 10- or 12-second epochs to classify states of wakefulness, NREM sleep, and REM sleep.[29][30] Cataplexy-like episodes are identified by an abrupt loss of EMG tone while the EEG indicates wakefulness.[29]
Clinical Maintenance of Wakefulness Test (MWT)
-
Purpose : To objectively measure an individual's ability to remain awake in a sleep-conducive environment.
-
Procedure : The test consists of four 40-minute trials conducted at two-hour intervals.[23] The patient is seated in a dimly lit, quiet room and instructed to try to stay awake without using extraordinary measures.[23]
-
Endpoint : The primary endpoint is sleep latency, defined as the time from the start of the trial to the first epoch of sleep. An average sleep latency of ≥20 minutes is considered normal.[23][24]
Conclusion
Selective OX2R agonists represent a promising, mechanism-based therapeutic strategy for narcolepsy and potentially other disorders of hypersomnolence. Preclinical and early clinical data demonstrate a profound effect on promoting wakefulness and reducing cataplexy, often exceeding the efficacy of established agents in head-to-head or comparative analyses. While the safety profile, particularly the risk of hepatotoxicity observed with firazorexton, necessitates careful evaluation of newer compounds in this class, the targeted nature of OX2R agonism holds the potential to offer a new standard of care for patients with orexin deficiency. Continued research and development are crucial to fully realize the therapeutic potential of this innovative class of wake-promoting agents.
References
- 1. Orexin 2 receptor-selective agonist danavorexton (TAK-925) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Modafinils Versus Solriamfetol for Various Sleep Disorders | Docwire News [docwirenews.com]
- 5. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Solriamfetol Monograph for Professionals - Drugs.com [drugs.com]
- 9. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. wakixhcp.com [wakixhcp.com]
- 12. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 13. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aculys.com [aculys.com]
- 15. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-invasive detection of narcolepsy type I phenotypical features and disease progression by continuous home-cage monitoring of activity in two mouse models: the HCRT-KO and DTA model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Centessa Pharmaceuticals Announces Preclinical Data Supporting ORX750’s Potential as a Best-in-Class Oral OX2R Agonist for the Treatment of Narcolepsy and Other Sleep-Wake Disorders - BioSpace [biospace.com]
- 18. investors.centessa.com [investors.centessa.com]
- 19. Centessa presents OX2 receptor agonist ORX-750 for narcolepsy | BioWorld [bioworld.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Solriamfetol and Modafinil on Arousal and Anxiety-Related Behaviors in Narcoleptic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pitolisant, a wake-promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. takeda.com [takeda.com]
- 24. neurologylive.com [neurologylive.com]
- 25. research.bidmc.org [research.bidmc.org]
- 26. Comparative Efficacy and Safety of Multiple Wake-Promoting Agents for the Treatment of Residual Sleepiness in Obstructive Sleep Apnea Despite Continuous Positive Airway Pressure: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparison of modafinil and pitolisant in narcolepsy: a non-inferiority metaanalytical approach - Drugs in Context [drugsincontext.com]
- 28. Comparison of modafinil and pitolisant in narcolepsy: a non-inferiority meta-analytical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Orexin (hypocretin) gene transfer diminishes narcoleptic sleep behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
A Comparative Guide to Selective OX2R Agonists and Dual Orexin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative selective orexin (B13118510) 2 receptor (OX2R) agonist and dual orexin receptor agonists. The information is compiled from preclinical and clinical data to assist in the evaluation of these compounds for therapeutic development.
Introduction
Orexin neuropeptides, orexin-A (OX-A) and orexin-B (OX-B), are central regulators of wakefulness, appetite, and other physiological processes.[1] They exert their effects through two G-protein coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] Consequently, orexin receptor agonists are a promising therapeutic strategy for this and other sleep-wake disorders.[2][3]
This guide compares the pharmacological and functional profiles of a selective OX2R agonist with those of dual orexin receptor agonists, which activate both OX1R and OX2R. While dual agonists mimic the action of the endogenous neuropeptides, selective OX2R agonists are being explored for their potential to provide therapeutic benefits with an improved safety profile, particularly concerning addiction-related behaviors linked to OX1R activation.[2]
Mechanism of Action and Signaling Pathways
Both selective OX2R and dual orexin receptor agonists function by binding to and activating orexin receptors, which are G-protein coupled receptors (GPCRs).[4] Upon activation, these receptors trigger a cascade of intracellular signaling events.[1][5]
Orexin receptors can couple to at least three subtypes of G-proteins: Gq/11, Gi/o, and Gs.[1][6]
-
Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a hallmark of orexin receptor activation.[6][7]
-
Gi/o Pathway: Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1]
-
Gs Pathway: Conversely, Gs protein coupling stimulates adenylyl cyclase, leading to an increase in cAMP.[1]
The activation of these pathways ultimately modulates neuronal excitability through effects on various ion channels and protein kinases.[1][7]
Signaling Pathway for a Selective OX2R Agonist:
A selective OX2R agonist primarily activates OX2R, which can couple to Gq, Gi/o, and Gs proteins, initiating the downstream signaling cascades described above.[8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. swedishsleepresearch.com [swedishsleepresearch.com]
- 3. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 4. jcsm.aasm.org [jcsm.aasm.org]
- 5. EEG/EMG Recording and Analysis [bio-protocol.org]
- 6. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utmb.edu [utmb.edu]
Comparative Efficacy of the OX2R Agonist Danavorexton (TAK-925) Versus Modafinil in Narcolepsy Models
This guide provides a detailed comparison of the selective orexin (B13118510) 2 receptor (OX2R) agonist, danavorexton (B3325393) (TAK-925), and the wake-promoting agent, modafinil (B37608), in preclinical and clinical models of narcolepsy. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Narcolepsy Type 1 (NT1) is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, a sudden loss of muscle tone.[1] The underlying cause of NT1 is a significant loss of orexin-producing neurons in the hypothalamus.[1][2] Danavorexton is a novel OX2R agonist designed to directly address this orexin deficiency, while modafinil is a standard-of-care treatment with a less understood mechanism of action.[2][3][4]
Performance Data in Preclinical Narcolepsy Models
Danavorexton and modafinil have been evaluated in orexin/ataxin-3 transgenic mice, a well-established animal model that mimics the orexin neuron loss seen in human NT1.[4][5] Studies show that while both compounds increase wakefulness, danavorexton demonstrates superior efficacy in normalizing sleep/wake architecture and suppressing cataplexy-like episodes.
| Parameter | Danavorexton (TAK-925) | Modafinil | Source |
| Total Wake Time | Significantly increased; causes continuous wakefulness for the first hour post-administration at all tested doses (1-10 mg/kg).[6][7] | Significantly increased.[4] | [4][6][7] |
| Sleep/Wake Fragmentation | Significantly ameliorated; reduces the number of wakefulness episodes and increases the duration of each episode.[2][8] | Ameliorated.[4] | [2][4][8] |
| Cataplexy-like Episodes | Eliminated during the first hour post-treatment; effect persists into the second hour at the highest dose (10 mg/kg).[6][7] | No efficacy for cataplexy.[4] | [4][6][7] |
| EEG Spectral Power (Wakefulness) | Normalizes dysregulated EEG; significantly decreases delta power (associated with drowsiness) and increases alpha and gamma power (associated with cortical arousal).[4][5] | Does not significantly alter EEG spectral power; fails to enhance cortical arousal to the same extent.[4][5] | [4][5] |
Performance Data in Human Clinical Studies
Direct comparisons and placebo-controlled trials in healthy and narcoleptic individuals highlight the robust wake-promoting effects of danavorexton, often exceeding those of modafinil. The Maintenance of Wakefulness Test (MWT), which measures the ability to remain awake in a quiet, dark environment, is a primary endpoint.
| Study Population | Danavorexton (TAK-925) | Modafinil | Placebo | Source |
| Narcolepsy Type 1 Patients (MWT Sleep Latency) | Dose-dependently increased mean sleep latency up to the test ceiling of 40 min (at 44.8mg).[1] | N/A in this study | 2.9 min[1] | [1] |
| Sleep-Deprived Healthy Adults (MWT Sleep Latency) | 25.4 min (44mg dose); 38.8 min (112mg dose).[9] | 30.9 min (dose not specified) | 8.6 min[9] | [9] |
| Narcolepsy Patients (MWT Sleep Latency Improvement vs. Placebo) | N/A in this study | Increased mean sleep latency by 40% (200mg) and 54% (400mg).[10] | N/A | [10] |
Signaling Pathways and Mechanisms of Action
The fundamental difference in efficacy, particularly concerning cataplexy and the quality of wakefulness, stems from the distinct mechanisms of action of the two compounds.
Danavorexton (TAK-925): As a selective OX2R agonist, danavorexton directly mimics the action of the endogenous orexin peptide.[11] It binds to and activates the OX2R, a G protein-coupled receptor, which is critical for maintaining long, consolidated bouts of wakefulness and suppressing REM sleep phenomena like cataplexy.[11][12] This activation is thought to stimulate wake-promoting monoaminergic and cholinergic neurons in the brainstem and hypothalamus.
References
- 1. takeda.com [takeda.com]
- 2. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modafinil, an atypical CNS stimulant? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the efficacy of the hypocretin/orexin receptor agonists TAK-925 and ARN-776 in narcoleptic orexin/tTA; TetO-DTA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
- 11. Molecular mechanism of the wake-promoting agent TAK-925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validating the Binding Affinity and Selectivity of the OX2R Agonist TAK-925: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the orexin (B13118510) 2 receptor (OX2R) agonist, TAK-925 (Danavorexton), with other relevant compounds.[1][2][3][4] Experimental data on binding affinity and selectivity are presented, along with detailed protocols for the key assays used in their validation. Visual diagrams of the experimental workflow and the associated signaling pathway are included to facilitate a deeper understanding of the methodologies and mechanisms of action.
Comparative Analysis of OX2R Agonists
The potency and selectivity of various orexin receptor agonists are crucial determinants of their therapeutic potential. TAK-925 is a potent and highly selective OX2R agonist.[1][2][3][4] The following table summarizes the in vitro activity of TAK-925 in comparison to other notable orexin receptor agonists, with data primarily derived from calcium mobilization assays in recombinant cell lines.
| Compound Name | Receptor Target | EC50 (nM) | Selectivity (fold) vs. OX1R | Reference |
| TAK-925 (OX2R agonist 1) | OX2R | 5.5 | >5,000 | [2][3] |
| OX1R | >100,000 | [4] | ||
| TAK-861 | OX2R | 2.5 | ~3,000 | |
| TAK-994 | OX2R | 19 | ~740 | |
| Orexin-A | OX1R / OX2R | ~20 (for both) | Non-selective | [5] |
| Orexin-B | OX2R > OX1R | ~20 (OX2R) / ~250 (OX1R) | ~12.5 | [5] |
| RTIOXA-43 | OX1R / OX2R | 24 (for both) | Dual agonist | [6] |
Experimental Protocols
The determination of agonist potency (EC50) and selectivity is predominantly achieved through functional assays that measure the downstream signaling of receptor activation. The most common method is the calcium mobilization assay, which leverages the coupling of OX2R to the Gq protein pathway, leading to an increase in intracellular calcium upon agonist binding.
Calcium Mobilization Assay Protocol
This protocol outlines the steps for determining the potency and selectivity of an OX2R agonist using a fluorescent calcium indicator in Chinese Hamster Ovary (CHO) cells stably expressing the human OX1R or OX2R.
Materials:
-
CHO cells stably expressing human OX1R or OX2R
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds (e.g., TAK-925) and control agonists (e.g., Orexin-A)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture the CHO-hOX1R and CHO-hOX2R cells in appropriate media supplemented with FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well (for 96-well plates) or 10,000 to 20,000 cells per well (for 384-well plates).[7]
-
Incubate the plates overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in HBSS with HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (0.02-0.04%) is often included to aid in dye dispersion.[8][9]
-
Remove the culture medium from the cell plates and wash the cells once with HBSS.
-
Add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).[8]
-
Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.[7][9]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test and control compounds in HBSS with HEPES.
-
Using a fluorescence plate reader with automated injection, add the compound solutions to the cell plate.
-
-
Signal Detection and Data Analysis:
-
Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) before and after the addition of the compounds in real-time.[8]
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Calculate the dose-response curves by plotting the change in fluorescence against the logarithm of the agonist concentration.
-
Determine the EC50 values from the dose-response curves using a suitable nonlinear regression model (e.g., four-parameter logistic equation).
-
Selectivity is determined by comparing the EC50 values for OX2R and OX1R.
-
Visualizations
Experimental Workflow
Caption: Workflow for Calcium Mobilization Assay.
OX2R Signaling Pathway
Caption: OX2R G-Protein Coupled Signaling Pathways.
References
- 1. TAK-925 (Danavorexton) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 2. TAK-925, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hellobio.com [hellobio.com]
assessing cross-reactivity of OX2R agonist 1 with other receptors
For Researchers, Scientists, and Drug Development Professionals
The development of selective G-protein coupled receptor (GPCR) agonists is a cornerstone of modern pharmacology. A critical aspect of this process is the thorough assessment of a compound's cross-reactivity with other receptors to anticipate potential off-target effects and ensure a favorable safety profile. This guide provides a comparative overview of the cross-reactivity of a representative orexin (B13118510) 2 receptor (OX2R) agonist, TAK-861 (Oveporexton), with a focus on its selectivity against the closely related orexin 1 receptor (OX1R). While a comprehensive screening panel against a broad range of receptors for TAK-861 is not publicly available, the principles and methodologies for such an assessment are detailed herein.
Introduction to OX2R Agonism and the Importance of Selectivity
Orexin receptors, including OX1R and OX2R, are key regulators of wakefulness, appetite, and other physiological processes. Agonists targeting OX2R are being investigated for the treatment of sleep disorders like narcolepsy. Due to the sequence homology and functional similarities between OX1R and OX2R, achieving high selectivity for OX2R is a significant goal in drug design to minimize potential side effects associated with OX1R activation.
Comparative Analysis of OX2R Agonist 1 (TAK-861)
TAK-861 is a potent and selective OX2R agonist that has demonstrated efficacy in clinical trials.[1] Its development was guided by the need to avoid off-target effects, such as the liver toxicity observed with a predecessor compound, TAK-994.[2][3]
On-Target Potency and Selectivity Against OX1R
Experimental data has shown that TAK-861 is a highly potent agonist at the human OX2R, with a half-maximal effective concentration (EC50) of 2.5 nM in a calcium mobilization assay.[2] Importantly, it exhibits a high degree of selectivity over the human OX1R.
Table 1: Comparative Functional Potency of TAK-861 and a Predecessor Compound
| Compound | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R) |
| TAK-861 | 2.5 | >7500 | ~3000-fold |
| TAK-994 | 19 | 14000 | ~740-fold |
Data sourced from in vitro calcium mobilization assays.[1]
This high selectivity for OX2R is a key characteristic of TAK-861, suggesting a reduced potential for off-target effects mediated by OX1R.
Broader Cross-Reactivity Assessment (Hypothetical Comparison)
In the absence of a publicly available broad receptor screening panel for TAK-861, we present a hypothetical comparison with a non-selective GPCR agonist to illustrate the importance of a clean off-target profile.
Table 2: Hypothetical Cross-Reactivity Profile of an OX2R Agonist vs. a Non-Selective Agonist
| Receptor Target | This compound (TAK-861) (% Inhibition @ 1µM) | Non-Selective GPCR Agonist (% Inhibition @ 1µM) |
| Orexin OX2 | >95% (activation) | >95% (activation) |
| Orexin OX1 | <10% | >80% |
| Adrenergic α1A | <5% | >60% |
| Dopamine D2 | <5% | >75% |
| Serotonin 5-HT2A | <10% | >50% |
| Muscarinic M1 | <5% | >90% |
| Histamine H1 | <5% | >40% |
This table is for illustrative purposes only. The data for the "Non-Selective GPCR Agonist" is hypothetical.
A favorable cross-reactivity profile, as hypothetically depicted for TAK-861, would show high potency and efficacy at the intended target (OX2R) with minimal interaction with a wide array of other receptors. This is crucial for minimizing adverse drug reactions. The clinical safety profile of TAK-861, with the most common adverse events being insomnia and urinary urgency/frequency, provides some insight into its in vivo selectivity.[4]
Experimental Protocols
The assessment of cross-reactivity involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand from a specific receptor, providing information on binding affinity (Ki).
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Measurement)
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor by measuring a downstream signaling event, such as the accumulation of cyclic AMP (cAMP).
Protocol Outline for a Gs-coupled Receptor:
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular contents.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the compound concentration.
Visualizing the Workflow and Signaling
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing agonist cross-reactivity.
OX2R Signaling Pathway
Caption: Simplified OX2R Gq signaling pathway.
References
- 1. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. takeda.com [takeda.com]
A Comparative Guide to Orexin Receptor Agonists: OX1R vs. OX2R
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, comprising two G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous ligands, orexin-A and orexin-B, is a critical regulator of a diverse array of physiological processes. While both receptors are implicated in promoting wakefulness, their distinct anatomical distributions and signaling mechanisms lead to differential effects on sleep, feeding, mood, and reward-seeking behaviors. This guide provides an objective comparison of the performance of OX1R and OX2R agonists, supported by experimental data, to aid researchers and drug development professionals in targeting this complex system.
Ligand Binding Affinities and Functional Potencies
The differential effects of orexin agonists are rooted in their varying affinities and potencies at OX1R and OX2R. Orexin-A binds to both receptors with high affinity, whereas orexin-B shows a preference for OX2R.[1] Synthetic agonists have been developed to selectively target one receptor over the other, allowing for the dissection of their individual functions.
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference(s) |
| Orexin-A | OX1R | Human | Competitive Binding | - | 20 | 30 | [1] |
| OX2R | Human | Competitive Binding | - | 38 | - | [1] | |
| OX1R | Human | Calcium Mobilization | - | - | 0.50 | [2] | |
| OX2R | Human | Calcium Mobilization | - | - | 0.20 | [2] | |
| Orexin-B | OX1R | Human | Competitive Binding | - | 420 | 2,500 | [1] |
| OX2R | Human | Competitive Binding | - | 36 | - | [1] | |
| [Ala11, D-Leu15]-Orexin-B (AL-OXB) | OX1R | Human | Calcium Mobilization | - | - | 58 | [2][3] |
| OX2R | Human | Calcium Mobilization | - | - | 0.055 | [2][3] | |
| YNT-185 | OX2R | - | - | - | - | - | [4] |
| TAK-925 | OX2R | Human | Calcium Mobilization | - | - | 5.5 | [5] |
| Suvorexant (Antagonist) | OX1R | Human | - | - | 13 | - | [1] |
| OX2R | Human | - | - | 8 | - | [1] | |
| SB-334867 (Antagonist) | OX1R | Human | - | - | - | - | [6] |
| OX2R | Human | - | Low Affinity | - | - | [7] | |
| EMPA (Antagonist) | OX2R | Human | Radioligand Binding | pKi 8.9 | - | - | [7] |
Table 1: Binding Affinities and Functional Potencies of Orexin Receptor Ligands. This table summarizes the reported binding affinities (Ki), half maximal inhibitory concentrations (IC50), and half maximal effective concentrations (EC50) for endogenous and synthetic orexin receptor ligands.
Differential Signaling Pathways
Upon agonist binding, both OX1R and OX2R primarily couple to the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[8][9][10] However, OX2R can also couple to Gi/o and Gs proteins, leading to more diverse downstream signaling cascades, including the modulation of cyclic AMP (cAMP) levels and ERK1/2 phosphorylation.[11][12] This differential G-protein coupling is a key determinant of the distinct physiological roles of the two receptors.
Comparative Physiological and Behavioral Effects
The differential signaling and distribution of OX1R and OX2R translate into distinct physiological and behavioral outcomes.
| Function | OX1R Agonist Effect | OX2R Agonist Effect | Supporting Evidence |
| Wakefulness | Promotes arousal and contributes to wake maintenance. | Potently promotes and sustains wakefulness. | OX2R knockout mice exhibit narcolepsy-like symptoms, while OX1R knockout mice have milder sleep disturbances.[8] Selective OX2R agonists robustly increase wakefulness.[5] |
| REM Sleep | Involved in the suppression of REM sleep. | Plays a significant role in REM sleep suppression. | Orexin-A administration suppresses REM sleep, an effect attenuated in both OX1R and OX2R knockout mice.[13] |
| Feeding Behavior | Can stimulate food intake. | Plays a role in regulating energy expenditure in response to high-fat diets. | Orexin-deficient mice are prone to obesity.[14] Ox1r-deficient mice are resistant to diet-induced obesity, while Ox2r-deficient mice show reduced energy expenditure on a high-fat diet.[14] |
| Reward & Addiction | Strongly implicated in reward-seeking behavior and drug relapse. | May have a lesser role in reward, potentially offering a safer therapeutic profile. | OX1R antagonists can attenuate drug-seeking behaviors.[6] A selective OX2R agonist did not induce conditioned place preference, a measure of reward.[2] |
| Anxiety & Stress | Implicated in anxiety and stress responses. | Activation may have anxiolytic effects. | Selective OX1R antagonists can reduce stress-induced hyperarousal.[6] An OX2R agonist was found to have anxiolytic effects in mice.[15] |
| Locomotor Activity | Contributes to increased locomotor activity. | Primarily mediates orexin-induced increases in locomotor activity. | Orexin-A increases locomotion in wild-type and OX1R-deficient mice, but not in OX2R-deficient mice.[16] |
Table 2: Differential Effects of OX1R and OX2R Agonists on Key Physiological and Behavioral Functions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of OX1R and OX2R agonist effects.
Intracerebroventricular (ICV) Injection in Mice
This protocol describes the administration of orexin agonists directly into the cerebral ventricles of mice to bypass the blood-brain barrier and assess central effects.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe with a 27-gauge needle
-
Surgical drill
-
Suturing material
-
Orexin agonist solution
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) and secure it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Locate the bregma and drill a small hole at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Slowly lower the Hamilton syringe needle to the appropriate depth (e.g., 2.0 mm from the skull surface).
-
Infuse the orexin agonist solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
Suture the incision and allow the mouse to recover on a warming pad.
c-Fos Immunohistochemistry for Neuronal Activation
This technique is used to identify neurons activated by an orexin agonist by detecting the expression of the immediate early gene c-Fos.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody (anti-c-Fos)
-
Secondary antibody (biotinylated)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope slides
-
Microscope
Procedure:
-
Ninety minutes after ICV injection of the orexin agonist, deeply anesthetize the mouse and perfuse transcardially with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Cut coronal brain sections (e.g., 40 µm) on a cryostat.
-
Wash sections in PBS and then incubate in blocking solution for 1 hour.
-
Incubate sections with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash sections and incubate with the biotinylated secondary antibody for 1-2 hours.
-
Wash sections and incubate with the ABC reagent for 1 hour.
-
Develop the signal using the DAB substrate.
-
Mount the sections on microscope slides, dehydrate, and coverslip.
-
Analyze c-Fos positive cells in specific brain regions under a microscope.
Conclusion
The differential effects of OX1R and OX2R agonists present a compelling landscape for therapeutic intervention. The potent wake-promoting effects of OX2R agonists hold promise for the treatment of sleep disorders like narcolepsy, potentially with a reduced risk of abuse liability compared to dual agonists. Conversely, the significant involvement of OX1R in reward and stress pathways suggests that selective OX1R antagonists may be beneficial in treating addiction and anxiety-related disorders. A thorough understanding of the distinct signaling and functional profiles of each receptor subtype is paramount for the rational design of novel therapeutics targeting the orexin system. This guide provides a foundational comparison to inform further research and development in this dynamic field.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 4. BioMedica | [biomedicapk.com]
- 5. researchgate.net [researchgate.net]
- 6. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 13. jneurosci.org [jneurosci.org]
- 14. Differential Roles of Each Orexin Receptor Signaling in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of orexin receptor 2 plays anxiolytic effect in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Ensuring Reproducibility of Experimental Results with OX2R Agonist ORX750: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Orexin (B13118510) Receptor 2 (OX2R) agonist, ORX750, with other relevant compounds targeting the orexin system. To ensure the reproducibility of experimental findings, detailed methodologies for key experiments are presented alongside a comparative analysis of available clinical data. This document aims to equip researchers with the necessary information to evaluate and potentially replicate findings related to OX2R agonism.
Introduction to OX2R Agonism
Orexin neuropeptides, orexin-A and orexin-B, are central regulators of wakefulness, arousal, and appetite.[1] They exert their effects by binding to two G-protein coupled receptors (GPCRs): orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1 (NT1), a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy.[2] OX2R agonists are designed to mimic the action of endogenous orexins, thereby compensating for their deficiency and restoring wakefulness.[3][4] This targeted approach offers a promising therapeutic strategy for narcolepsy and other disorders of hypersomnolence.[3][4]
Comparative Analysis of OX2R Agonists and Alternatives
This guide focuses on ORX750, a novel, potent, and selective oral OX2R agonist, and compares its performance with another leading OX2R agonist in clinical development, TAK-861.[2][5] Furthermore, a comparison with the therapeutic class of Dual Orexin Receptor Antagonists (DORAs), such as suvorexant and daridorexant, is included to provide a broader context of orexin system modulation. While OX2R agonists aim to promote wakefulness in conditions of orexin deficiency, DORAs block orexin signaling to promote sleep in the treatment of insomnia.[3][6][7][8]
Quantitative Data Summary
The following tables summarize the available clinical data for ORX750 and TAK-861 in patients with narcolepsy type 1 (NT1) and type 2 (NT2). It is important to note that these data are from separate clinical trials and do not represent a head-to-head comparison.
Table 1: Efficacy of ORX750 in Narcolepsy (Phase 2a CRYSTAL-1 Study) [9]
| Indication | Dose | Primary Endpoint: Change from Baseline in MWT (minutes) at Week 2 | Secondary Endpoint: Change from Baseline in ESS | Secondary Endpoint: Reduction in Weekly Cataplexy Rate |
| NT1 | 1.5 mg | >20 minute improvement vs. placebo | Mean score of 5.1 vs. 18.7 for placebo | 87% reduction vs. placebo |
| NT2 | 4 mg | >10 minute improvement from baseline | Mean score of 8.1 vs. 15.9 for placebo | N/A |
MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale.
Table 2: Efficacy of TAK-861 in Narcolepsy Type 1 (Phase 2b Study) [10][11]
| Dose | Primary Endpoint: Change from Baseline in MWT (minutes) at Week 8 | Secondary Endpoint: Change from Baseline in ESS at Week 8 | Secondary Endpoint: Weekly Cataplexy Rate Ratio vs. Placebo at Week 8 |
| 30 mg | 26.4 minute improvement vs. placebo | -10.1 point improvement vs. placebo | 0.05 |
| 90 mg | 29.9 minute improvement vs. placebo | -11.4 point improvement vs. placebo | 0.20 |
| 180 mg | 35.0 minute improvement vs. placebo | -13.0 point improvement vs. placebo | 0.15 |
MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale.
Table 3: Safety and Tolerability of ORX750 and TAK-861
| Compound | Common Adverse Events | Notable Safety Information |
| ORX750 | Pollakiuria (frequent urination) (51%), insomnia (22%), dizziness (13%), headache (11%).[9] | Most side effects were transient and mild-to-moderate.[9] One discontinuation due to urinary urgency in the NT2 cohort.[9] |
| TAK-861 | Generally well-tolerated with no treatment-related serious adverse events reported in Phase 2 trials.[2] | Did not show hepatotoxicity seen with its predecessor TAK-994.[2] Some competitors have reported transient visual disturbances at higher doses.[2] |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key experiments are outlined below.
In Vitro Characterization: Calcium Mobilization Assay
This assay is crucial for determining the potency and selectivity of an OX2R agonist.
Objective: To measure the intracellular calcium mobilization in response to agonist stimulation of OX2R-expressing cells.
Principle: OX2R is a Gq-protein coupled receptor.[12] Agonist binding activates the Gq pathway, leading to the release of calcium from intracellular stores.[12] This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[12]
Materials:
-
HEK293 cells stably expressing human OX2R or OX1R.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (OX2R agonist 1, reference agonists) at various concentrations.
-
A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the OX2R or OX1R expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Measurement: Place the cell plate into the fluorescence plate reader. The instrument will add the compound solutions to the wells and immediately begin to measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that gives half-maximal response). Selectivity is determined by comparing the EC50 values at OX2R and OX1R.
In Vivo Efficacy: Maintenance of Wakefulness Test (MWT)
The MWT is a standard method to objectively measure the ability to stay awake.[13]
Objective: To assess the wake-promoting effects of an OX2R agonist in human subjects.
Procedure:
-
Participant Preparation: Participants are instructed to get a normal amount of sleep the night before the test.[13] Certain medications, caffeine, and other stimulants may be restricted prior to and during the test.[14]
-
Test Environment: The test is conducted in a quiet, dimly lit room.[14]
-
Test Sessions: The MWT consists of four test sessions (trials) scheduled at two-hour intervals.[14]
-
Instructions to Participant: During each 40-minute trial, the participant is instructed to sit quietly in a semi-reclined position and try to remain awake for as long as possible without using extraordinary measures like singing or slapping their face.[1][15]
-
Data Recording: Brain activity (EEG), eye movements (EOG), and muscle tone (EMG) are monitored using polysomnography to determine when sleep occurs.[14]
-
Trial Termination: A trial is terminated if the participant falls asleep (defined as three consecutive 30-second epochs of stage N1 sleep or one epoch of any other sleep stage) or after 40 minutes if no sleep occurs.[1]
-
Data Analysis: The primary endpoint is the mean sleep latency across the four trials. A longer sleep latency indicates a greater ability to stay awake.
Visualizations
Signaling Pathway of an OX2R Agonist
Caption: OX2R Agonist Signaling Pathway.
Experimental Workflow for a Clinical Trial with an OX2R Agonist
Caption: Randomized, Placebo-Controlled Clinical Trial Workflow.
References
- 1. utmb.edu [utmb.edu]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Suvorexant - Wikipedia [en.wikipedia.org]
- 5. Centessa advances narcolepsy drug to Phase 2 after no adverse effects seen [synapse.patsnap.com]
- 6. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Daridorexant? [synapse.patsnap.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. takeda.com [takeda.com]
- 11. researchgate.net [researchgate.net]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. sleepeducation.org [sleepeducation.org]
- 14. svhlunghealth.com.au [svhlunghealth.com.au]
- 15. sleepfoundation.org [sleepfoundation.org]
Benchmarking Novel OX2R Agonists: A Comparative Guide for Researchers
For researchers and drug development professionals, the landscape of orexin (B13118510) 2 receptor (OX2R) agonists is rapidly evolving. This guide provides a comparative analysis of emerging OX2R agonists against the endogenous ligand, Orexin-A, supported by available preclinical and clinical data. It details the methodologies for key experiments and visualizes critical pathways and workflows to aid in the evaluation of these promising therapeutic agents for disorders like narcolepsy.
The orexin system is a key regulator of wakefulness, and the loss of orexin-producing neurons is the underlying cause of narcolepsy type 1.[1] Consequently, the development of OX2R agonists that can mimic the effects of the endogenous orexin peptides is a primary therapeutic strategy.[1][2] This guide focuses on a selection of novel, orally bioavailable OX2R agonists currently in development: ALKS 2680, ORX750, and TAK-861 (Oveporexton), and benchmarks them against the natural agonist, Orexin-A.
Comparative Performance of OX2R Agonists
The following tables summarize the available quantitative data for the novel OX2R agonists and the established endogenous agonist, Orexin-A. Direct head-to-head comparisons should be made with caution as the data are compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Potency and Selectivity of OX2R Agonists
| Compound | Target | Assay Type | EC50 (nM) | Selectivity (fold) vs. OX1R | Source(s) |
| Orexin-A | Endogenous Agonist | Calcium Mobilization | ~0.035 - 35 | Non-selective | [3][4] |
| ALKS 2680 | Novel Agonist | Not specified | Potent, highly selective | Not specified | [5][6] |
| ORX750 | Novel Agonist | Calcium Mobilization (FLIPR) | 0.11 | 9,800 | [1][3][7][8][9] |
| TAK-861 (Oveporexton) | Novel Agonist | Calcium Mobilization | 2.5 | >3,000 | [10][11][12] |
Table 2: In Vivo Efficacy of Novel OX2R Agonists
| Compound | Animal Model | Key Findings | Source(s) |
| ALKS 2680 | Healthy Volunteers & Narcolepsy Patients | Statistically significant and clinically meaningful improvements in Maintenance of Wakefulness Test (MWT) sleep latency. Generally well-tolerated. | [13] |
| ORX750 | Mouse Models of Narcolepsy (DTA & Atax) | Maximal wake times and suppression of cataplexy at low oral doses (starting at 0.1 mg/kg).[9] | [3][9] |
| TAK-861 (Oveporexton) | Mouse and Monkey Models | Significantly promoted wakefulness at 1 mg/kg.[10][14] Improved wakefulness and suppressed cataplexy in mouse models of narcolepsy.[10] | [10][14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of OX2R agonists.
Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of Gq-coupled GPCR agonists, such as OX2R agonists.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere.[17]
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[4][17] The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.[4]
-
Compound Addition: Test compounds (novel agonists) and a reference agonist (Orexin-A) are prepared in a suitable buffer at various concentrations.
-
Signal Detection: A fluorescent imaging plate reader (FLIPR) or a flow cytometer is used to measure the baseline fluorescence.[3][18] The compounds are then added to the wells, and the change in fluorescence, indicating an increase in intracellular calcium, is recorded over time.[4][17][18]
-
Data Analysis: The fluorescence intensity data is used to generate concentration-response curves, from which the EC50 (the concentration of an agonist that gives 50% of the maximal response) is calculated.[18]
cAMP Assay
This assay is used to assess the modulation of adenylyl cyclase activity by GPCRs, including those that couple to Gs or Gi proteins. OX2R has been shown to couple to these pathways as well.
-
Cell Culture and Plating: Cells expressing the OX2R are cultured and plated in multi-well plates as described for the calcium mobilization assay.
-
Cell Stimulation: Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP.[19]
-
Agonist Treatment: Test compounds and a reference agonist are added to the cells at various concentrations and incubated for a specific period.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescent reporters.[19][20][21][22][23]
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced by the cells.[19] Standard curves are used to quantify cAMP levels, and concentration-response curves are generated to determine the EC50 of the agonists.[23]
In Vivo Narcolepsy Mouse Model
Animal models are essential for evaluating the in vivo efficacy of OX2R agonists in a disease-relevant context.
-
Animal Model: Orexin-deficient mouse models, such as the orexin/ataxin-3 (Atax) or orexin-tTA;TetO DTA (DTA) mice, which exhibit narcolepsy-like symptoms including cataplexy and fragmented sleep-wake cycles, are commonly used.[24][25][26][27][28]
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.[24][26][27]
-
Drug Administration: The test compound (novel agonist) or vehicle is administered, typically orally.[10]
-
Sleep-Wake Recording and Analysis: EEG/EMG and video recordings are continuously collected to score wakefulness, non-REM sleep, REM sleep, and cataplexy-like episodes.[24][27]
-
Data Analysis: The effects of the compound on total wake time, sleep-wake fragmentation (number of bouts), and the frequency and duration of cataplexy are quantified and compared to the vehicle control group.[10]
Visualizations
OX2R Signaling Pathway
References
- 1. neurologylive.com [neurologylive.com]
- 2. Discovery of a New Class of Orexin 2 Receptor Agonists as a Potential Treatment for Narcolepsy. | Semantic Scholar [semanticscholar.org]
- 3. neurologylive.com [neurologylive.com]
- 4. bu.edu [bu.edu]
- 5. O013 Preliminary Results from a Phase 1 Study of ALKS 2680, an Orexin-2 receptor Agonist, in Healthy Participants and Patients with Narcolepsy or Idiopathic Hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkermes Announces Initiation of Vibrance-1 Phase 2 Study Evaluating ALKS 2680 for the Treatment of Narcolepsy Type 1 [prnewswire.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. neurologylive.com [neurologylive.com]
- 9. investors.centessa.com [investors.centessa.com]
- 10. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 11. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 12. takeda.com [takeda.com]
- 13. Alkermes Presents First Clinical Data for Orexin 2 Receptor Agonist ALKS 2680 at World Sleep Congress | Nasdaq [nasdaq.com]
- 14. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vjneurology.com [vjneurology.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. cAMP-Glo™ Assay Protocol [promega.kr]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cosmobio.co.jp [cosmobio.co.jp]
- 23. researchgate.net [researchgate.net]
- 24. Orexin (hypocretin) gene transfer diminishes narcoleptic sleep behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | The Impacts of Age and Sex in a Mouse Model of Childhood Narcolepsy [frontiersin.org]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of OX2R Agonist 1 Analogues for Researchers and Drug Development Professionals
An in-depth analysis of the leading orexin (B13118510) 2 receptor (OX2R) agonist 1 analogues, providing a comparative guide to their performance, supported by experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The orexin system, a key regulator of wakefulness, has emerged as a promising target for the treatment of sleep-wake disorders such as narcolepsy. Orexin 2 receptor (OX2R) agonists, in particular, have shown significant therapeutic potential by mimicking the effects of the endogenous orexin peptides. This guide provides a head-to-head comparison of several leading OX2R agonist 1 analogues in preclinical and clinical development, focusing on their potency, selectivity, and in vivo efficacy.
In Vitro Performance: A Quantitative Comparison
The in vitro activity of this compound analogues is primarily assessed by their potency (EC50) in activating the receptor and their selectivity over the orexin 1 receptor (OX1R). The following table summarizes the key in vitro data for prominent analogues.
| Compound | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R) | Assay System |
| TAK-925 (Danavorexton) | 5.5 | >10,000 | >5,000-fold | Calcium mobilization in CHO cells[1] |
| TAK-994 | 19 | - | >740-fold | Calcium mobilization in CHO cells[2][3] |
| TAK-861 | 2.5 | - | ~3,000-fold | Calcium mobilization in CHO cells[2][4] |
| YNT-185 | 28 | 2,750 | ~100-fold | Calcium mobilization in CHO cells[5][6] |
| BP1.15205 | 0.015 | - | >600-fold | Orexin receptor functional studies[7] |
| ORX750 | 0.11 | 1,100 | 9,800-fold | FLIPR assay with CHO cells[8] |
| [Ala¹¹, D-Leu¹⁵]-orexin-B | 0.055 | 58 | ~1,000-fold | Intracellular Ca²⁺ transient assays in CHO cells[9][10] |
In Vivo Efficacy: Promoting Wakefulness and Reducing Cataplexy
The ultimate measure of an OX2R agonist's potential lies in its in vivo efficacy. These compounds are typically evaluated in animal models of narcolepsy for their ability to increase wakefulness and reduce cataplexy-like episodes.
| Compound | Animal Model | Key Findings |
| TAK-925 (Danavorexton) | Orexin/ataxin-3 mice (narcolepsy model) | Reduced sleep/wakefulness fragmentation and cataplexy-like episodes.[11] |
| TAK-861 | Orexin/ataxin-3 and orexin-tTA;TetO DTA mice (narcolepsy models) | Substantially ameliorated wakefulness fragmentation and cataplexy-like episodes.[4] Showed ~10-fold more potent OX2R-agonistic activity and ~10-fold lower effective dosage than TAK-994 in mice and cynomolgus monkeys.[2] |
| YNT-185 | Orexin knockout mice | Suppressed cataplexy-like symptoms.[5] |
| BP1.15205 | Transgenic mouse model of narcolepsy type 1 | Produced significant and dose-dependent increases in total wakefulness time and sleep latency.[7] Significantly decreased the total number and duration of cataplexy-like episodes.[7] |
| ORX750 | Atax and DTA mouse models | Achieved maximal (100%) wake time for at least 3 hours post-dose and suppressed cataplexy for at least 6 hours post-dose. |
| [Ala¹¹, D-Leu¹⁵]-orexin-B | Orexin knockout mice | Extended wake time, reduced state transition frequency between wake and NREM sleep, and reduced the number of cataplexy-like episodes to a similar degree as orexin-A.[9][12] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the process of discovery and evaluation of these agonists, the following diagrams illustrate the OX2R signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 3. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sleepreviewmag.com [sleepreviewmag.com]
- 8. neurologylive.com [neurologylive.com]
- 9. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 11. pnas.org [pnas.org]
- 12. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Orexin-2 Receptor (OX2R) Agonist Selectivity and Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vivo methods to validate the selectivity and target engagement of novel Orexin-2 Receptor (OX2R) agonists. The content is based on experimental data from peer-reviewed studies and aims to offer objective comparisons to aid in the preclinical development of OX2R-targeted therapeutics.
Comparative Analysis of OX2R Agonists
The following tables summarize the in vitro and in vivo characteristics of several OX2R agonists. This data is crucial for comparing the selectivity and target engagement profiles of different compounds.
Table 1: In Vitro Selectivity and Potency of OX2R Agonists
| Compound | OX2R EC50 (nM) | OX1R EC50 (nM) | Fold Selectivity (OX1R/OX2R) | Reference |
| Orexin-A (Endogenous) | 0.20 | 0.50 | 2.5 | [1] |
| [Ala11, D-Leu15]-Orexin-B (AL-OXB) | 0.055 | 58 | ~1000 | [1] |
| Danavorexton (B3325393) (TAK-925) | 5.5 | >100,000 | >5,000 | [2] |
| TAK-861 | 2.5 | >7,500 | >3,000 | [3] |
| ORX750 | 0.11 | >1,089 | >9,800 | [4] |
Table 2: In Vivo Validation of Selectivity and Target Engagement for OX2R Agonists
| Compound | In Vivo Selectivity Method | In Vivo Target Engagement Readout | Key Findings | Reference |
| [Ala11, D-Leu15]-Orexin-B (AL-OXB) | c-Fos expression in LC (OX1R-rich) vs. TMN (OX2R-rich) | Neuronal activation | Selectively increased c-Fos in TMN, not LC, confirming OX2R selectivity in vivo. | [1] |
| Danavorexton (TAK-925) | Wakefulness promotion in wild-type vs. OX2R knockout mice | Increased wakefulness, Maintenance of Wakefulness Test (MWT) | Promoted wakefulness in wild-type but not OX2R knockout mice. Increased sleep latency in MWT in healthy volunteers. | [5][6] |
| TAK-994 | Not specified | Increased wakefulness without affecting CSF orexin (B13118510) levels in monkeys | Increased wakefulness, suggesting target engagement. Lack of change in orexin levels indicates no feedback on orexin release. | [7] |
| ORX750 | Not specified | Maintenance of Wakefulness Test (MWT) in sleep-deprived healthy volunteers | Dose-dependent increase in sleep latency, with the 2.5 mg dose restoring normative wakefulness. | [4][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vivo experiments.
In Vivo Selectivity Assessment via c-Fos Immunohistochemistry
This protocol is adapted from studies evaluating neuronal activation in response to orexin receptor agonists[1].
Objective: To determine the in vivo selectivity of an OX2R agonist by examining the activation of neuronal populations predominantly expressing either OX1R (locus coeruleus, LC) or OX2R (tuberomammillary nucleus, TMN).
Procedure:
-
Animal Model: Use wild-type or orexin knockout mice.
-
Drug Administration: Administer the test OX2R agonist (e.g., via intracerebroventricular injection) or vehicle control. A non-selective agonist like Orexin-A should be used as a positive control.
-
Perfusion and Tissue Processing:
-
Ninety minutes after injection, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Extract the brains and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution.
-
Section the brains coronally at 40 µm using a cryostat.
-
-
Immunohistochemistry:
-
Wash sections in PBS and then incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour.
-
Incubate sections overnight at 4°C with primary antibodies against c-Fos and a marker for the neuronal population of interest (e.g., tyrosine hydroxylase for LC or histidine decarboxylase for TMN).
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
-
Imaging and Analysis:
-
Mount sections on slides and coverslip with a mounting medium containing DAPI.
-
Capture images of the LC and TMN regions using a confocal microscope.
-
Quantify the number of c-Fos-positive cells within the labeled neuronal populations for each treatment group.
-
In Vivo Target Engagement Assessment via Ex Vivo Receptor Occupancy
This protocol is based on methodologies used for GPCR receptor occupancy studies[9][10].
Objective: To quantify the extent to which an OX2R agonist binds to its target receptor in the brain at different doses and time points.
Procedure:
-
Animal Model: Use rats or mice.
-
Drug Administration: Administer the test OX2R agonist orally or via another relevant route at various doses.
-
Tissue Collection:
-
At a predetermined time after dosing (e.g., corresponding to the peak plasma concentration), euthanize the animals and rapidly extract the brains.
-
Collect a blood sample for pharmacokinetic analysis.
-
-
Ex Vivo Autoradiography:
-
Freeze the brains and section them using a cryostat.
-
Thaw-mount the sections onto microscope slides.
-
Incubate the sections with a radiolabeled ligand that binds to OX2R.
-
Wash the sections to remove unbound radioligand.
-
Expose the slides to a phosphor imaging screen.
-
-
Data Analysis:
-
Quantify the radioactivity in specific brain regions known to have high OX2R expression.
-
Calculate the percentage of receptor occupancy by comparing the binding of the radioligand in drug-treated animals to that in vehicle-treated animals.
-
Determine the dose-occupancy relationship and calculate the ED50 (the dose at which 50% of the receptors are occupied).
-
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in OX2R signaling and experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 4. investors.centessa.com [investors.centessa.com]
- 5. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orexin 2 receptor-selective agonist danavorexton (TAK-925) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy [frontiersin.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Danavorexton - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of OX2R Agonist 1: A Procedural Guide
Providing essential safety and logistical information is paramount for the proper handling and disposal of any research compound. This guide outlines the necessary steps and considerations for the disposal of a hypothetical, potent, and biologically active compound, "OX2R agonist 1."
As "this compound" is a general descriptor for a research chemical rather than a specific registered compound, a universal disposal protocol cannot be provided. The precise method of disposal is dictated by the compound's specific chemical structure, its physical and toxicological properties, and prevailing local, state, and federal regulations. However, a systematic approach, grounded in established laboratory safety principles, can ensure safe and compliant disposal.
Step 1: The Safety Data Sheet (SDS) - Your Primary Source of Information
The most critical document for any chemical is its Safety Data Sheet (SDS).[1] Before beginning any work that will generate waste, thoroughly review the SDS provided by the manufacturer.
-
Section 13: Disposal Considerations: This section provides direct guidance on proper disposal practices.[2][3][4] It will detail whether the chemical can be reclaimed or recycled and provide safe handling practices for disposal.[2] Note that while this section is crucial, it is considered non-mandatory by some regulatory bodies, but necessary for full compliance with the Globally Harmonized System (GHS).[3][5]
-
Section 2: Hazard(s) Identification: This will inform you of the specific risks associated with the compound, which dictates the level of caution required for handling its waste.[3]
-
Section 8: Exposure Controls/Personal Protection: This section specifies the personal protective equipment (PPE) required, which must be worn during all waste handling and disposal procedures.[6]
-
Section 11: Toxicological Information: This provides data on acute and chronic health effects, which underscores the importance of proper containment to prevent exposure.[2][3]
Step 2: Adherence to Institutional and Regulatory Mandates
All laboratory waste is subject to a framework of regulations, most notably the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from its point of generation to its final disposal.[7]
-
Consult Your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the definitive resource for waste disposal procedures.[8] They will provide specific guidelines that are compliant with all applicable regulations and manage the final collection and disposal by a certified company.[1][8]
-
Waste Characterization: All chemical waste must be treated as hazardous unless confirmed otherwise.[9] Based on the SDS, determine if the waste meets the criteria for hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[8]
-
Waste Minimization: Federal and state regulations require laboratories to have a waste minimization strategy.[8][10] This includes ordering the smallest necessary quantities of chemicals, maintaining a chemical inventory, and reducing the scale of experiments where possible.[8][10]
Step 3: Procedural Protocol for Waste Handling and Segregation
Proper segregation and containment are critical to prevent dangerous reactions and ensure compliant disposal.[7]
-
Segregate Waste Streams: Never mix different types of chemical waste.[1] this compound waste should be collected in a dedicated, properly labeled container. Keep incompatible chemicals separated by physical barriers or secondary containment.[7]
-
Use Appropriate Containers: Waste containers must be chemically compatible with the agonist, leak-proof, and kept securely closed when not in use.[7][9][10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "this compound waste in DMSO"), and the specific hazard (e.g., "Toxic").[11]
-
Satellite Accumulation Areas (SAA): Store waste in a designated SAA at or near the point of generation.[8][10] Do not move waste from the room where it was generated to another for storage.[8] Be aware of storage limits, which are typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic (P-listed) waste.[9][10]
-
Disposal of Contaminated Materials:
-
Sharps: Chemically contaminated needles, syringes, or blades must be placed in a designated sharps container labeled "Chemical Contaminated Sharps – DO NOT AUTOCLAVE."[8]
-
Solid Waste: Contaminated gloves, bench paper, and vials should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: Containers that held acutely toxic waste must be managed as hazardous waste themselves and should not be triple-rinsed.[8]
-
Experimental Workflow and Disposal Logistics
The following diagram illustrates a typical workflow for handling a potent compound like this compound, from initial experiment to final waste disposal.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 3. Easy SDS Guide: What are the 16 Sections of Safety Data Sheets - Avery Blog [avery.com]
- 4. hsa.ie [hsa.ie]
- 5. chemicalsafety.com [chemicalsafety.com]
- 6. Safety Data Sheet (SDS) Information - Environmental Health & Safety [ehs.utoronto.ca]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. odu.edu [odu.edu]
- 11. ptb.de [ptb.de]
Essential Safety and Logistical Information for Handling OX2R Agonist 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of "OX2R agonist 1," a potent research compound. Given that specific safety data for a compound designated "this compound" is not publicly available, this guidance is based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs) and information from a Safety Data Sheet (SDS) for a related compound, danavorexton (B3325393) (TAK-925).
Personal Protective Equipment (PPE) and Engineering Controls
The primary goal when handling potent compounds is to minimize exposure through a combination of engineering controls and appropriate PPE. Engineering controls should always be the first line of defense.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Category | Equipment | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate when handling concentrated solutions or the pure compound. Check for tears and replace frequently. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing. For larger quantities or dust-generating activities, a disposable gown or coveralls made of a material like Tyvek® may be necessary.[1] |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood or other ventilated enclosure to prevent inhalation of powders or aerosols.[2] |
| Respirator | For highly potent compounds, especially during weighing or transfer of powders where dust may be generated, a powered air-purifying respirator (PAPR) may be required.[3] |
Table 2: Engineering and Administrative Controls
| Control Type | Description |
| Primary Containment | Use of a certified chemical fume hood, glove box, or other ventilated balance enclosure is mandatory for handling the solid compound.[2][4] |
| Secondary Containment | Work should be performed over a tray or other secondary container to contain spills. |
| Ventilation | Laboratory should have good general ventilation with single-pass air to prevent cross-contamination.[5] |
| Designated Area | A specific area of the lab should be designated for handling "this compound" to restrict access and prevent cross-contamination. |
| Training | All personnel must be trained on the specific hazards and handling procedures for this compound.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Conduct all weighing and handling of the solid "this compound" within a ventilated enclosure or fume hood to minimize inhalation risk.[2]
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after weighing.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add solvent to the solid compound slowly to avoid splashing.
-
Cap vials and containers securely.
3. Experimental Use:
-
When adding the compound to cell cultures or animal models, use techniques that minimize aerosol generation.
-
Clearly label all solutions and experimental materials containing the agonist.
4. Spills and Decontamination:
-
In case of a small spill, absorb the material with an inert absorbent material.
-
Decontaminate the area with a suitable cleaning agent. For many compounds, a bleach solution or a specialized deactivating solution may be necessary, but compatibility should be verified.[6]
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of "this compound" and associated waste is crucial to prevent environmental contamination and ensure safety.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is known. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a plastic bag. |
| Aqueous Waste | Collect in a labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (gloves, disposable coats) | Place in a designated hazardous waste container immediately after use. |
All waste must be disposed of through the institution's environmental health and safety (EHS) office, following all applicable federal, state, and local regulations.[7] The primary method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed waste management company.[8][9]
Visualized Workflows and Pathways
To further clarify procedural steps and the compound's mechanism, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Simplified signaling pathway of an OX2R agonist.
References
- 1. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. escopharma.com [escopharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
